molecular formula C12H11NO4 B009025 7-Amino-4-methylcoumarin-3-acetic acid CAS No. 106562-32-7

7-Amino-4-methylcoumarin-3-acetic acid

Cat. No.: B009025
CAS No.: 106562-32-7
M. Wt: 233.22 g/mol
InChI Key: QEQDLKUMPUDNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMCA is fluorescent protein labeling agent. It contains an N-hydroxysuccinimide ester that reacts with lysine residues to form photostable amide links. Upon activation with UV light, AMCA displays emission maxima of 400-460 nm. It has commonly been used in multiplex immunophenotyping applications.>

Properties

IUPAC Name

2-(7-amino-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQDLKUMPUDNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147648
Record name 7-Amino-4-methylcoumarin-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown powder; [Sigma-Aldrich MSDS]
Record name 7-Amino-4-methyl-3-coumarinylacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20128
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

106562-32-7
Record name 7-Amino-4-methylcoumarin-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-4-methylcoumarin-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-4-methyl-3-coumarinylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Solubility of 7-Amino-4-methylcoumarin-3-acetic acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) in Dimethyl Sulfoxide (DMSO). AMCA is a widely utilized fluorescent labeling agent in various biochemical and cellular assays.[1] Understanding its solubility characteristics in DMSO is critical for the preparation of stock solutions, ensuring accurate experimental outcomes, and developing robust assays.

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported across various sources. It is important to note that the reported values can vary, potentially due to differences in the purity of the compound, the grade of DMSO used, and the experimental conditions for solubility determination. The following table summarizes the available quantitative data.

SourceReported Solubility in DMSOMolar Concentration (mM)Notes
MedchemExpress125 mg/mL535.97Requires sonication for dissolution.[1] The hygroscopic nature of DMSO can impact solubility.[1]
Proteintech55 mg/mL235.83-
Related Compound Data (for context)
Sigma-Aldrich (7-Amino-4-methylcoumarin)10 mg/mL-Data for a related compound, not AMCA.[2]

Note: The significant variation in reported solubility values highlights the importance of empirical determination for specific experimental needs. Factors such as water content in DMSO can significantly affect the solubility of hydrophobic compounds.[3]

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in DMSO. This protocol is based on standard laboratory practices for solubility assessment.

Materials:

  • This compound (AMCA), solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Pipettes and sterile pipette tips

Procedure:

  • Preparation of Supersaturated Solution:

    • Weigh a predetermined amount of AMCA powder (e.g., 25 mg) and place it into a microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube. This initial concentration should be in excess of the highest reported solubility to ensure a supersaturated solution.

    • Tightly cap the tube to prevent moisture absorption by the DMSO.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid does not completely dissolve, place the tube in a water bath sonicator for 15-30 minutes. Intermittently vortex the tube during sonication to aid dissolution.

    • Visually inspect the solution for any remaining solid particles. If particles persist, continue sonication for an additional 15-30 minutes.

  • Equilibration:

    • Allow the solution to equilibrate at a constant temperature (e.g., room temperature, 25°C) for a sufficient period (e.g., 24 hours) to ensure that the solution reaches saturation. Gentle agitation during this period can be beneficial.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.

  • Determination of Solute Concentration:

    • Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., methanol (B129727) or ethanol) for which the extinction coefficient of AMCA is known.

    • Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of AMCA (approximately 345-355 nm).

    • Calculate the concentration of AMCA in the supernatant using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

    • The calculated concentration represents the solubility of AMCA in DMSO under the tested conditions.

Diagrams and Workflows

To visually represent the processes involving AMCA, the following diagrams have been generated using Graphviz (DOT language).

G Workflow for Preparing AMCA Stock Solution cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage weigh Weigh AMCA Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate if Necessary vortex->sonicate If solid remains aliquot Aliquot into smaller volumes vortex->aliquot If fully dissolved sonicate->aliquot store Store at -20°C, protected from light aliquot->store

Caption: Workflow for preparing a concentrated stock solution of AMCA in DMSO.

G General Application of AMCA in Fluorescence-Based Assays stock AMCA Stock in DMSO working Working Solution (Diluted AMCA) stock->working buffer Aqueous Assay Buffer buffer->working assay Incubate with Biological Sample working->assay measurement Measure Fluorescence (Ex: ~350 nm, Em: ~450 nm) assay->measurement

Caption: General workflow for the application of an AMCA stock solution in a fluorescence-based assay.

Conclusion

This compound is readily soluble in DMSO, making it a convenient solvent for preparing concentrated stock solutions. However, the exact solubility can vary, and it is advisable to perform in-house verification for critical applications. The use of anhydrous DMSO and appropriate dissolution techniques, such as sonication, are recommended to achieve maximum solubility and stability of the stock solution. Proper storage of the stock solution at -20°C and protection from light are crucial to maintain its integrity for use in sensitive fluorescence-based assays.

References

AMCA Fluorophore: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the AMCA (Aminomethylcoumarin Acetate) fluorophore, a blue-emitting fluorescent dye widely utilized in various life science research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its spectral properties, experimental protocols, and key applications.

Core Properties of AMCA Fluorophore

AMCA is a coumarin-based fluorophore known for its bright blue fluorescence. It is particularly valuable in multicolor imaging experiments due to its minimal spectral overlap with green and longer-wavelength emitting fluorophores.[1][2] Key characteristics of AMCA include a large Stokes shift, high resistance to photobleaching, and fluorescence that is independent of pH in the range of 4 to 10.[1][2][3]

Spectral Characteristics

AMCA and its conjugates typically absorb light maximally around 345-350 nm and emit maximally around 440-450 nm.[1][4] These properties make it suitable for excitation by a mercury arc lamp or a UV laser.[4]

Quantitative Data Summary

The following table summarizes the key photophysical properties of the AMCA fluorophore.

PropertyValueReferences
Excitation Maximum (λex) 344 - 354 nm[5][6][7]
Emission Maximum (λem) 434 - 450 nm[1][4][5][6]
Molar Extinction Coefficient (ε) 17,400 - 19,000 M⁻¹cm⁻¹[3][8]
Fluorescence Quantum Yield (Φ) ~0.91[3]
Recommended Laser Line ~355 nm[6]
Common Filter Set 450/50 nm[6]

Experimental Protocols

Antibody and Protein Conjugation with AMCA

AMCA can be conjugated to primary amines in proteins, peptides, and other biomolecules.[9][10] AMCA derivatives, such as AMCA-X SE (a succinimidyl ester), are commonly used for this purpose as they form stable amide bonds with primary amine groups.[7]

Protocol for AMCA-X SE Conjugation to an Antibody:

  • Antibody Preparation:

    • The antibody should be purified and at a concentration of approximately 2 mg/mL.[7]

    • The buffer should be amine-free (e.g., PBS) and have a pH of 8.5 ± 0.5. Buffers containing primary amines like Tris or glycine (B1666218) should be avoided.[7]

    • If the buffer contains incompatible substances like sodium azide (B81097) (>0.1%), BSA (>0.1%), or glycerol (B35011) (20-50%), the antibody should be purified.[7]

  • Conjugation Reaction:

    • Equilibrate all reagents to room temperature.

    • Add the AMCA-X SE solution to the antibody solution. The optimal molar ratio of dye to antibody may need to be determined empirically.

    • Incubate the reaction for 15-20 minutes at room temperature in the dark.[9][11]

  • Purification of the Conjugate:

    • The resulting conjugate can be purified using a desalting column, such as Sephadex G-25, to remove unconjugated dye.[7]

    • Load the reaction mixture onto the column and elute with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody, which will typically be the first colored band to elute.

A simplified, one-step conjugation kit is also commercially available which requires only 30 seconds of hands-on time and the conjugate is ready to use in under 20 minutes without a purification step.[9][11]

Cell Staining with AMCA Conjugates

AMCA-conjugated antibodies are frequently used for immunofluorescence staining of cells and tissues.

Protocol for Staining Fixed Cells:

  • Cell Fixation and Permeabilization:

    • Fix cells with an appropriate fixative, such as 4% paraformaldehyde in PBS, for 10-30 minutes at room temperature.

    • Rinse the cells 2-3 times with PBS.

    • If targeting intracellular antigens, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 3-5 minutes.

    • Rinse the cells 2-3 times with PBS.

  • Staining:

    • Incubate the fixed and permeabilized cells with the AMCA-conjugated primary or secondary antibody at the desired concentration for 20-90 minutes at room temperature.

    • Rinse the cells gently with PBS 2-3 times to remove unbound antibody.

  • Mounting and Imaging:

    • Mount the coverslips with a mounting medium containing an anti-fading agent to minimize photobleaching.[4]

    • Image the stained cells using a fluorescence microscope equipped with a UV filter set.[4]

Visualizations

experimental_workflow_antibody_conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Antibody Purified Antibody (2 mg/mL, pH 8.5) Mix Mix Antibody and AMCA-X SE Antibody->Mix AMCA_SE AMCA-X SE (in DMSO) AMCA_SE->Mix Incubate Incubate 15-20 min (Room Temp, Dark) Mix->Incubate Column Sephadex G-25 Column Incubate->Column Elute Elute with PBS Column->Elute Collect Collect Labeled Antibody Elute->Collect

Caption: Workflow for AMCA-X SE conjugation to an antibody.

experimental_workflow_cell_staining cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Fixation Fix Cells (4% PFA) Permeabilization Permeabilize Cells (0.1% Triton X-100) Fixation->Permeabilization Stain Incubate with AMCA-conjugated Antibody Permeabilization->Stain Wash Wash with PBS Stain->Wash Mount Mount with Anti-fade Medium Wash->Mount Image Fluorescence Microscopy (UV Filter) Mount->Image

Caption: General workflow for immunofluorescence cell staining.

Applications in Research

AMCA and its conjugates are valuable tools in various fluorescence-based applications, including:

  • Fluorescence Microscopy: AMCA is widely used for visualizing cellular structures and localizing proteins within fixed cells and tissues.[4][8] Its blue emission provides a good contrast in multicolor labeling experiments.[1][2][4]

  • Flow Cytometry: AMCA can be excited by the UV lines of argon-ion lasers, making it suitable for multiparameter flow cytometry.[4]

  • Immunohistochemistry: AMCA-labeled antibodies are used to detect specific antigens in tissue sections.

  • In Situ Hybridization: AMCA can be used to label nucleic acid probes for the detection of specific DNA or RNA sequences.[8]

Due to its relatively low visibility to the human eye, it is often recommended to use AMCA to label the most abundant antigens in a multiple-labeling experiment.[4] The use of CCD cameras or blue-sensitive film can enhance the detection of AMCA's fluorescence.[4]

References

7-Amino-4-methylcoumarin-3-acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental applications, and relevant protocols for 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), a widely utilized fluorescent probe in biological research.

Core Properties of this compound

This compound is a blue fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules.[1] Its utility stems from its relatively high fluorescence quantum yield, photostability, and the presence of a carboxylic acid group that can be readily activated for conjugation.

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₄[1][2][3][4][5]
Molecular Weight 233.22 g/mol [1][2][3][4][5]
Appearance Light yellow to brown crystalline powder[1]
Excitation Wavelength (λex) ~350 nm[3]
Emission Wavelength (λem) 440-460 nm[3]
CAS Number 106562-32-7[1][4][5]

Experimental Protocols

AMCA is most commonly conjugated to biomolecules via its carboxylic acid group. The following protocol describes a general method for labeling antibodies using the N-hydroxysuccinimide (NHS) ester of AMCA. This method is applicable to other proteins and peptides with available primary amine groups.

Protocol: Antibody Labeling with AMCA-NHS Ester

This protocol outlines the steps for conjugating an amine-reactive derivative of this compound (AMCA-NHS ester) to an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • AMCA-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration, such as a Sephadex G-25 column)

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into the conjugation buffer at a concentration of 1-2 mg/mL. Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete with the antibody for reaction with the NHS ester.

  • AMCA-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the AMCA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved AMCA-NHS ester to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the AMCA-labeled antibody from unreacted dye and other small molecules using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per antibody) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~350 nm (for AMCA).

  • Storage:

    • Store the purified AMCA-labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Visualization of Experimental Workflow

The following diagram illustrates a common experimental workflow where an AMCA-labeled antibody could be utilized: indirect immunofluorescence. This technique is used to detect the localization of a specific protein within a cell.

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis A Cell Seeding & Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., Triton X-100) B->C D Blocking (e.g., BSA or serum) C->D E Primary Antibody Incubation (Binds to target protein) D->E F Secondary Antibody Incubation (AMCA-conjugated, binds to primary Ab) E->F G Washing Steps F->G H Mounting G->H I Fluorescence Microscopy (Excite at ~350 nm, Detect at ~450 nm) H->I

Caption: Workflow for Indirect Immunofluorescence.

This diagram outlines the key steps in an indirect immunofluorescence experiment.[6][7] The process begins with preparing the biological sample, followed by a series of incubation steps with primary and fluorescently-conjugated secondary antibodies (such as an AMCA-labeled antibody), and concludes with visualization using a fluorescence microscope.[6][7]

References

An In-depth Technical Guide to the Synthesis of 7-Amino-4-methylcoumarin-3-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Amino-4-methylcoumarin-3-acetic acid (AMCA-acid) and its derivatives. This class of compounds is of significant interest due to the fluorescent properties of the coumarin (B35378) core, making them invaluable as probes and labels in a wide range of biochemical assays. This document details the synthetic pathways, experimental protocols, and quantitative data to support researchers in the life sciences and drug discovery fields.

Introduction to 7-Amino-4-methylcoumarin (B1665955) Derivatives

7-Amino-4-methylcoumarin and its derivatives are a class of fluorophores that exhibit strong blue fluorescence. The core structure, 7-amino-4-methylcoumarin (AMC), is a widely used fluorescent tag. Derivatization at the 3-position with an acetic acid moiety provides a convenient linker for conjugation to other molecules, such as peptides and proteins, without significantly quenching the fluorescence of the coumarin ring system. These conjugates are particularly useful as fluorogenic substrates for the detection of enzymatic activity. When the coumarin is attached to a substrate via an amide or ester bond, its fluorescence is often quenched. Upon enzymatic cleavage of this bond, the highly fluorescent aminocoumarin is released, resulting in a measurable increase in fluorescence intensity.

Synthetic Pathways

The synthesis of this compound derivatives is typically a multi-step process, which can be broadly divided into:

  • Synthesis of the 7-Amino-4-methylcoumarin core: This is most commonly achieved via the Pechmann condensation.

  • Synthesis of this compound: This involves a cyclization reaction to form the coumarin ring with the acetic acid side chain.

  • Derivatization of this compound: The carboxylic acid group is activated and then reacted with various nucleophiles (amines, alcohols) to form amides, esters, and other conjugates.

The overall synthetic scheme is presented below.

G cluster_0 Step 1: Synthesis of 7-Amino-4-methylcoumarin cluster_1 Step 2: Synthesis of AMCA-acid cluster_2 Step 3: Derivatization of AMCA-acid m_aminophenol m-Aminophenol amc 7-Amino-4-methylcoumarin m_aminophenol->amc Pechmann Condensation (Acid Catalyst) ethyl_acetoacetate Ethyl Acetoacetate (B1235776) ethyl_acetoacetate->amc amca_acid 7-Amino-4-methylcoumarin- 3-acetic acid (AMCA-acid) protected_aminophenol N-protected m-Aminophenol amca_ester AMCA-Ethyl Ester protected_aminophenol->amca_ester Cyclization diethyl_acetosuccinate Diethyl Acetosuccinate diethyl_acetosuccinate->amca_ester amca_ester->amca_acid Hydrolysis & Deprotection activated_amca Activated AMCA-acid (e.g., Acetyl Chloride, NHS Ester) amca_acid->activated_amca Activation derivative AMCA-Derivative (Amide, Ester, Peptide Conjugate) activated_amca->derivative Nucleophilic Acyl Substitution nucleophile Nucleophile (Amine, Alcohol, Peptide) nucleophile->derivative

General Synthetic Pathways

Experimental Protocols

Synthesis of 7-Amino-4-methylcoumarin (AMC) via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-Amino-4-methylcoumarin, m-aminophenol is reacted with ethyl acetoacetate.

Materials:

  • m-Aminophenol

  • Ethyl acetoacetate

  • Acid catalyst (e.g., concentrated H₂SO₄, nano-crystalline sulfated-zirconia, InCl₃)

  • Ethanol (B145695) (for recrystallization)

General Procedure (using H₂SO₄):

  • In a round-bottom flask, combine m-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. A precipitate will form.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the pH is ~7.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methylcoumarin.

Quantitative Data for AMC Synthesis:

CatalystReactant Ratio (Phenol:Ester)Temperature (°C)TimeYield (%)Reference
Concentrated H₂SO₄1:1.1Room Temp.12-18 h60-80[1]
Nano-crystalline sulfated-zirconia1:11102 min~100[2]
InCl₃ (3 mol%)1:1Room Temp.10 min92[2]
Synthesis of this compound (AMCA-acid)

A detailed synthesis is described in European Patent EP 0 277 139 B1. The process involves the protection of the amino group of m-aminophenol, followed by condensation with diethyl acetosuccinate, and subsequent hydrolysis and deprotection.[3]

Materials:

  • m-Aminophenol

  • Ethyl chloroformate

  • Potassium carbonate

  • Diethyl acetosuccinate

  • Concentrated sulfuric acid

  • Potassium hydroxide (B78521)

  • Ethanol, Diethyl ether, Ethyl acetate

Procedure Outline: [3]

  • Protection of m-aminophenol: React m-aminophenol with ethyl chloroformate in the presence of potassium carbonate to yield 3-carbethoxyaminophenol.

  • Condensation: Add the protected aminophenol and diethyl acetosuccinate to concentrated sulfuric acid at low temperature. Stir for several hours.

  • Work-up and Hydrolysis: Pour the reaction mixture onto ice, collect the precipitate, and then reflux with aqueous potassium hydroxide to hydrolyze the ester and the protecting group.

  • Purification: Acidify the solution to precipitate the product, which is then filtered, washed, and dried.

Synthesis of this compound Derivatives

The carboxylic acid moiety of AMCA-acid can be activated to facilitate the formation of amide and ester derivatives. Common activation methods include conversion to an acid chloride or an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • Thionyl chloride

  • Toluene

Procedure:

  • Suspend this compound (1 equivalent) in toluene.

  • Add thionyl chloride (1.25 equivalents) to the suspension.

  • Reflux the mixture for 2 hours under a nitrogen atmosphere.

  • Remove the solvent by rotary evaporation to obtain the crude acetyl chloride, which can be used in the next step without further purification.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in dry DMF.

  • Cool the solution in an ice bath and add dicyclohexylcarbodiimide (1.1 equivalents).

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Filter off the dicyclohexylurea byproduct.

  • The filtrate containing the AMCA-NHS ester can be used directly or the product can be precipitated and purified.

The activated AMCA-acid (either the acetyl chloride or NHS ester) can be reacted with a variety of amines or alcohols to form the corresponding amides or esters.

Procedure (using NHS ester):

  • Dissolve the amine or alcohol (1 equivalent) in a suitable solvent (e.g., DMF, DCM).

  • Add the AMCA-NHS ester solution (1-1.2 equivalents).

  • If the amine is provided as a salt, add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1-2 equivalents).

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the NHS byproduct and any excess reagents.

  • Purify the final product by column chromatography or recrystallization.

Representative AMCA-Amide and Ester Derivatives:

DerivativeReactantActivating AgentBase (if needed)Typical Solvent
AMCA-Peptide AmidePeptide with free N-terminusNHS/DCC or HATUDIPEADMF
AMCA-BenzylamideBenzylamineThionyl ChloridePyridineToluene/DCM
AMCA-EthanolamideEthanolamineNHS/DCCTEADMF
AMCA-Methyl EsterMethanolThionyl Chloride (forms acid chloride first)-Methanol

Application: Fluorogenic Enzyme Assays

A primary application of this compound derivatives is in the development of fluorogenic substrates for enzyme assays, particularly for proteases like caspases, which are key mediators of apoptosis.

Principle of the Assay

A peptide sequence specific for a particular enzyme is synthesized and then conjugated to AMCA-acid via an amide bond. In this conjugated form, the fluorescence of the AMCA moiety is quenched. When the enzyme recognizes and cleaves the peptide at the scissile bond, the AMCA-containing fragment is released, leading to a significant increase in fluorescence that can be monitored over time.

G cluster_assay Fluorogenic Caspase Assay substrate Fluorogenic Substrate (e.g., Ac-DEVD-AMCA) Low Fluorescence cleavage Enzymatic Cleavage substrate->cleavage enzyme Active Caspase-3 enzyme->cleavage products Cleaved Peptide (Ac-DEVD) + Free AMCA-Fragment cleavage->products fluorescence High Fluorescence (Ex: ~350 nm, Em: ~450 nm) products->fluorescence G start Start: Induce Apoptosis in Cell Culture lyse Lyse cells to release intracellular contents start->lyse prepare_lysate Prepare cell lysate (centrifuge to clear debris) lyse->prepare_lysate setup_assay Set up assay plate: - Cell lysate - Assay buffer - Fluorogenic substrate (Ac-DEVD-AMCA) prepare_lysate->setup_assay incubate Incubate at 37°C setup_assay->incubate measure Measure fluorescence over time (Ex: ~350 nm, Em: ~450 nm) incubate->measure analyze Analyze data: (Plot fluorescence vs. time, determine reaction rate) measure->analyze end End: Quantify Caspase-3 Activity analyze->end

References

An In-depth Technical Guide to Aminomethylcoumarin Acetate (AMCA), CAS Number 106562-32-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethylcoumarin Acetate (AMCA), identified by CAS number 106562-32-7, is a renowned blue fluorescent dye extensively utilized in a myriad of biomedical and life science research applications. Its favorable photophysical properties, including a large Stokes shift, high quantum yield, and significant photostability, make it an invaluable tool for fluorescent labeling of biomolecules. This technical guide provides a comprehensive overview of the core properties of AMCA, its synthesis and reactivity, and detailed experimental protocols for its application in protein conjugation, immunofluorescence, and flow cytometry.

Core Properties of AMCA

AMCA, with the chemical name 7-Amino-4-methylcoumarin-3-acetic acid, is a derivative of coumarin. Its core structure confers the molecule with its characteristic blue fluorescence.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of AMCA are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
CAS Number 106562-32-7[1][2]
Molecular Formula C₁₂H₁₁NO₄[1]
Molecular Weight 233.22 g/mol []
Appearance Off-white to light yellow solid[]
Solubility Soluble in DMSO and DMF[1][2]
Purity Typically ≥90%[2]
Photophysical and Spectroscopic Properties

The utility of AMCA as a fluorescent probe is defined by its distinct spectroscopic properties. These properties are crucial for designing experiments and selecting appropriate instrumentation.

PropertyValueReference(s)
Excitation Maximum (λex) ~345-350 nm[4][5]
Emission Maximum (λem) ~440-450 nm[4][5]
Extinction Coefficient (ε) ~19,000 cm⁻¹M⁻¹ at 345 nm[6]
Stokes Shift ~95-105 nm[7]
Quantum Yield (Φ) High[7]
Photostability Good, but antifade reagents are recommended for prolonged imaging[4][5]

Synthesis and Reactivity

Synthesis of the AMCA Core Structure

The synthesis of the 7-amino-4-methylcoumarin (B1665955) core of AMCA is commonly achieved through the Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. For the synthesis of 7-amino-4-methylcoumarin, m-aminophenol is reacted with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically stirred at room temperature for an extended period, followed by precipitation in ice water and purification by recrystallization.[8][9]

Reactivity of AMCA Derivatives for Bioconjugation

For labeling biomolecules, the carboxylic acid group of AMCA is typically activated. The most common activated form is the N-hydroxysuccinimide (NHS) ester of AMCA.[10] This amine-reactive derivative readily reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2] The reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This is followed by the release of the N-hydroxysuccinimide leaving group.[] The optimal pH for this reaction is typically between 7.2 and 8.5.[2]

Derivatives of AMCA are also available for other conjugation chemistries. For instance, AMCA azide (B81097) is used for copper-catalyzed or copper-free click chemistry reactions with alkyne-modified biomolecules.[11]

Experimental Protocols

Protein Labeling with AMCA-NHS Ester

This protocol outlines the general procedure for conjugating AMCA-NHS ester to a protein, such as an antibody.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • AMCA-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer.

  • Prepare the AMCA-NHS Ester Stock Solution:

    • Allow the vial of AMCA-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the AMCA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Slowly add a calculated amount of the AMCA-NHS ester stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the AMCA-protein conjugate from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~346 nm (for AMCA).

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage prep_protein Prepare Protein Solution (2-10 mg/mL in Reaction Buffer) conjugation Mix Protein and AMCA-NHS (1-2 hours at RT, dark) prep_protein->conjugation prep_dye Prepare AMCA-NHS Ester (10 mg/mL in DMSO) prep_dye->conjugation purify Purify Conjugate (Size-Exclusion Chromatography) conjugation->purify store Store Conjugate (4°C or -20°C, dark) purify->store immunofluorescence_workflow start Start: Cells on Coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize (0.1% Triton X-100) (Optional) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Block with Normal Serum wash3->block primary_ab Incubate with Primary Antibody block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with AMCA-conjugated Secondary Antibody (in dark) wash4->secondary_ab wash5 Wash with PBS (in dark) secondary_ab->wash5 mount Mount with Antifade Medium wash5->mount image Image with Fluorescence Microscope mount->image flow_cytometry_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_suspension Prepare Single-Cell Suspension (1x10^6 cells/mL) fc_block Fc Receptor Block (Optional) cell_suspension->fc_block stain Incubate with AMCA-conjugated Antibody (20-30 min, on ice, dark) fc_block->stain wash Wash Cells (2x) stain->wash acquire Acquire on Flow Cytometer (UV/Violet Laser, ~450/50 BP filter) wash->acquire amca_reactivity amca_acid AMCA (Carboxylic Acid) activation Activation (e.g., with NHS, DCC/EDC) amca_acid->activation amca_nhs AMCA-NHS Ester activation->amca_nhs conjugate AMCA-Biomolecule Conjugate (Stable Amide Bond) amca_nhs->conjugate Nucleophilic Acyl Substitution (pH 7.2-8.5) primary_amine Primary Amine (-NH2 on Biomolecule) primary_amine->conjugate signal_detection_pathway cluster_excitation Excitation cluster_sample Sample cluster_emission Emission & Detection light_source Light Source (e.g., Mercury Lamp, UV Laser) excitation_filter Excitation Filter (~350 nm) light_source->excitation_filter Excitation Light amca_conjugate AMCA-Conjugated Biomolecule excitation_filter->amca_conjugate Excitation Light emission_filter Emission Filter (~450 nm) amca_conjugate->emission_filter Emitted Fluorescence detector Detector (e.g., PMT, Camera) emission_filter->detector

References

Unveiling the Luminescence of 7-Amino-4-methylcoumarin-3-acetic acid: A Technical Guide to its Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), with a specific focus on its fluorescence quantum yield. As a prominent blue-emitting fluorophore, AMCA is extensively utilized as a fluorescent label for proteins and peptides, and as a reporter in various biochemical assays. A thorough understanding of its quantum yield is paramount for the design and interpretation of fluorescence-based experiments, particularly in the realms of drug discovery and diagnostics.

Photophysical Properties of AMCA and Related Coumarins

The following table summarizes the reported quantum yield for AMC and other relevant coumarin (B35378) derivatives to provide context for the expected performance of AMCA.

Compound NameSolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)
7-Amino-4-methylcoumarin (AMC) Ethanol (B145695)~345~440~0.5 [1]
7-Amino-4-methyl-6-sulfocoumarin-3-acetic acid (AMCA-S)Aqueous BufferNot SpecifiedNot SpecifiedHigher than AMCA on proteins[2]
Quinine (B1679958) Sulfate (B86663) (Reference Standard)0.1 M H₂SO₄~350~4500.546
7-Methoxycoumarin-4-acetic acidMethanol~320~3800.18

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M sulfuric acid is a widely accepted standard for the blue emission region.

I. Materials and Instrumentation
  • This compound (AMCA)

  • Fluorescence Standard: Quinine sulfate

  • Solvents: Spectroscopic grade ethanol and 0.1 M sulfuric acid

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a monochromatic excitation source and an emission detector

  • Quartz cuvettes (1 cm path length)

  • Precision volumetric flasks and micropipettes

II. Preparation of Stock Solutions
  • AMCA Stock Solution: Accurately weigh a small amount of AMCA and dissolve it in a known volume of ethanol to prepare a stock solution of approximately 1 mM.

  • Quinine Sulfate Stock Solution: Accurately weigh a small amount of quinine sulfate and dissolve it in a known volume of 0.1 M sulfuric acid to prepare a stock solution of approximately 1 mM.

III. Preparation of Working Solutions
  • From the stock solutions, prepare a series of dilutions for both AMCA and the quinine sulfate standard.

  • The concentrations should be adjusted so that the absorbance of each solution at the chosen excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects. A typical series might include solutions with absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.

IV. Measurement Procedure
  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each of the prepared solutions (AMCA and quinine sulfate).

    • Determine the absorbance at the chosen excitation wavelength (e.g., 350 nm). The same excitation wavelength should be used for both the sample and the standard.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution. The emission range should cover the entire fluorescence band of the compound (for AMCA, typically 400-600 nm).

    • It is crucial to keep the instrument settings (e.g., excitation and emission slit widths) constant for all measurements of the sample and the standard.

V. Data Analysis and Calculation
  • Correct for Blank Emission: Subtract the fluorescence spectrum of the pure solvent (blank) from the fluorescence spectrum of each sample and standard solution.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each of the corrected spectra.

  • Plot Data: For both the AMCA and the quinine sulfate standard, create a plot of the integrated fluorescence intensity versus absorbance at the excitation wavelength.

  • Determine the Gradient: The plot should yield a straight line passing through the origin. Determine the gradient (slope) of this line for both the sample (Grad_AMCA) and the standard (Grad_Std).

  • Calculate the Quantum Yield: The quantum yield of AMCA (Φ_AMCA) can be calculated using the following equation:

    Φ_AMCA = Φ_Std * (Grad_AMCA / Grad_Std) * (η_AMCA² / η_Std²)

    Where:

    • Φ_Std is the known quantum yield of the standard (0.546 for quinine sulfate in 0.1 M H₂SO₄).

    • Grad_AMCA and Grad_Std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_AMCA and η_Std are the refractive indices of the solvents used for the sample (ethanol) and the standard (0.1 M H₂SO₄), respectively.

Application Workflow: AMCA-Based Protease Activity Assay

AMCA is widely used in the development of fluorogenic substrates for detecting protease activity. The principle of this assay is that a peptide sequence recognized by a specific protease is covalently linked to AMCA, quenching its fluorescence. Upon enzymatic cleavage of the peptide, AMCA is released, resulting in a significant increase in fluorescence that is proportional to the protease activity.

Protease_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection cluster_analysis Data Analysis Enzyme Protease Solution Mix Mix Components in Microplate Well Enzyme->Mix Substrate Peptide-AMCA Substrate (Non-fluorescent) Substrate->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Cleavage Protease Cleavage Incubate->Cleavage Reader Fluorescence Plate Reader (Ex: ~350 nm, Em: ~450 nm) Plot Plot Fluorescence vs. Time Reader->Plot Product Free AMCA (Fluorescent) Cleavage->Product Product->Reader Fluorescence Signal Activity Calculate Protease Activity Plot->Activity

References

A Technical Guide to the Photostability of AMCA Dye in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to AMCA and Photostability

Aminomethylcoumarin Acetate (AMCA) is a blue-fluorescent dye widely utilized in various fluorescence-based applications, including immunofluorescence microscopy and flow cytometry.[1][2] It possesses a maximum excitation wavelength of approximately 350 nm and emits maximally around 450 nm.[3] One of its key advantages is the minimal spectral overlap with green-emitting fluorophores like FITC or Alexa Fluor 488, making it a valuable tool for multicolor imaging experiments.[3][4]

However, a critical characteristic that researchers must consider is its photostability. Photostability refers to a fluorophore's resistance to photochemical destruction, or photobleaching, upon exposure to excitation light.[5][6] AMCA is known to fade rapidly under conventional epifluorescence and confocal microscopy conditions.[3] This rapid photobleaching can significantly limit its utility in applications requiring long or repeated exposures, such as time-lapse imaging or z-stack acquisition. Understanding and mitigating this limitation is crucial for obtaining high-quality, quantitative data.[7]

Quantitative Photostability Data

Quantifying photostability allows for the objective comparison of different fluorophores.[5] Key metrics include the fluorescence quantum yield (the efficiency of photon emission) and the photobleaching rate constant.[8][9] While specific, standardized quantitative data for AMCA is sparse in the literature compared to more modern dyes, some general characteristics are known. Some sources describe AMCA as having a high resistance to photobleaching, though this is often in the context of using antifade reagents.[4][10] In practice, without protective agents, its photostability is limited.[3]

The table below summarizes the key spectral and photostability characteristics of AMCA. Note that photobleaching rates are highly dependent on experimental conditions.[5][7]

ParameterValueNotes
Excitation Maximum (Ex) ~350 nmCan be excited with a mercury lamp or a UV laser.[3]
Emission Maximum (Em) ~450 nmEmits in the blue region of the spectrum.[3]
Stokes Shift ~100 nmAMCA has a relatively large Stokes shift.[4][10]
Photostability Low to ModerateFades rapidly without the use of an antifade agent.[3]
Key Advantage Minimal spectral overlapIdeal for multicolor labeling with green and red fluorophores.[3][4]
pH Sensitivity LowFluorescence is independent of pH in the range of 4 to 10.[4][10]

Experimental Protocol: Assessing AMCA Photostability

This protocol outlines a generalized method for quantifying the photobleaching rate of AMCA-conjugated antibodies in fixed cells. The core principle is to measure the decay of fluorescence intensity over time during continuous illumination.[7]

3.1. Materials

  • Cells grown on coverslips

  • AMCA-conjugated secondary antibody

  • Primary antibody (if using indirect immunofluorescence)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium (one with and one without an antifade reagent like n-propyl gallate for comparison)[3]

  • Fluorescence microscope with a UV filter set, a stable light source (e.g., mercury lamp or LED), and a sensitive camera (e.g., CCD or sCMOS)

3.2. Methodology

  • Sample Preparation:

    • Fix, permeabilize, and block the cells according to a standard immunofluorescence protocol.[11]

    • Incubate with the primary antibody, followed by washes in PBS.

    • Incubate with the AMCA-conjugated secondary antibody. From this point on, all steps should be performed in the dark to prevent premature photobleaching. [11]

    • Wash thoroughly in PBS to remove unbound secondary antibody.

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Microscope Setup:

    • Turn on the microscope's light source and allow it to stabilize.

    • Place the slide on the microscope stage and locate a representative field of view containing well-stained cells.

    • Use the lowest possible excitation intensity required to obtain a clear image to minimize photobleaching during focusing.

    • Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant throughout the experiment.

  • Image Acquisition (Time-Lapse):

    • Select a region of interest (ROI) within a stained cell.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). The sample should be continuously illuminated during this process.

    • Continue acquiring images until the fluorescence intensity has decreased to a significant fraction (e.g., 50% or less) of its initial value.

  • Data Analysis:

    • Open the image sequence in an analysis software (e.g., ImageJ/Fiji).[12]

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a nearby area with no cells and subtracting this value from the ROI measurement at each time point.[12]

    • Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point (t=0).

    • Plot the normalized intensity versus time.

    • Fit the resulting decay curve to a single exponential decay function to determine the photobleaching rate constant (k).[13] The time it takes for the intensity to drop to 50% is the photobleaching half-life (t½).

Visualizing Experimental and Staining Workflows

The following diagrams illustrate the logical flow of a photostability experiment and a typical indirect immunofluorescence staining procedure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Cell Staining with AMCA prep2 Mounting prep1->prep2 acq1 Locate Region of Interest prep2->acq1 acq2 Continuous Illumination acq1->acq2 acq3 Time-Lapse Image Capture acq2->acq3 an1 Measure Intensity vs. Time acq3->an1 an2 Background Correction an1->an2 an3 Normalize Data an2->an3 an4 Fit Decay Curve an3->an4 result Photostability Metrics an4->result Calculate Rate & Half-life

Caption: Workflow for a quantitative photobleaching experiment.

G start Start: Fixed Sample fix Fixation & Permeabilization start->fix block Blocking (e.g., BSA) fix->block p_ab Primary Antibody Incubation block->p_ab wash1 Wash Step p_ab->wash1 s_ab AMCA-Secondary Ab Incubation (Protect from Light) wash1->s_ab wash2 Wash Step s_ab->wash2 mount Mount with Antifade Medium wash2->mount image Visualize with UV Excitation mount->image

Caption: Indirect immunofluorescence workflow using an AMCA conjugate.

Factors Influencing Photostability and Mitigation Strategies

Several factors can influence the rate of photobleaching.[6] Understanding these allows researchers to maximize the fluorescent signal from AMCA.

  • Excitation Intensity: The rate of photobleaching is directly related to the intensity of the excitation light.[5][7] Higher intensity leads to faster bleaching.

    • Mitigation: Use the lowest possible light intensity that provides an adequate signal. Use neutral density filters to attenuate the light source.

  • Exposure Time: Cumulative exposure is a key determinant of total photobleaching.

    • Mitigation: Minimize exposure time by using a sensitive camera and keeping the shutter closed when not acquiring images.

  • Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species (ROS).[6]

    • Mitigation: Use commercially available antifade mounting media.[14][15] These reagents, such as n-propyl gallate or commercial formulations like ProLong and Fluoroshield (B1167524), contain ROS scavengers that significantly reduce the rate of photobleaching.[3][14][16]

  • Fluorophore Environment: The local chemical environment can affect a dye's stability.

    • Mitigation: Ensure the mounting medium has the correct pH and composition. Using a glycerol-based mounting medium can also improve the refractive index match and signal.

By implementing these strategies, particularly the routine use of antifade reagents, researchers can significantly extend the useful imaging time of AMCA and improve the quality and reliability of their fluorescence microscopy data.[3]

References

An In-depth Technical Guide to the Mechanism of Action of 7-Amino-4-methylcoumarin-3-acetic acid (AMCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-4-methylcoumarin-3-acetic acid (AMCA) is a prominent blue-emitting fluorophore widely utilized in the life sciences for the fluorescent labeling of biomolecules. This technical guide elucidates the core mechanism of action of AMCA, which is predicated on its chemical reactivity and photophysical properties rather than a conventional pharmacological effect. The document provides a comprehensive overview of its conjugation chemistry, quantitative fluorescent characteristics, and detailed experimental protocols for its application in biological research, including its use in visualizing cellular signaling pathways.

Introduction: The Role of AMCA in Biological Research

This compound is not a therapeutic agent with a mechanism of action involving interaction with a specific biological target to elicit a physiological response. Instead, its "mechanism of action" lies in its utility as a fluorescent probe for the visualization and tracking of biomolecules.[1][2] AMCA is valued for its bright blue fluorescence, significant Stokes shift, and high photostability, making it an indispensable tool in various applications such as immunofluorescence microscopy, flow cytometry, and multi-color labeling experiments.[3][4]

Core Mechanism: Covalent Labeling of Biomolecules

The primary mechanism of action of AMCA is its ability to form stable covalent bonds with primary amines on biomolecules. This is typically achieved by activating the carboxylic acid group of AMCA into a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester.

Activation of AMCA

The carboxylic acid moiety of AMCA can be activated to form AMCA-NHS ester, a reagent that is highly reactive towards primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins.

AMCA Activation cluster_reactants Reactants AMCA This compound (AMCA) AMCA_NHS AMCA-NHS Ester AMCA->AMCA_NHS Activation NHS N-hydroxysuccinimide (NHS) NHS->AMCA_NHS Carbodiimide Carbodiimide (e.g., DCC, EDC) Carbodiimide->AMCA_NHS Coupling Agent AMCA Conjugation cluster_reaction Conjugation Reaction AMCA_NHS AMCA-NHS Ester Conjugate AMCA-Protein Conjugate (Stable Amide Bond) AMCA_NHS->Conjugate Nucleophilic Attack Protein Protein with Primary Amine (e.g., Lysine) Protein->Conjugate NHS_leaving NHS (Leaving Group) Conjugate->NHS_leaving Release of Antibody Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization A Prepare Antibody (1-5 mg/mL in amine-free buffer, pH 8.5) C Add AMCA-NHS to Antibody (10- to 20-fold molar excess) A->C B Prepare AMCA-NHS (10 mg/mL in anhydrous DMSO) B->C D Incubate for 1 hour at RT (Protected from light) C->D E Remove Unreacted Dye (e.g., Dialysis or Gel Filtration) D->E F Determine Degree of Labeling (DOL) (Spectrophotometry) E->F G Store Conjugate (4°C, protected from light) F->G EGFR Signaling Visualization Application of AMCA-Antibody in EGFR Pathway Visualization cluster_cell Cell EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) EGFR->Signaling Activates Microscope Fluorescence Microscope (UV Excitation) EGFR->Microscope Emits Blue Fluorescence AMCA_Ab AMCA-conjugated anti-EGFR Antibody AMCA_Ab->EGFR Binds to Extracellular Domain

References

The Core Chemistry of AMCA Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to AMCA Bioconjugation Chemistry

For researchers, scientists, and drug development professionals, the precise and reliable labeling of biomolecules is a cornerstone of discovery. Aminomethylcoumarin acetate (B1210297) (AMCA) is a bright blue fluorescent dye that has become an indispensable tool for a wide array of applications, from protein modification to cellular imaging.[1] This guide provides a detailed exploration of the core principles of AMCA bioconjugation chemistry, offering structured data, experimental protocols, and visual workflows to empower your research.

The most prevalent method for AMCA bioconjugation involves the use of an N-hydroxysuccinimide (NHS) ester derivative of AMCA (AMCA-NHS or AMCA-SE). This amine-reactive reagent is highly efficient at forming stable covalent bonds with primary amines, which are readily available on biomolecules.[1][2]

Reaction Mechanism:

The bioconjugation reaction occurs between the succinimidyl ester group of AMCA-NHS and a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue on a protein or an amine-modified oligonucleotide).[1][2][3] The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] This reaction is most efficient under slightly alkaline conditions.[2][3]

AMCA_NHS_Reaction cluster_reactants Reactants cluster_products Products AMCA_NHS AMCA-NHS Ester AMCA O=C-O-N(C=O)₂ reaction_intermediate Reaction Intermediate AMCA_NHS:f1->reaction_intermediate Nucleophilic Attack Biomolecule Biomolecule Protein / Peptide R-NH₂ (Primary Amine) Biomolecule:f1->reaction_intermediate Conjugate AMCA-Biomolecule Conjugate AMCA O=C-NH-R (Stable Amide Bond) NHS N-hydroxysuccinimide (Byproduct) N-OH(C=O)₂ reaction_intermediate->Conjugate:f1 Amide Bond Formation reaction_intermediate->NHS:f0 NHS Release

Caption: AMCA-NHS ester reaction with a primary amine. (Max Width: 760px)

Quantitative Data for AMCA Bioconjugation

Successful bioconjugation relies on understanding the physicochemical properties of the fluorophore and the optimal conditions for the reaction.

Table 1: Physicochemical Properties of AMCA Conjugates

ParameterValueNotes
Excitation Maximum (λex) ~350 nmCan be excited with a mercury lamp or a UV laser.[4]
Emission Maximum (λem) ~450 nmEmits in the blue region of the spectrum.[4]
Molar Extinction Coefficient (ε) at 350 nm 19,000 M⁻¹cm⁻¹For the AMCA moiety in a protein conjugate.
Molar Extinction Coefficient (ε) at 280 nm 8,290 M⁻¹cm⁻¹For the AMCA moiety; necessary for calculating Degree of Labeling.
Fluorescence Stability pH 4 - 10Fluorescence is independent of pH in this range.[1][5][6][7]
Photostability HighExhibits high resistance to photobleaching.[1][5][6]

Table 2: Recommended Reaction Conditions for AMCA-NHS Ester Labeling

ParameterRecommended ConditionRationale & Notes
Reaction pH 8.3 - 8.5Optimal for efficient coupling of NHS esters to primary amines in aqueous buffers.[2][3] Lower pH protonates amines, reducing reactivity.[8]
Buffer Composition 0.1 M Sodium Bicarbonate or BorateAmine-free buffers are critical (avoid Tris or glycine) as they compete for reaction with the NHS ester.[9]
Reaction Temperature 4°C to Room Temperature (18-25°C)The half-life of NHS-ester hydrolysis is ~4-5 hours at pH 7 (0°C) but drops to 10 minutes at pH 8.6 (4°C).[3] Lower temperatures can extend reaction time and minimize hydrolysis.
Reaction Time 1 - 4 hoursTypically sufficient for labeling. Monitor progress if possible.[3][9]
Dye:Protein Molar Ratio 9:1 to 15:1A starting point for optimization. The ideal ratio depends on the protein's size and lysine content.[8][9]
Solvent for Stock Anhydrous DMSO or DMFAMCA-NHS esters are often water-insoluble and must be dissolved in an organic solvent before addition to the aqueous reaction.[3][9]

Detailed Experimental Protocols

This section provides a standard methodology for labeling an IgG antibody with an AMCA-NHS ester.

Reagent and Antibody Preparation
  • Prepare the Antibody:

    • Dissolve the antibody in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[9] A typical concentration is 2.5 mg/mL.[9]

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA, gelatin), it must be purified first via dialysis or size-exclusion chromatography against the reaction buffer.[9]

  • Prepare the AMCA-NHS Ester Stock Solution:

    • Allow the vial of AMCA-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous dimethyl sulfoxide (B87167) (DMSO).[9]

    • This stock solution should be prepared immediately before use. If stored, it must be protected from moisture and light at -20°C and is typically stable for at least one month.[9]

Labeling Reaction
  • Initiate the Reaction:

    • While gently stirring or vortexing the antibody solution, add the calculated volume of the 10 mM AMCA-NHS ester stock solution in a dropwise fashion.[9] For an IgG antibody, a starting molar ratio of 9:1 to 15:1 (dye:protein) is recommended.[9]

  • Incubation:

    • Allow the reaction to proceed for 1 hour at room temperature, protected from light.[9] For sensitive proteins or to minimize hydrolysis, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).

Purification of the AMCA-Conjugate

It is crucial to separate the labeled protein from unreacted dye and the NHS byproduct.

  • Size-Exclusion Chromatography (SEC):

    • Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like Phosphate-Buffered Saline (PBS).[9][]

    • Immediately after the incubation period, load the reaction mixture onto the column.[9]

    • Elute the conjugate with the equilibration buffer. The larger, labeled antibody will elute first, while the smaller, unreacted dye molecules will be retained longer.[] Collect the fractions containing the blue-fluorescent conjugate.

  • Alternative Methods:

    • Dialysis: Can be used to separate away low-molecular-weight impurities but is often less efficient than chromatography.[]

    • Ultrafiltration: Spin columns can also be used for buffer exchange and removal of small molecules.

Characterization: Degree of Labeling (DOL)

The DOL (or F/P ratio) is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 350 nm (A₃₅₀).

  • Calculate DOL: Use the following formula, which corrects for the absorbance of the AMCA dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₃₅₀ × C.F.)] / ε_protein

      • Where C.F. (Correction Factor) = ε₂₈₀_AMCA / ε₃₅₀_AMCA = 8,290 / 19,000 ≈ 0.436

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = A₃₅₀ / ε₃₅₀_AMCA

    • DOL = Dye Concentration / Protein Concentration

    A simplified formula for AMCA-IgG conjugates has also been derived. Optimal DOL values typically range from 6 to 24 for immunohistochemistry applications.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization & Storage prep_ab Prepare Antibody (2.5 mg/mL in 0.1M Bicarbonate Buffer, pH 8.3) reaction Combine Antibody and Dye (Molar Ratio 9:1 to 15:1) Incubate 1 hr at RT, protected from light prep_ab->reaction prep_dye Prepare AMCA-NHS (10 mM in anhydrous DMSO) prep_dye->reaction purify Separate Conjugate from Free Dye (Size-Exclusion Chromatography) reaction->purify dol Determine Degree of Labeling (DOL) (Spectrophotometry at A280 & A350) purify->dol store Store Conjugate (Add stabilizer, store at 4°C or -20°C) dol->store

Caption: Workflow for AMCA-NHS ester protein conjugation. (Max Width: 760px)

Applications in Research and Drug Development

The stable, bright blue fluorescence of AMCA makes it a valuable tool in various scientific domains.

  • Immunofluorescence and Microscopy: AMCA's minimal spectral overlap with green-fluorescing dyes (like FITC) and longer-wavelength fluorophores makes it ideal for multi-color labeling experiments, allowing for the simultaneous visualization of different cellular components.[1][4][5]

  • Flow Cytometry: AMCA conjugates can be used for cell sorting and analysis, although its UV excitation requirement may necessitate specific laser lines.[4]

  • Diagnostic Assays: The high sensitivity and specificity of AMCA-labeled probes contribute to the development of accurate diagnostic assays for detecting biomarkers.[1]

  • Drug Development: In pharmaceutical research, AMCA bioconjugates can be used to study drug-receptor interactions or as part of targeted drug delivery systems.[1][11][12] The principles of bioconjugation are central to creating advanced therapeutics like Antibody-Drug Conjugates (ADCs).[11][13][14]

Conclusion

AMCA bioconjugation chemistry, primarily through the use of NHS esters, provides a robust and versatile method for fluorescently labeling proteins and other biomolecules.[1] By understanding the underlying reaction mechanism and optimizing key experimental parameters such as pH, temperature, and molar ratios, researchers can achieve efficient and reliable conjugation. The resulting AMCA-labeled biomolecules are critical assets for advancing research in molecular biology, diagnostics, and the development of next-generation therapeutics.

References

A Core Technical Guide to AMCA as a Fluorescent Label

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that underpins the success of a wide range of biological assays. Aminomethylcoumarin acetate (B1210297) (AMCA), a blue fluorescent dye, is a versatile tool for the fluorescent labeling of biomolecules. This in-depth technical guide outlines the fundamental principles of using AMCA, including its photophysical properties, conjugation chemistry, and detailed experimental protocols.

Photophysical and Chemical Properties

AMCA is valued for its brightness and large Stokes shift, which minimizes spectral overlap in multicolor fluorescence applications.[1] Its fluorescence is also notably stable across a wide pH range (pH 4 to 10).[1] The key quantitative properties of AMCA and its derivatives are summarized below.

PropertyAMCAAMCA-XSulfo-AMCA
Excitation Maximum (nm) 346 - 350~354~346
Emission Maximum (nm) 434 - 450~442~441
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~19,000 at ~350 nm~19,000~19,000
Quantum Yield (Φ) ~0.91[2]Not widely reportedNot widely reported
Correction Factor (CF₂₈₀) 0.13 - 0.19~0.3680.19
Solubility DMSO, DMFDMSO, DMFWater

Note: The exact spectral properties can vary slightly depending on the solvent and conjugation state.

Conjugation to Biomolecules

AMCA is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[3] The following is a detailed protocol for the conjugation of AMCA-NHS ester to a protein, such as an antibody.

Experimental Protocol: Protein Labeling with AMCA-NHS Ester

Materials:

  • Protein to be labeled (2-10 mg/mL in amine-free buffer)

  • AMCA-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5[3][4]

  • Purification column (e.g., size-exclusion chromatography, Sephadex G-25)

  • Storage Buffer (e.g., PBS)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains primary amines like Tris or glycine, exchange it for the reaction buffer using dialysis or a desalting column.[4]

  • AMCA-NHS Ester Solution Preparation: Immediately before use, dissolve the AMCA-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4][5]

  • Molar Ratio of Reactants: For efficient labeling, a molar excess of the dye is required. A common starting point is a 10-fold molar excess of AMCA-NHS ester to the protein.[4] This ratio may need optimization depending on the protein and desired degree of labeling.[5]

  • Reaction: While gently stirring, add the calculated volume of the AMCA-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

  • Purification: Separate the AMCA-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer. The labeled protein will elute first.[6]

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is a critical parameter. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of AMCA (~350 nm, A_max).

  • Calculate the molar concentration of the dye: Concentration_dye = A_max / ε_dye (where ε_dye for AMCA is ~19,000 M⁻¹cm⁻¹)[6]

  • Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm: Concentration_protein = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein (where CF₂₈₀ for AMCA is ~0.19, and ε_protein is the molar extinction coefficient of the protein at 280 nm)[4]

  • Calculate the DOL: DOL = Concentration_dye / Concentration_protein [7]

An optimal DOL for antibodies is typically between 2 and 6.[5]

protein_labeling_workflow protein Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Conjugation Reaction (1 hr, Room Temp, Dark) protein->reaction amca_nhs AMCA-NHS Ester (Dissolved in DMSO/DMF) amca_nhs->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification labeled_protein AMCA-Labeled Protein purification->labeled_protein dol_calc DOL Calculation (Spectrophotometry) labeled_protein->dol_calc final_product Purified & Characterized Labeled Protein dol_calc->final_product ligand_binding_assay ligand AMCA-Labeled Ligand binding Incubation (Binding Reaction) ligand->binding receptor Cells/Receptor Preparation receptor->binding separation Separation of Bound/Free Ligand (e.g., Washing, Filtration) binding->separation detection Fluorescence Detection separation->detection analysis Data Analysis (Kd, Bmax) detection->analysis

References

Unlocking the Potential: Novel Applications of Coumarin-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Coumarin-based dyes, a prominent class of fluorescent compounds, are at the forefront of scientific innovation, offering a versatile scaffold for the development of advanced molecular tools. Their inherent photophysical properties, including high quantum yields, large Stokes shifts, and environmental sensitivity, make them ideal candidates for a myriad of applications. This technical guide provides an in-depth exploration of the novel applications of coumarin-based dyes, focusing on their use in bioimaging, as chemosensors, in photodynamic therapy, and in solar cell technology. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and further development of these powerful fluorophores in research and drug discovery.

Bioimaging: Illuminating the Cellular World

Coumarin (B35378) derivatives have emerged as indispensable tools for live-cell imaging due to their cell permeability, low toxicity, and bright fluorescence.[][2] Their structural versatility allows for the targeted labeling of various cellular compartments and biomolecules.

Organelle-Specific Staining

The lipophilicity of the coumarin core can be fine-tuned to achieve selective accumulation in specific organelles. For instance, lipophilic cationic coumarin derivatives, such as the COUPY series, target mitochondria by exploiting the negative mitochondrial membrane potential.[3] Other modifications can direct coumarin dyes to lipid droplets and the endoplasmic reticulum.[4][5]

"Turn-On" Fluorescent Probes for Cellular Components

A significant advancement in coumarin-based probes is the development of "turn-on" sensors that exhibit fluorescence only upon interaction with a specific analyte. This minimizes background fluorescence and enhances signal-to-noise ratios. These probes are designed to detect a range of intracellular species, including biothiols and reactive oxygen species (ROS), which are crucial in various signaling pathways.[6]

Chemosensors: Detecting and Quantifying Analytes

The sensitivity of coumarin's fluorescence to its local environment has been harnessed to create a wide array of chemosensors for detecting metal ions and other small molecules.[7][8]

Metal Ion Detection

Coumarin-based fluorescent probes have been developed for the highly selective and sensitive detection of various metal ions, including Cu²⁺, Fe³⁺, and Pd²⁺.[9][10] The sensing mechanism often involves a "turn-off" response, where the fluorescence of the coumarin dye is quenched upon coordination with the metal ion.[9] This interaction can be direct or indirect, sometimes involving a hydrolysis reaction to generate the active sensing molecule.[9]

Ratiometric Sensing

To improve the accuracy of detection, ratiometric fluorescent probes have been designed. These probes exhibit a shift in their fluorescence emission wavelength upon binding to the analyte, allowing for a quantitative measurement based on the ratio of fluorescence intensities at two different wavelengths. A naphthalimide-modified coumarin derivative has been reported as a ratiometric probe for Cu²⁺.[11]

Photodynamic Therapy (PDT): A Targeted Approach to Cancer Treatment

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. Coumarin derivatives are attractive candidates for PDT due to their ability to generate ROS upon photoirradiation.[12]

Mitochondria-Targeted Photosensitizers

Targeting the mitochondria, the cell's powerhouse, can effectively induce apoptosis. The aforementioned COUPY coumarins not only serve as imaging agents but also as potent photosensitizers that localize in the mitochondria, leading to efficient cell death upon light activation.[3][13]

Hypoxia-Tolerant Photosensitizers

A major challenge in PDT is the oxygen-dependent nature of the therapy, as many tumors are hypoxic. To overcome this, coumarin-based photosensitizers that can function under low oxygen conditions are being developed. Some coumarin derivatives can generate both Type I (hydroxyl radicals, superoxide (B77818) anions) and Type II (singlet oxygen) ROS, enhancing their efficacy in hypoxic environments.[14][15]

Dye-Sensitized Solar Cells (DSSCs): Harnessing Solar Energy

Coumarin dyes are being explored as efficient photosensitizers in dye-sensitized solar cells (DSSCs), a promising alternative to traditional silicon-based solar cells.[16] Their role is to absorb light and inject electrons into the semiconductor material, initiating the generation of electric current.[17]

Molecular Engineering for Enhanced Efficiency

The performance of coumarin-based DSSCs can be optimized through molecular engineering. By modifying the donor-π-acceptor (D-π-A) structure of the coumarin dye, researchers can tune its absorption spectrum and energy levels to improve light-harvesting efficiency and electron injection.[17][18] For example, introducing a methine unit into the coumarin framework has been shown to red-shift the absorption spectrum, leading to a wider absorption of visible light.[17]

Quantitative Data Summary

The following tables summarize key quantitative data for various coumarin-based dyes discussed in the literature.

Table 1: Photophysical Properties of Selected Coumarin Dyes

Dye NameExcitation (nm)Emission (nm)Quantum Yield (Φ)ApplicationReference
7-Amino-4-methylcoumarin (AMC)3504500.61Bioimaging[19]
Coumarin 64585040.78Drug Delivery Model[20]
NKX-2311470 (in ethanol)--DSSC[17]
C343442 (in ethanol)--DSSC[17]
ICM--0.839 (¹O₂)PDT[14]

Table 2: Performance of Coumarin-Based Metal Ion Probes

Probe NameTarget IonDetection LimitResponse TypeReference
BS1Cu²⁺, Fe³⁺~10⁻⁵ MTurn-off[9]
BS2Cu²⁺, Fe³⁺~10⁻⁵ MTurn-off[9]
LCu²⁺3.5 x 10⁻⁶ MRatiometric[11]
CBBSPd(II)65 nMTurn-on[10]

Table 3: Phototoxicity of Coumarin-Based Photosensitizers

CompoundCell LineIC₅₀ (light)ApplicationReference
Cou4HeLa, CT-26~10 µMPDT[12]
Ru-COUPY--PDT[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving coumarin-based dyes.

Synthesis of Coumarin Derivatives

General Pechmann Condensation for 7-Hydroxycoumarins:

  • Reaction Setup: In a round-bottom flask, dissolve a phenol (B47542) (e.g., resorcinol) in a minimal amount of a suitable solvent (e.g., ethanol).

  • Addition of Reagents: Add a β-ketoester (e.g., ethyl acetoacetate) to the solution.

  • Catalyst: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) while cooling the flask in an ice bath.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.[]

Knoevenagel Condensation for 3-Substituted Coumarins:

  • Reaction Setup: Combine an o-hydroxybenzaldehyde with an active methylene (B1212753) compound (e.g., malonic acid or its derivatives) in a suitable solvent (e.g., ethanol (B145695) or pyridine).

  • Catalyst: Add a basic catalyst, such as piperidine (B6355638) or triethylamine.

  • Reaction: Reflux the mixture for several hours until the reaction is complete.

  • Work-up and Purification: Cool the reaction mixture, and either precipitate the product by adding acid or remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.[][21]

Live-Cell Staining with 7-Amino-4-methylcoumarin (AMC)
  • Cell Culture: Culture cells to the desired confluency on glass-bottom dishes or coverslips.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of AMC in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Staining: Remove the existing culture medium, wash the cells once with pre-warmed PBS, and add the AMC working solution. Incubate at 37°C in a CO₂ incubator for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS.

  • Imaging: Mount the cells on a fluorescence microscope and image using a DAPI filter set.[19]

Measurement of Relative Fluorescence Quantum Yield
  • Sample and Standard Preparation: Prepare a series of dilute solutions of the test coumarin dye and a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Coumarin 102 in ethanol) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[22][23]

  • Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The quantum yield (Φₓ) of the sample is calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    where Φₛₜ is the quantum yield of the standard, Gradₓ and Gradₛₜ are the gradients of the linear plots for the sample and standard, and ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively.[22]

Visualizations

The following diagrams illustrate key concepts and workflows related to the applications of coumarin-based dyes.

experimental_workflow_live_cell_staining cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish wash_pbs Wash cells with PBS cell_culture->wash_pbs stock_solution Prepare 10 mM AMC stock in DMSO working_solution Dilute stock to 1-10 µM in cell culture medium stock_solution->working_solution add_dye Add AMC working solution working_solution->add_dye wash_pbs->add_dye incubate Incubate at 37°C for 15-30 min add_dye->incubate wash_final Wash cells 3x with PBS incubate->wash_final mount Mount on microscope wash_final->mount image Image with DAPI filter set mount->image metal_ion_sensing_mechanism Probe Coumarin Probe (Fluorescent) Complex Probe-Metal Complex (Non-fluorescent) Probe->Complex + Metal Ion Fluorescence Fluorescence Probe->Fluorescence Excitation MetalIon Metal Ion (e.g., Cu²⁺) MetalIon->Complex Quenching Fluorescence Quenching Complex->Quenching No Emission dssc_working_principle Light Sunlight (hν) Dye Coumarin Dye (Sensitizer) Light->Dye 1. Light Absorption TiO2 TiO₂ Nanoparticles (Conduction Band) Dye->TiO2 2. Electron Injection ExternalCircuit External Circuit TiO2->ExternalCircuit 3. Electron Transport Electrolyte Electrolyte (Redox Mediator) Electrolyte->Dye 5. Dye Regeneration CounterElectrode Counter Electrode CounterElectrode->Electrolyte 4. Reduction of Electrolyte ExternalCircuit->CounterElectrode

References

A Technical Guide to the Preliminary Investigation of AMCA in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 7-amino-4-methylcoumarin (B1665955) (AMCA) in preliminary cell-based assays, a critical component in modern drug discovery and cellular biology research. AMCA, a blue-emitting fluorophore, serves as a robust tool for quantifying enzymatic activity and assessing cellular processes. This document provides a comprehensive overview of its core applications, detailed experimental protocols, and its role within the broader context of drug development.

Introduction to AMCA in Cell-Based Assays

7-amino-4-methylcoumarin (AMCA) is a fluorescent compound widely utilized in the development of fluorogenic substrates for a variety of enzymes, particularly proteases. In its unconjugated form, AMCA is highly fluorescent. When conjugated to a peptide or other molecule via an amide bond, its fluorescence is quenched. Enzymatic cleavage of this bond releases free AMCA, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.[1] This "turn-on" signal mechanism makes AMCA-based assays highly sensitive and suitable for high-throughput screening (HTS).

The key spectral characteristics of AMCA are an excitation maximum around 340-350 nm and an emission maximum in the blue region, around 440-460 nm. This distinct spectral profile allows for multiplexing with other fluorophores that emit at longer wavelengths, such as FITC and phycoerythrin.

Core Applications and Data Presentation

AMCA-based assays are integral to various stages of drug discovery, from initial target validation to lead optimization. Key applications include the study of apoptosis, enzyme inhibition, and cellular viability.

Apoptosis Assays

A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. AMCA-conjugated peptide substrates that are specific for different caspases are widely used to measure their activity and, by extension, the extent of apoptosis.

Table 1: Quantitative Analysis of Caspase-3 Activity using Ac-DEVD-AMC

Cell LineTreatmentIncubation Time (hours)Fold Increase in Fluorescence (vs. Control)
Jurkat1 µM Staurosporine4~8-10
HeLa1 µM Staurosporine6~6-8
NIH/3T35 µM Staurosporine5~5-7[2]
HCEC0.2 µM Staurosporine12Peak activity observed[3]

Data is illustrative and compiled from typical results reported in literature. Actual values may vary based on experimental conditions.

Another key event in early apoptosis is the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane. AMCA can be conjugated to Annexin V, a protein with high affinity for PS, to visualize apoptotic cells via fluorescence microscopy.

Enzyme Inhibition Assays

AMCA-based assays are a cornerstone of high-throughput screening for enzyme inhibitors. By measuring the reduction in AMCA fluorescence in the presence of a test compound, researchers can determine the compound's inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

Table 2: IC50 Values of Kinase Inhibitors Determined by AMCA-Based Assays

Kinase TargetInhibitorIC50 (nM)
BTKCompound 6f74[4]
PI3KδCompound 6f170[4]
BTKMDVN10010.9[4]
PI3KδMDVN1001149[4]
Cell Viability and Cytotoxicity Assays

While less common than other methods, AMCA-based assays can be adapted to assess cell viability. These assays typically rely on the activity of intracellular proteases as a marker of viable cells. Conversely, the release of proteases from dead cells can be measured to quantify cytotoxicity.

Table 3: Comparison of Cell Viability Assay Readouts

Assay PrincipleAMCA-based ReadoutCommon Alternative Readouts
Metabolic Activity Protease activity with a cell-permeable AMCA substrateMTT (absorbance), Resazurin (fluorescence), ATP measurement (luminescence)[5][6]
Membrane Integrity Release of intracellular proteases that cleave an AMCA substrate in the mediumLDH release (colorimetric), Propidium Iodide uptake (fluorescence)

Signaling Pathways and Experimental Workflows

AMCA-based assays are instrumental in dissecting cellular signaling pathways by allowing for the quantification of the activity of key enzymes within these cascades.

Apoptosis Signaling Pathway

The activation of caspases is a central event in the apoptotic signaling cascade. AMCA-based caspase assays directly measure the activity of these executioner enzymes.

cluster_0 Apoptotic Stimulus (e.g., Staurosporine) cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase cluster_3 AMCA-Based Assay stimulus Staurosporine Bcl2 Bcl-2 Family Regulation stimulus->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Substrates Cellular Substrate Cleavage Casp3->Substrates Ac_DEVD_AMC Ac-DEVD-AMC (Substrate) Casp3->Ac_DEVD_AMC Cleavage Apoptosis Apoptosis Substrates->Apoptosis AMC AMCA (Fluorescent Signal) Ac_DEVD_AMC->AMC

Figure 1: Apoptosis signaling pathway and the role of AMCA-based caspase-3 assay.

High-Throughput Screening (HTS) Workflow for Enzyme Inhibitors

AMCA-based assays are readily adaptable to HTS formats for the discovery of novel enzyme inhibitors. The following workflow outlines a typical screening cascade.

cluster_0 Compound Library cluster_1 Primary Screen cluster_2 Hit Confirmation & Dose-Response cluster_3 Lead Optimization Library Small Molecule Library Primary_Screen Single-Concentration AMCA-based Assay Library->Primary_Screen Hit_ID Hit Identification (% Inhibition) Primary_Screen->Hit_ID Dose_Response Serial Dilution & AMCA-based Assay Hit_ID->Dose_Response Confirmed Hits IC50 IC50 Determination Dose_Response->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Potent Compounds Lead_Candidate Lead Candidate SAR->Lead_Candidate

Figure 2: High-throughput screening workflow for enzyme inhibitors using AMCA-based assays.

Experimental Protocols

Caspase-3 Activity Assay in Apoptotic Cells

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.

Materials:

  • Cell culture reagents

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-3 Substrate, Ac-DEVD-AMC (10 mM stock in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a culture plate and treat with the apoptosis-inducing agent for the desired time. Include an untreated control.

  • Cell Lysis:

    • For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold Cell Lysis Buffer.

    • For adherent cells, wash with PBS and add ice-cold Cell Lysis Buffer directly to the plate.

    • Incubate on ice for 10 minutes.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well black plate, add 50 µL of Assay Buffer to each well.

    • Add 20-50 µg of cell lysate to the appropriate wells.

    • Prepare a blank well with Assay Buffer and lysate from untreated cells.

  • Substrate Addition: Add 5 µL of the 10 mM Ac-DEVD-AMC substrate to each well (final concentration ~50-100 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

Annexin V-AMCA Staining for Fluorescence Microscopy

This protocol outlines the procedure for staining apoptotic cells with an AMCA-conjugated Annexin V for visualization.

Materials:

  • Cells cultured on glass coverslips

  • Apoptosis-inducing agent

  • 1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-AMCA conjugate

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with an apoptosis-inducing agent.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Dilute the Annexin V-AMCA conjugate in 1X Annexin V Binding Buffer according to the manufacturer's instructions.

    • Add the diluted Annexin V-AMCA solution to the coverslips to cover the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Washing: Gently wash the cells twice with 1X Annexin V Binding Buffer.

  • Visualization: Mount the coverslips on a microscope slide with a drop of Binding Buffer and immediately visualize under a fluorescence microscope. Apoptotic cells will show blue fluorescence at the plasma membrane.

Logical Relationships in Drug Development

AMCA-based assays provide critical data that informs decision-making throughout the drug discovery pipeline.

cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Target_ID Identify Target Enzyme (e.g., a specific protease) Assay_Dev Develop AMCA-based Assay for Target Target_ID->Assay_Dev HTS High-Throughput Screening (AMCA Assay) Assay_Dev->HTS Hits Identify 'Hits' (Compounds with >50% Inhibition) HTS->Hits IC50_Det Determine IC50 Values (AMCA Assay) Hits->IC50_Det Decision: Proceed with potent hits SAR Structure-Activity Relationship (SAR) Analysis IC50_Det->SAR Selectivity Selectivity Profiling (AMCA assays for related enzymes) SAR->Selectivity Iterative Design & Synthesis Lead Optimized Lead Compound Selectivity->Lead Decision: Select compound with desired potency & selectivity In_Vivo In Vivo Efficacy & Toxicology Studies Lead->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Figure 3: Role of AMCA-based assays in the drug discovery pipeline.

The iterative cycle of designing, synthesizing, and testing new chemical entities in the lead optimization phase heavily relies on robust and reproducible assays.[7][8][9][10][11][12][13][14] AMCA-based assays, with their high sensitivity and amenability to automation, provide the quantitative data needed to establish structure-activity relationships (SAR) and guide medicinal chemistry efforts toward compounds with improved potency and selectivity.

Conclusion

AMCA and its derivatives are invaluable tools for the preliminary investigation of cellular processes in a variety of research and drug discovery settings. The "turn-on" fluorescence mechanism of AMCA-based substrates provides a sensitive and quantitative readout for a wide range of enzymatic activities. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively implement AMCA-based assays in their work, from elucidating signaling pathways to discovering and optimizing novel therapeutics. The clear spectral properties of AMCA also ensure its continued relevance in multiplexed assay formats, further expanding its utility in complex biological investigations.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with AMCA Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye that is widely used for labeling proteins and other biomolecules.[1][2] The succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester of AMCA is an amine-reactive derivative that covalently couples to primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[3][4][5][6] This labeling method is a common and effective way to prepare fluorescently-labeled proteins for various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[7][8] AMCA is known for its brightness, photostability, and fluorescence that is independent of pH from 4 to 10.[1][2] Its excitation and emission maxima are approximately 353 nm and 455 nm, respectively.[1]

These application notes provide a detailed protocol for the covalent labeling of proteins with AMCA succinimidyl ester, including reagent preparation, reaction conditions, purification of the conjugate, and calculation of the degree of labeling.

Chemical Reaction

The N-hydroxysuccinimide (NHS) ester of AMCA reacts with a primary amine on a protein, leading to the formation of a stable amide bond and the release of the NHS group.[9] This reaction is most efficient at a slightly basic pH, typically between 8.0 and 8.5, where the primary amine groups are deprotonated and thus more nucleophilic.[10][11]

AMCA_NHS AMCA-NHS Ester Labeled_Protein AMCA-Protein Conjugate (Stable Amide Bond) AMCA_NHS->Labeled_Protein + Protein-NH₂ Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Labeled_Protein NHS N-Hydroxysuccinimide (Leaving Group)

Caption: Chemical reaction of AMCA-NHS ester with a primary amine on a protein.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins.

I. Materials and Reagents
  • Protein of interest (e.g., IgG antibody)

  • AMCA succinimidyl ester (AMCA-NHS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[3][6] Alternatively, 0.05 M sodium borate (B1201080) buffer, pH 8.5 can be used.[9] Buffers containing primary amines (e.g., Tris or glycine) are not compatible.[9]

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff.[3][12]

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.

II. Quantitative Data Summary
ParameterRecommended ValueNotes
Protein Concentration 2-10 mg/mL[6][13]Higher concentrations ( >5 mg/mL) can increase labeling efficiency.[3] Concentrations below 2 mg/mL will significantly decrease reaction efficiency.[13]
AMCA-NHS Stock Solution 10 mg/mL in anhydrous DMSO or DMF[6]Prepare fresh immediately before use as NHS esters are moisture-sensitive and not stable in solution.[9][13][14]
Molar Ratio (Dye:Protein) 5:1 to 20:1[6]The optimal ratio should be determined empirically for each protein. For IgG antibodies, a molar ratio of 9:1 to 15:1 is often a good starting point.[3]
Reaction pH 8.3 - 8.5[10][11]This pH ensures that primary amines are sufficiently deprotonated for the reaction to proceed efficiently.
Reaction Time 1 - 2 hours[6]The reaction should be carried out at room temperature.[3][9]
Reaction Temperature Room temperature[3][9]
Storage of Labeled Protein 4°C for short-term (up to one month); -20°C for long-term.[4][9]For long-term storage, the addition of a cryoprotectant like 50% glycerol (B35011) is recommended.[3] To prevent microbial growth, 0.01-0.03% sodium azide (B81097) can be added.[3] Protect from light.[3][9]

III. Experimental Workflow

A 1. Protein Preparation C 3. Labeling Reaction A->C B 2. AMCA-NHS Solution Preparation B->C D 4. Purification of Labeled Protein C->D E 5. Characterization D->E

Caption: Experimental workflow for protein labeling with AMCA-NHS.

IV. Detailed Methodologies

Step 1: Protein Preparation

  • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[6][13]

  • If the protein is in a buffer containing primary amines (e.g., Tris) or other interfering substances, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.[3][9]

  • Ensure the protein solution is free of any amine-containing stabilizers like BSA or gelatin.[3]

Step 2: AMCA-NHS Solution Preparation

  • Allow the vial of AMCA-NHS ester to warm to room temperature before opening to prevent moisture condensation.[9]

  • Immediately before use, prepare a 10 mg/mL stock solution of AMCA-NHS in anhydrous DMSO or DMF.[6]

  • Vortex briefly to ensure the dye is fully dissolved.[3]

Step 3: Labeling Reaction

  • Calculate the volume of the AMCA-NHS stock solution required to achieve the desired molar ratio of dye to protein. A starting molar ratio of 10:1 is recommended for initial experiments.

  • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the AMCA-NHS stock solution in a dropwise fashion.[3]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3][6]

Step 4: Purification of the Labeled Protein

  • Immediately after the incubation period, remove the unreacted AMCA-NHS and byproducts.[3]

  • This is typically achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[3][4] The labeled protein will elute in the first colored fraction.[6]

  • Alternatively, dialysis can be performed against the storage buffer.[12]

Step 5: Characterization and Storage

  • Degree of Labeling (DOL) Calculation: The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of AMCA (~353 nm, A_max).[6]

    • The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max for the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.[6]

    • The DOL is then calculated as: DOL = A_max / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of AMCA at its absorbance maximum.

  • Storage: Store the labeled protein protected from light at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage.[4][9] For antibodies, the addition of 5-10 mg/mL BSA and 0.01-0.03% sodium azide can help prevent denaturation and microbial growth.[3]

Troubleshooting
IssuePossible CauseSuggested Solution
Low Degree of Labeling Presence of primary amines in the buffer: Tris, glycine, or other amine-containing buffers will compete with the protein for reaction with the AMCA-NHS.[9]Ensure the protein is in an amine-free buffer like sodium bicarbonate or borate.[9] Perform buffer exchange if necessary.
Hydrolyzed AMCA-NHS: The NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive.[9][15][16]Always use anhydrous DMSO or DMF and prepare the dye solution immediately before use.[9][13] Allow the vial to come to room temperature before opening.[9]
Low protein concentration: The labeling reaction is concentration-dependent.[14]Increase the protein concentration to at least 2 mg/mL.[13]
Incorrect pH: The reaction is optimal at a pH of 8.3-8.5.[10][11]Verify the pH of the reaction buffer.
Precipitation of Protein High concentration of organic solvent: Adding a large volume of DMSO or DMF can denature the protein.Keep the volume of the added dye solution to a minimum, ideally less than 10% of the total reaction volume.
Inherent instability of the protein: The protein may not be stable under the labeling conditions.Optimize labeling conditions by trying different pH values within the recommended range or performing the reaction at 4°C for a longer duration.
No Labeled Protein Complete hydrolysis of AMCA-NHS: The dye was completely inactive before being added to the protein.Use a fresh vial of AMCA-NHS and follow the handling instructions carefully.
Inefficient purification: The labeled protein was lost during the purification step.Ensure the correct size-exclusion column or dialysis membrane is used for the size of the protein being labeled. Monitor fractions for both protein and dye absorbance.

References

AMCA-Conjugated Streptavidin for Enhanced Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AMCA-conjugated streptavidin in immunofluorescence (IF) applications. AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye that, when conjugated to streptavidin, provides a powerful tool for detecting biotinylated molecules in a variety of research settings, including immunocytochemistry (ICC) and immunohistochemistry (IHC).

Principle of the Method

The streptavidin-biotin interaction is one of the strongest known non-covalent bonds in nature.[1][2] Streptavidin, a tetrameric protein from Streptomyces avidinii, can bind up to four molecules of biotin (B1667282) with high specificity and affinity.[1][3][4] This robust interaction is leveraged in immunofluorescence to achieve significant signal amplification.[1][2][5][6]

The general workflow involves the use of a biotinylated secondary antibody that recognizes a primary antibody bound to the target antigen. Subsequently, AMCA-conjugated streptavidin is introduced and binds to the biotin molecules on the secondary antibody. This multi-layered approach results in a higher concentration of fluorophores at the target site compared to using a directly conjugated secondary antibody, leading to a brighter signal.[5][6][7] Streptavidin is often preferred over avidin (B1170675) due to its lack of glycosylation and a more neutral isoelectric point, which results in lower non-specific binding.[3][4][8]

Key Advantages of AMCA-Conjugated Streptavidin

  • Signal Amplification: The ability of each streptavidin molecule to bind multiple biotin molecules enhances the fluorescent signal, enabling the detection of low-abundance targets.[1][2][9]

  • High Specificity and Affinity: The strong and specific interaction between streptavidin and biotin minimizes off-target binding, resulting in a high signal-to-noise ratio.[1]

  • Versatility: This system is compatible with a wide range of biotinylated probes, including antibodies, lectins, and nucleic acid probes, making it suitable for various applications such as immunofluorescence, in situ hybridization, and flow cytometry.[4][5][7]

  • Blue Emission: AMCA's blue fluorescence provides a distinct color for multi-labeling experiments, with minimal spectral overlap with green and red fluorophores.[10]

Data Presentation

Spectral Properties of AMCA
PropertyWavelength (nm)
Maximum Excitation345-355[5][6][7]
Maximum Emission448-454[5][6][7]
Recommended Reagent Concentrations
ReagentRecommended Concentration
AMCA-Conjugated Streptavidin0.5-30 µg/mL[3][4][5][7]
Biotinylated Secondary AntibodyTitration recommended, follow manufacturer's guidelines
Primary AntibodyTitration recommended, follow manufacturer's guidelines

Experimental Protocols

Immunocytochemistry (ICC) Protocol for Cultured Cells

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)[11]

  • Primary Antibody (specific to the target antigen)

  • Biotinylated Secondary Antibody (specific to the primary antibody host species)

  • AMCA-Conjugated Streptavidin

  • Antifade Mounting Medium[10]

  • Microscope slides

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile coverslips in a petri dish and culture until desired confluency.

    • Wash the cells gently with PBS.

    • Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific binding.[12]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the biotinylated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • AMCA-Conjugated Streptavidin Incubation:

    • Dilute the AMCA-conjugated streptavidin to a working concentration of 0.5-10 µg/mL in a suitable buffer such as HEPES- or bicarbonate-buffered saline (pH ~8.2).[3][4][5][7] Avoid buffers containing biotin, like RPMI 1640.[3][5][7]

    • Incubate the cells with the diluted AMCA-streptavidin for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with a UV filter set suitable for AMCA (Excitation: ~350 nm, Emission: ~450 nm).[10][13] Capture images promptly as AMCA can be prone to photobleaching.[10]

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (0.3-3%) in methanol (B129727) (for blocking endogenous peroxidase if using an enzymatic detection method in parallel)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)

  • Primary Antibody

  • Biotinylated Secondary Antibody

  • AMCA-Conjugated Streptavidin

  • Antifade Mounting Medium

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[11]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in Antigen Retrieval Buffer and heating (e.g., in a microwave, pressure cooker, or water bath). Follow established protocols for your specific antigen and tissue type.

    • Allow slides to cool to room temperature.

    • Wash sections with PBS.

  • Blocking Endogenous Biotin (if necessary):

    • If high background is observed due to endogenous biotin, use an avidin/biotin blocking kit prior to primary antibody incubation.[14]

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with the diluted primary antibody overnight at 4°C.

    • Wash sections three times with PBS.

  • Secondary Antibody Incubation:

    • Incubate sections with the diluted biotinylated secondary antibody for 1 hour at room temperature.

    • Wash sections three times with PBS.

  • AMCA-Conjugated Streptavidin Incubation:

    • Incubate sections with diluted AMCA-conjugated streptavidin for 30-60 minutes at room temperature, protected from light.

    • Wash sections three times with PBS.

  • Mounting and Imaging:

    • Mount with antifade mounting medium and apply a coverslip.

    • Image using a fluorescence microscope with the appropriate filter set for AMCA.[10][13]

Mandatory Visualizations

Streptavidin_Biotin_Binding cluster_Target Target Antigen cluster_Antibodies Antibody Complex cluster_Detection Detection Complex Antigen Antigen PrimaryAb Primary Antibody Antigen->PrimaryAb Binds to SecondaryAb Biotinylated Secondary Antibody PrimaryAb->SecondaryAb Recognizes Biotin1 Biotin SecondaryAb->Biotin1 Carries Biotin2 Biotin SecondaryAb->Biotin2 Carries Biotin3 Biotin SecondaryAb->Biotin3 Carries Streptavidin AMCA-Streptavidin Biotin1->Streptavidin Binds Biotin2->Streptavidin Binds Biotin3->Streptavidin Binds

Caption: Streptavidin-Biotin Signaling Pathway.

Immunofluorescence_Workflow Start Sample Preparation (Fixation & Permeabilization) Blocking Blocking (e.g., BSA, Normal Serum) Start->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Biotinylated Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Streptavidin AMCA-Streptavidin Incubation Wash2->Streptavidin Wash3 Wash Streptavidin->Wash3 Mounting Mounting with Antifade Medium Wash3->Mounting Imaging Fluorescence Microscopy (UV Excitation) Mounting->Imaging

Caption: Immunofluorescence Experimental Workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal Inefficient primary antibody bindingOptimize primary antibody concentration and incubation time.
Low antigen expressionUse a method for signal amplification or confirm protein expression by other means.[15][16]
Photobleaching of AMCAMinimize exposure to light. Use an antifade mounting medium.[10][15] Image samples promptly.[15]
Incorrect filter setEnsure the microscope filters are appropriate for AMCA's excitation and emission spectra.[16]
High Background Non-specific antibody bindingIncrease blocking time or change blocking agent.[14] Ensure proper washing steps.[12][14] Titrate primary and secondary antibodies.[14]
Endogenous biotinUse an avidin/biotin blocking kit before primary antibody incubation, especially for tissues like kidney and liver.[14]
Autofluorescence of tissueUse appropriate controls to assess autofluorescence. Consider using a different fluorophore with a longer wavelength if autofluorescence in the blue channel is problematic.[15]

References

7-Amino-4-methylcoumarin-3-acetic acid (AMCA) in Enzyme Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin-3-acetic acid (AMCA) and its derivatives are versatile fluorogenic compounds widely utilized in the field of biochemistry and drug discovery for the sensitive detection of enzyme activity. AMCA itself is a blue fluorescent dye with an excitation maximum around 345-350 nm and an emission maximum in the range of 440-460 nm.[1] The core principle of its application in enzyme assays lies in the quenching of its fluorescence when conjugated to a substrate, and the subsequent release of the highly fluorescent aminomethylcoumarin upon enzymatic cleavage. This "turn-on" fluorescence provides a high signal-to-noise ratio, making AMCA-based assays particularly suitable for high-throughput screening and kinetic studies.[2]

These application notes provide an overview of the use of AMCA-based substrates in the activity assays of several important classes of enzymes, including caspases, cathepsins, matrix metalloproteinases (MMPs), and aminopeptidases. Detailed protocols for these assays are provided, along with a summary of relevant quantitative data to aid in experimental design and data interpretation.

Principle of AMCA-Based Enzyme Assays

The fundamental principle of AMCA-based enzyme assays involves the use of a substrate molecule that has been chemically linked to the aminomethylcoumarin fluorophore. In this conjugated state, the fluorescence of the coumarin (B35378) is significantly quenched. When the enzyme of interest recognizes and cleaves the substrate, the AMCA moiety is released, leading to a substantial increase in fluorescence intensity. This change in fluorescence can be monitored in real-time using a fluorescence plate reader or spectrofluorometer, allowing for the continuous measurement of enzyme activity. The rate of increase in fluorescence is directly proportional to the enzyme's activity under the given experimental conditions.

Application 1: Caspase Activity Assays

Biological Significance: Caspases are a family of cysteine proteases that play a critical role in programmed cell death (apoptosis) and inflammation.[3] The caspase signaling cascade is a tightly regulated pathway, and its dysregulation is implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Therefore, the measurement of caspase activity is crucial for understanding these pathologies and for the development of therapeutic interventions.

AMCA Substrates for Caspases: Fluorogenic substrates for caspases typically consist of a peptide sequence recognized by a specific caspase, conjugated to AMC. For example, the tetrapeptide DEVD (Asp-Glu-Val-Asp) is a preferential cleavage site for caspase-3 and -7, while LEHD (Leu-Glu-His-Asp) is recognized by caspase-9.[4][5]

Signaling Pathway: Caspase Activation Cascade

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: The caspase activation signaling cascade.

Quantitative Data for Caspase Assays
EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)InhibitorIC50 (nM)
Caspase-3Ac-DEVD-AMC---Ac-DEVD-CHO0.14
Caspase-8Ac-LESD-CMK---z-LEHD-FMK0.70
Caspase-8z-IETD-FMK---Ac-LESD-CMK50
Caspase-1Ac-WEHD-AMC---VX-765530
Caspase-9z-LEHD-FMK---Ac-LESD-CMK12,000

Note: Kinetic constants for AMCA substrates are often highly dependent on assay conditions. The provided IC50 values are examples from specific studies and may vary.[6][7]

Experimental Protocol: Caspase-3 Activity Assay

Materials:

  • Caspase-3 Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT.

  • Caspase-3 Substrate (Ac-DEVD-AMC): 10 mM stock solution in DMSO.

  • Purified active Caspase-3 enzyme.

  • Test inhibitors dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare the Caspase-3 Assay Buffer and keep it on ice.

    • Dilute the Ac-DEVD-AMC stock solution to a working concentration of 50 µM in the assay buffer.

    • Dilute the purified caspase-3 to a working concentration in the assay buffer. The optimal concentration should be determined empirically by titration.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • For inhibitor screening, add 10 µL of the test inhibitor solution at various concentrations to the respective wells. For control wells, add 10 µL of DMSO.

    • Add 20 µL of the diluted caspase-3 enzyme solution to all wells except the negative control wells. Add 20 µL of assay buffer to the negative control wells.

    • Mix gently by tapping the plate.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 50 µM Ac-DEVD-AMC substrate solution to all wells. The final volume in each well should be 100 µL.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Determine the rate of the reaction (increase in fluorescence per unit time) from the linear portion of the progress curve.

    • For inhibitor studies, plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Application 2: Cathepsin Activity Assays

Biological Significance: Cathepsins are a group of proteases found in lysosomes that are involved in protein turnover. Some cathepsins are also secreted and play roles in various physiological and pathological processes, including antigen presentation, prohormone processing, and cancer metastasis.[8]

AMCA Substrates for Cathepsins: Peptide substrates conjugated to AMC are commonly used to measure the activity of various cathepsins. For instance, Z-FR-AMC (carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin) is a substrate for cathepsins B, K, L, and S, while Z-RR-AMC (carbobenzoxy-L-arginyl-L-arginine-7-amido-4-methylcoumarin) is more specific for cathepsin B.[9][10]

Signaling Pathway: Cathepsin Involvement in Immune Response

Cathepsin_Signaling Antigen Presenting Cell Antigen Presenting Cell Antigen Uptake Antigen Uptake Antigen Presenting Cell->Antigen Uptake Endosome/Lysosome Endosome/Lysosome Antigen Uptake->Endosome/Lysosome Cathepsins Cathepsins Endosome/Lysosome->Cathepsins Antigen Antigen Antigen->Endosome/Lysosome Peptide Loading Peptide Loading Antigen->Peptide Loading Cathepsins->Antigen processing Invariant Chain (Ii) Degradation Invariant Chain (Ii) Degradation Cathepsins->Invariant Chain (Ii) Degradation cleavage Invariant Chain (Ii) Degradation->Peptide Loading MHC Class II MHC Class II MHC Class II->Endosome/Lysosome MHC-Peptide Complex MHC-Peptide Complex Peptide Loading->MHC-Peptide Complex T-Helper Cell T-Helper Cell MHC-Peptide Complex->T-Helper Cell presentation

Caption: Role of cathepsins in antigen presentation.

Quantitative Data for Cathepsin Assays
EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)InhibitorKi (app) (pM)IC50 (nM)
Cathepsin KZ-Phe-Arg-AMC1.70.158,823VBY-8252,300-
Cathepsin LZ-Phe-Arg-AMC0.771.5-VBY-8252500.5, 3.3
Cathepsin SZ-Val-Val-Arg-AMC---VBY-825130-
Cathepsin BZ-Arg-Arg-AMC390--VBY-8253304.3
Cathepsin VZ-FR-AMC-----20.6

Note: Kinetic parameters and inhibitor constants can vary based on experimental conditions. The data presented is compiled from multiple sources for comparative purposes.[9][10]

Experimental Protocol: Cathepsin B Activity Assay

Materials:

  • Cathepsin B Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA.

  • Cathepsin B Substrate (Z-Arg-Arg-AMC): 10 mM stock solution in DMSO.

  • Purified active Cathepsin B enzyme.

  • Test inhibitors dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare the Cathepsin B Assay Buffer fresh before use.

    • Dilute the Z-Arg-Arg-AMC stock solution to a working concentration of 20 µM in the assay buffer.

    • Dilute the purified cathepsin B to a working concentration in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Add 50 µL of the substrate working solution to each well of the 96-well plate.

    • For inhibitor screening, add 10 µL of the test inhibitor solution at various concentrations to the respective wells. For control wells, add 10 µL of DMSO.

    • Mix gently.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the diluted cathepsin B enzyme solution to each well. For negative controls, add 40 µL of assay buffer without the enzyme. The final volume should be 100 µL.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the fluorescence curve.

    • For inhibitor studies, determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Application 3: Matrix Metalloproteinase (MMP) Activity Assays

Biological Significance: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM).[11] Their activity is essential in physiological processes such as development, wound healing, and angiogenesis. However, aberrant MMP activity is associated with numerous diseases, including arthritis, cancer, and cardiovascular diseases.

Coumarin-Based Substrates for MMPs: While a wide variety of fluorogenic substrates are used for MMPs, coumarin derivatives are among the fluorophores employed. These substrates are typically FRET-based, where a coumarin derivative acts as the donor and a suitable quencher is positioned elsewhere on the peptide.[11] Cleavage of the peptide by the MMP separates the donor and quencher, resulting in an increase in fluorescence.

Signaling Pathway: MMPs in Tissue Remodeling

MMP_Signaling Growth Factors/Cytokines Growth Factors/Cytokines Cell Surface Receptor Cell Surface Receptor Growth Factors/Cytokines->Cell Surface Receptor Intracellular Signaling Intracellular Signaling Cell Surface Receptor->Intracellular Signaling Gene Expression Gene Expression Intracellular Signaling->Gene Expression Pro-MMPs Pro-MMPs Gene Expression->Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs activation Extracellular Matrix Extracellular Matrix Active MMPs->Extracellular Matrix cleavage ECM Degradation ECM Degradation Extracellular Matrix->ECM Degradation Cell Migration/Invasion Cell Migration/Invasion ECM Degradation->Cell Migration/Invasion Release of Bioactive Molecules Release of Bioactive Molecules ECM Degradation->Release of Bioactive Molecules TIMPs TIMPs TIMPs->Active MMPs inhibition

Caption: General signaling pathway for MMP activation and function.

Quantitative Data for MMP Assays
Experimental Protocol: General Fluorogenic MMP Activity Assay

Materials:

  • MMP Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

  • Fluorogenic MMP Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂): 1 mM stock solution in DMSO. Mca (7-methoxycoumarin-4-yl)acetyl is a commonly used coumarin derivative.

  • Purified active MMP enzyme.

  • APMA (4-aminophenylmercuric acetate) for pro-MMP activation.

  • Test inhibitors dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Enzyme Activation (if using pro-MMPs):

    • Incubate the pro-MMP with 1 mM APMA in assay buffer at 37°C for 1-2 hours.

  • Reagent Preparation:

    • Dilute the fluorogenic MMP substrate to a working concentration (typically 10-20 µM) in the assay buffer.

    • Dilute the active MMP to a working concentration in the assay buffer.

  • Assay Setup:

    • Add 50 µL of the substrate working solution to each well.

    • Add 10 µL of test inhibitor or DMSO to the appropriate wells.

    • Mix gently.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 40 µL of the diluted active MMP solution. The final volume will be 100 µL.

    • Immediately measure the fluorescence kinetically at 37°C with excitation at ~328 nm and emission at ~393 nm (wavelengths may vary depending on the specific coumarin derivative).

  • Data Analysis:

    • Calculate the rate of reaction from the linear phase of the fluorescence increase.

    • Determine IC50 values for inhibitors as described previously.

Application 4: Aminopeptidase (B13392206) Activity Assays

Biological Significance: Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. They are involved in a wide range of biological processes, including protein maturation, peptide metabolism, and the regulation of hormone activity.

AMCA Substrates for Aminopeptidases: Simple amino acid-AMC conjugates, such as L-Leucine-7-amido-4-methylcoumarin, serve as sensitive substrates for aminopeptidases.[3] The cleavage of the N-terminal amino acid releases the fluorescent AMC molecule.

Experimental Workflow: General Enzyme Activity Assay

Experimental_Workflow Reagent Preparation Reagent Preparation Assay Plate Setup Assay Plate Setup Reagent Preparation->Assay Plate Setup Buffer, Enzyme, Substrate, Inhibitor Pre-incubation (optional) Pre-incubation (optional) Assay Plate Setup->Pre-incubation (optional) Enzyme + Inhibitor Reaction Initiation Reaction Initiation Assay Plate Setup->Reaction Initiation Add Substrate/Enzyme Pre-incubation (optional)->Reaction Initiation Kinetic Measurement Kinetic Measurement Reaction Initiation->Kinetic Measurement Fluorescence Reading Data Analysis Data Analysis Kinetic Measurement->Data Analysis Calculate Rate, IC50, Km Results Results Data Analysis->Results

Caption: A generalized experimental workflow for AMCA-based enzyme assays.

Quantitative Data for Aminopeptidase Assays
EnzymeSubstrateKm (µM)
Leucine AminopeptidaseL-Leucine-AMC-
Aminopeptidase ML-Leucine-AMC-
Various AminopeptidasesArg-AMC-
Various AminopeptidasesAla-AMC-
Various AminopeptidasesTyr-AMC-

Note: Specific kinetic constants for aminopeptidase assays using AMCA substrates are highly dependent on the enzyme source and assay conditions. The table indicates common substrates used.[3][12]

Experimental Protocol: Leucine Aminopeptidase Activity Assay

Materials:

  • Aminopeptidase Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Leucine Aminopeptidase Substrate (L-Leucine-7-amido-4-methylcoumarin): 10 mM stock solution in DMSO.

  • Leucine Aminopeptidase enzyme solution.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer.

    • Dilute the L-Leucine-AMC stock solution to a working concentration of 200 µM in the assay buffer.

    • Prepare serial dilutions of the enzyme in the assay buffer.

  • Assay Setup:

    • Add 180 µL of the enzyme dilution to each well.

    • For a substrate blank, add 180 µL of assay buffer without enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 200 µM L-Leucine-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader at a constant temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence kinetically with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Determine the reaction rate from the initial linear portion of the fluorescence curve.

    • Plot the reaction rate against the enzyme concentration to confirm linearity.

Conclusion

This compound and its derivatives are invaluable tools for the continuous and sensitive measurement of a wide range of enzymatic activities. The high sensitivity and "turn-on" fluorescence mechanism of AMCA-based substrates make them particularly well-suited for applications in drug discovery and diagnostics. The protocols and data provided in these application notes serve as a guide for researchers to design and implement robust and reliable enzyme assays for caspases, cathepsins, MMPs, and aminopeptidases. Proper optimization of assay conditions, including enzyme and substrate concentrations, buffer composition, and temperature, is crucial for obtaining accurate and reproducible results.

References

Application Notes: AMCA as a Fluorogenic Substrate for Caspase-3 Assays

Author: BenchChem Technical Support Team. Date: December 2025

<

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-3 (cysteine-aspartic protease 3) is a critical executioner enzyme in the apoptotic pathway.[1][2] Its activation is a hallmark of programmed cell death, making it a key target for research in numerous fields, including oncology and neurodegenerative diseases.[3] Fluorogenic assays provide a sensitive and continuous method for measuring caspase-3 activity. This document details the use of 7-amino-4-methylcoumarin (B1665955) (AMCA), a blue fluorescent dye, conjugated to a specific peptide substrate for the detection of caspase-3 activity.

Principle of the Assay

The assay utilizes a synthetic tetrapeptide, N-acetyl-Asp-Glu-Val-Asp (Ac-DEVD), which mimics the natural cleavage site of caspase-3 in substrates like poly (ADP-ribose) polymerase (PARP).[2][4] This peptide is conjugated to AMCA, rendering the fluorophore non-fluorescent. In the presence of active caspase-3, the enzyme cleaves the peptide at the aspartic acid residue, releasing the free AMCA molecule.[4] The liberated AMCA is highly fluorescent and can be detected using a spectrofluorometer, with the resulting signal being directly proportional to the enzymatic activity of caspase-3 in the sample.[2]

Caspase-3 Activation Pathway

Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and is activated via proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9.[1][5] This activation is triggered by either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) apoptotic pathways.[5][6] Once active, caspase-3 proceeds to cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor FADD FADD Death Receptor->FADD Procaspase-8 Procaspase-8 FADD->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Cleavage Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Apoptotic Substrates Apoptotic Substrates Active Caspase-3->Apoptotic Substrates Cleavage Cell Death Cell Death Apoptotic Substrates->Cell Death

Figure 1. Simplified overview of caspase-3 activation pathways.

Quantitative Data Summary

The performance of the Ac-DEVD-AMCA substrate is characterized by its spectroscopic and kinetic properties.

Table 1: Spectroscopic Properties

Compound Excitation Max (nm) Emission Max (nm) Notes
Free AMCA ~344-350[7][8][9] ~440-450[8][9] Blue fluorescence.
Ac-DEVD-AMCA ~342-380[4][10] Non-fluorescent Substrate is effectively quenched.

| End Product (AMC) | ~342-380[4][10] | ~441-460[2][4][10] | Signal measured in the assay. |

Table 2: Kinetic Parameters

Substrate Enzyme Kₘ (µM) Notes

| Ac-DEVD-AMCA | Caspase-3 | ~10[4] | Michaelis-Menton kinetics. |

Experimental Protocols

This section provides a detailed methodology for performing a caspase-3 activity assay in a 96-well plate format using the Ac-DEVD-AMCA substrate.

Materials and Reagents
  • Ac-DEVD-AMCA Substrate: Store at -20°C, protected from light.

  • Cell Lysis Buffer: (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi).[4] Store at 4°C.

  • 2X Reaction Buffer: (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT).[4] Prepare fresh before use.

  • Purified Active Caspase-3: (Optional, for positive control).

  • Caspase-3 Inhibitor (Ac-DEVD-CHO): (Optional, for negative control).[2]

  • 96-well black, flat-bottom plates: For fluorescence measurements.

  • Microplate fluorometer.

Protocol Steps
  • Reagent Preparation:

    • Substrate Stock Solution: Reconstitute Ac-DEVD-AMCA in sterile DMSO to create a 1 mg/mL or 10 mM stock solution.[2][4][11] Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[4]

    • 1X Assay Buffer: Prepare by diluting the 2X Reaction Buffer with an equal volume of sterile water. Keep on ice.

    • Substrate Working Solution: Dilute the substrate stock solution in 1X Assay Buffer to the desired final concentration (e.g., a 2X working solution for a final assay concentration of 20-50 µM).[4][12] Protect from light.

  • Sample Preparation (Cell Lysates):

    • Induce apoptosis in cell culture using the desired method. Include a non-induced control group.

    • For adherent cells, wash with ice-cold PBS, then lyse by adding cold Cell Lysis Buffer directly to the plate (~500 µL per 10⁷ cells).[2]

    • For suspension cells, pellet cells by centrifugation (e.g., 600 x g for 5 minutes), wash with ice-cold PBS, and resuspend the pellet in cold Cell Lysis Buffer.[2]

    • Incubate the lysates on ice for 10-20 minutes.[2]

    • Centrifuge the lysates at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.[2][4]

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the sample for the assay.

    • Determine the protein concentration of each lysate (e.g., using a Bradford or BCA assay) to ensure equal protein loading.

  • Assay Procedure (96-well plate):

    • Pipette 50 µL of cell lysate (containing 50-100 µg of total protein) into each well of a black 96-well plate.

    • Prepare control wells:

      • Blank: 50 µL of Cell Lysis Buffer only.[12]

      • Positive Control: Lysate from cells known to be apoptotic or purified active caspase-3.

      • Negative Control: Lysate pre-incubated with a caspase-3 inhibitor (Ac-DEVD-CHO).

    • Add 50 µL of the 2X Substrate Working Solution to each well. The final volume should be 100 µL.

    • Mix gently by tapping the plate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[4][12]

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of 430-460 nm.[4]

    • For kinetic studies, readings can be taken at multiple time points (e.g., every 10-15 minutes).[2]

G cluster_prep Preparation cluster_sample Sample Processing cluster_assay Assay Execution cluster_readout Data Acquisition A Prepare Reagents (Buffers, Substrate) G Add Ac-DEVD-AMCA Substrate Solution A->G B Induce Apoptosis in Cells (e.g., Drug Treatment) C Harvest & Lyse Cells (on ice) B->C D Clarify Lysate (Centrifugation) C->D E Quantify Protein (e.g., BCA Assay) D->E F Load Lysate into 96-Well Plate E->F F->G H Incubate at 37°C (Protect from Light) G->H I Read Fluorescence (Ex: ~380nm, Em: ~440-460nm) H->I J Analyze Data I->J

References

Application Notes: In Situ Hybridization Using AMCA-Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences (DNA or RNA) within the context of morphologically preserved tissue sections or cells. When combined with fluorescent labeling, the technique, known as fluorescence in situ hybridization (FISH), provides a sensitive and specific method for visualizing gene expression patterns, chromosomal abnormalities, and the presence of infectious agents.

Aminomethylcoumarin acetate (B1210297) (AMCA) is a blue fluorescent dye that serves as an excellent label for oligonucleotide probes in FISH applications. Its utility is underscored by its brightness, high resistance to photobleaching, and a significant Stokes shift, which minimizes spectral overlap in multicolor imaging experiments.[1] This document provides detailed application notes and protocols for the successful implementation of in situ hybridization using AMCA-labeled probes.

Advantages of AMCA-Labeled Probes

  • Bright Blue Fluorescence: AMCA is one of the brightest blue fluorescent dyes available, ensuring a strong signal for target detection.[1]

  • High Photostability: AMCA exhibits high resistance to photobleaching, allowing for longer exposure times during image acquisition without significant signal loss.[1]

  • Minimal Spectral Overlap: With an excitation maximum around 350 nm and an emission maximum around 450 nm, AMCA is well-suited for multicolor experiments with green and red fluorophores, as the spectral overlap is minimal.[1][2]

  • pH-Independent Fluorescence: The fluorescence of AMCA is stable across a wide pH range (pH 4 to 10), providing consistent signal in various biological sample conditions.[1]

Data Presentation

A comparative summary of the photophysical properties of AMCA and other commonly used blue fluorophores is presented below. This data is crucial for selecting the appropriate dye and filter sets for your microscopy setup.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
AMCA ~346-350~442-450~19,000~0.91[3]
DAPI (bound to DNA) ~358-359~457-461~27,000[4][5][6]~0.92[4]
Alexa Fluor™ 350 34644219,000[7]Not widely reported

Experimental Protocols

This section provides a comprehensive protocol for performing in situ hybridization with AMCA-labeled probes, from probe preparation to signal detection.

I. Preparation of AMCA-Labeled Oligonucleotide Probes

This protocol describes the labeling of an amino-modified oligonucleotide with an AMCA-NHS ester.

Materials:

  • Amino-modified oligonucleotide probe

  • AMCA-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Nuclease-free water

  • Ethanol (B145695)

  • 3 M Sodium Acetate

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mg/mL.

  • AMCA-NHS Ester Stock Solution: Immediately before use, dissolve the AMCA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with an equal volume of 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add a 10-20 fold molar excess of the AMCA-NHS ester stock solution to the oligonucleotide solution.

    • Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.

  • Purification of the Labeled Probe:

    • Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 3 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in a suitable volume of nuclease-free water.

  • Quantification: Determine the concentration and labeling efficiency of the AMCA-labeled probe using a spectrophotometer.

II. In Situ Hybridization Protocol for Tissue Sections

This protocol is a general guideline and may require optimization for specific tissues and target RNAs.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Phosphate-buffered saline (PBS)

  • Proteinase K

  • Hybridization Buffer (e.g., 50% formamide, 5x SSC, 1x Denhardt's solution, 100 µg/mL sheared salmon sperm DNA)

  • AMCA-labeled probe

  • Wash Buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (5 minutes), 70% (5 minutes).

    • Rinse in deionized water (5 minutes).

  • Permeabilization:

    • Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) at 37°C for 10-30 minutes. The time and concentration may need optimization.

    • Wash in PBS (2 x 5 minutes).

  • Pre-hybridization:

    • Dehydrate the sections again through a graded ethanol series (70%, 95%, 100%) and air dry.

    • Apply hybridization buffer to the tissue section and incubate in a humidified chamber at 37-42°C for 1-2 hours.

  • Hybridization:

    • Denature the AMCA-labeled probe by heating at 75-85°C for 5-10 minutes, then immediately place on ice.

    • Dilute the denatured probe in pre-warmed hybridization buffer to the desired concentration (e.g., 1-10 ng/µL).

    • Remove the pre-hybridization buffer from the slides and apply the hybridization mix containing the AMCA-labeled probe.

    • Cover with a coverslip, seal, and incubate overnight in a humidified chamber at a temperature optimized for your probe and target (typically 37-55°C).

  • Post-Hybridization Washes:

    • Carefully remove the coverslips.

    • Wash the slides in 2x SSC at the hybridization temperature for 15 minutes.

    • Perform a high-stringency wash in 0.1x SSC at a slightly elevated temperature (e.g., 42-60°C) for 15-30 minutes. This step is critical for reducing background.

    • Wash in 2x SSC at room temperature for 5 minutes.

  • Counterstaining and Mounting:

    • If desired, counterstain the nuclei with DAPI.

    • Rinse briefly in water.

    • Mount the slides with an antifade mounting medium.

  • Imaging:

    • Visualize the AMCA signal using a fluorescence microscope equipped with a suitable UV filter set (Excitation: ~350 nm, Emission: ~450 nm).

Mandatory Visualizations

Experimental Workflow for AMCA In Situ Hybridization

ISH_Workflow cluster_prep Sample & Probe Preparation cluster_hybridization Hybridization cluster_detection Detection & Imaging Tissue_Prep Tissue Preparation (Fixation, Sectioning) Deparaffinization Deparaffinization & Rehydration Tissue_Prep->Deparaffinization Probe_Labeling Probe Labeling (AMCA-NHS ester conjugation) Probe_Purification Probe Purification & Quantification Probe_Labeling->Probe_Purification Hybridization Hybridization (with AMCA probe) Probe_Purification->Hybridization Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Prehybridization Pre-hybridization Permeabilization->Prehybridization Prehybridization->Hybridization Post_Wash Post-Hybridization Washes (Stringency) Hybridization->Post_Wash Counterstain Counterstaining (e.g., DAPI) Post_Wash->Counterstain Mounting Mounting (Antifade medium) Counterstain->Mounting Imaging Fluorescence Microscopy (UV Excitation) Mounting->Imaging

Caption: Workflow for AMCA in situ hybridization.

Logical Relationship of Key ISH Steps

ISH_Logic Specificity Specificity Signal_Strength Signal Strength Probe_Design Probe Design (Sequence, Length) Probe_Design->Specificity Probe_Design->Signal_Strength Probe_Labeling_Efficiency Labeling Efficiency Probe_Labeling_Efficiency->Signal_Strength Tissue_Fixation Tissue Fixation Tissue_Fixation->Specificity Tissue_Fixation->Signal_Strength Permeabilization_Conditions Permeabilization Permeabilization_Conditions->Signal_Strength Hybridization_Temp Hybridization Temp. Hybridization_Temp->Specificity Hybridization_Temp->Signal_Strength Wash_Stringency Wash Stringency Wash_Stringency->Specificity Wash_Stringency->Signal_Strength

Caption: Factors influencing ISH signal and specificity.

References

Application Notes: AMCA as a Fluorescent Alternative to Schiff's Reagent in PAS Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Periodic Acid-Schiff (PAS) stain is a fundamental technique in histology and pathology for the visualization of polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules.[1][2] The conventional method utilizes Schiff's reagent, a decolorized fuchsin solution, which reacts with aldehydes generated from periodic acid oxidation to produce a characteristic magenta color.[1][2] While widely used, this chromogenic method has limitations in the context of modern quantitative and multiplex fluorescence imaging. 7-Amino-4-methylcoumarin (AMCA) has emerged as a powerful fluorescent substitute for Schiff's reagent in PAS staining, offering enhanced sensitivity and compatibility with other imaging modalities.[1][3][4][5] This application note details the use of AMCA for fluorescent PAS staining, providing protocols and highlighting its advantages.

AMCA is a fluorogenic amine that reacts with aldehydes generated by periodic acid oxidation to form a Schiff base that emits a strong blue fluorescence upon ultraviolet (UV) excitation.[1][3] This fluorescent PAS (f-PAS) staining method provides an intense signal with a staining pattern identical to that of the traditional PAS technique.[1][3][5] A significant advantage of the AMCA-based method is its compatibility with other staining techniques, such as Hematoxylin and Eosin (H&E), on the same tissue section, allowing for both morphological and functional analysis.[1][3][5] Furthermore, its application has been demonstrated in advanced imaging techniques like correlative light-electron microscopy (CLEM).[1][4]

Principle of the Staining Method

The AMCA-PAS staining procedure is a two-step process. First, periodic acid is used to oxidize vicinal diols present in carbohydrates, creating aldehyde groups. Subsequently, the primary amine of AMCA reacts with these newly formed aldehydes to generate a fluorescent Schiff base, which can be visualized using a fluorescence microscope.

cluster_0 Step 1: Oxidation cluster_1 Step 2: Fluorescent Labeling Carbohydrate Carbohydrate (with vicinal diols) Aldehydes Aldehyde Groups Carbohydrate->Aldehydes Periodic Acid SchiffBase Fluorescent Schiff Base (Blue Fluorescence) Aldehydes->SchiffBase AMCA AMCA (7-Amino-4-methylcoumarin) AMCA->SchiffBase

Caption: Chemical principle of AMCA-PAS staining.

Advantages of AMCA-PAS Staining

  • Fluorescence-Based Detection: Enables quantitative analysis of carbohydrate content and colocalization studies with other fluorescent probes.

  • High Sensitivity: The fluorescent signal from AMCA is reported to be intense, allowing for the detection of low-abundance carbohydrates.[1][3][5]

  • Multiplexing Capability: The blue fluorescence of AMCA can be combined with other fluorophores in multiplex imaging panels.

  • Compatibility with Other Stains: AMCA-PAS can be performed on the same tissue section as H&E staining, preserving morphological context.[1][3][5]

  • Archival Tissue Compatibility: The technique has been successfully applied to archived H&E-stained sections.[3]

  • Advanced Microscopy Applications: Suitable for use in correlative light-electron microscopy (CLEM).[1][4]

Quantitative Data

PropertyAMCASchiff's Reagent
Detection Method FluorescenceChromogenic (Absorbance)
Signal Color Blue Emission (~445 nm)Magenta
Excitation UV (~365 nm)White Light
Quantitative Analysis Fluorescence IntensityOptical Density
Multiplexing Feasible with other fluorophoresLimited

Experimental Protocols

Protocol 1: AMCA-PAS Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

This protocol outlines the procedure for fluorescent PAS staining using AMCA on FFPE tissue sections.

G start Start: FFPE Tissue Section deparaffinize Deparaffinization and Rehydration (Xylene & Ethanol (B145695) series) start->deparaffinize periodic_acid Periodic Acid Oxidation (0.5% Periodic Acid, 10 min) deparaffinize->periodic_acid rinse1 Rinse (Deionized Water, 3 changes) periodic_acid->rinse1 amca_stain AMCA Staining (AMCA working solution, 10-20 min, dark) rinse1->amca_stain rinse2 Rinse (Deionized Water, 3 changes) amca_stain->rinse2 mount Mounting (Aqueous mounting medium) rinse2->mount visualize Visualization (Fluorescence Microscope, UV excitation) mount->visualize end End: Blue Fluorescent Signal visualize->end

Caption: Workflow for AMCA-PAS staining of FFPE sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • 0.5% Periodic Acid solution

  • AMCA (7-Amino-4-methylcoumarin)

  • Citric acid

  • 2-pyridine borane (B79455)

  • Aqueous mounting medium

  • Fluorescence microscope with UV excitation (~365 nm) and blue emission (~445 nm) filters

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin (B1166041) (2 changes, 5 minutes each).

    • Rehydrate sections through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), and 70% (3 minutes).[1]

    • Rinse thoroughly in deionized water.[1]

  • Periodic Acid Oxidation:

    • Incubate the sections in 0.5% periodic acid solution for 10 minutes at room temperature.[1] This step oxidizes vicinal diols in carbohydrates to aldehydes.

    • Rinse slides thoroughly with deionized water (3 changes).[1]

  • AMCA Staining (Schiff Base Formation):

    • Prepare the AMCA working solution. An example working solution consists of 25 µL of 10 mg/mL AMCA stock and 2.5 mg of 2-pyridine borane in 50 mL of 1 mg/mL citric acid solution.[1]

    • Incubate the sections in the AMCA working solution for 10-20 minutes at room temperature in the dark.[1]

    • Rinse slides thoroughly with deionized water (3 changes).[1]

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium.

  • Visualization:

    • Examine the slides using a fluorescence microscope equipped with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~445 nm).[1] PAS-positive structures will exhibit bright blue fluorescence.

Protocol 2: Combined H&E and AMCA-PAS Staining

This protocol allows for both traditional H&E morphological assessment and fluorescent PAS detection on the same slide.

Procedure:

  • Perform AMCA-PAS staining as described in Protocol 1, steps 1-3.

  • Hematoxylin Staining:

    • Stain with Hematoxylin solution for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate briefly in acid-alcohol.

    • "Blue" the sections in Scott's tap water substitute or running tap water for 1-2 minutes.[1]

    • Rinse in deionized water.[1]

  • Eosin Staining:

    • Stain with Eosin Y solution for 1-3 minutes.[1]

    • Rinse briefly in deionized water.[1]

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (95%, 100%).[1]

    • Clear in xylene (or a xylene substitute).

    • Mount with a non-fluorescent permanent mounting medium.[1]

  • Visualization:

    • For H&E morphology, use a standard bright-field microscope.

    • For fluorescent PAS, use a fluorescence microscope with UV excitation as described in Protocol 1.

Troubleshooting

IssuePossible CauseSuggestion
Weak or No Fluorescent Signal Incomplete deparaffinizationEnsure complete removal of paraffin with fresh xylene.
Inactive periodic acidUse a fresh solution of periodic acid.
Degraded AMCA solutionPrepare fresh AMCA working solution before use and protect from light.
Insufficient incubation timeOptimize incubation times for your specific tissue type.
High Background Fluorescence Incomplete rinsingEnsure thorough rinsing after periodic acid and AMCA incubation.
Non-specific binding of AMCAConsider using a blocking step or adjusting the AMCA concentration.
Autofluorescent tissue elementsAcquire an unstained control slide to assess autofluorescence.
Photobleaching Excessive exposure to excitation lightMinimize exposure time and use an anti-fade mounting medium if necessary.

Conclusion

AMCA offers a reliable and sensitive fluorescent alternative to the conventional Schiff's reagent for PAS staining. Its compatibility with other staining modalities and advanced imaging techniques makes it a valuable tool for researchers in various fields, including cell biology, pathology, and drug development. The provided protocols serve as a starting point for the implementation of this versatile technique.

References

Step-by-Step Guide to AMCA Antibody Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylcoumarin acetate (B1210297) (AMCA) is a blue fluorescent dye widely used for labeling antibodies and other proteins. AMCA-conjugated antibodies are valuable tools in a variety of applications, including immunofluorescence microscopy, flow cytometry, and immunoassays. The conjugation process involves the formation of a stable amide bond between the primary amines (e.g., lysine (B10760008) residues) on the antibody and an amine-reactive derivative of AMCA, most commonly AMCA-NHS (N-hydroxysuccinimide) ester. This document provides a detailed, step-by-step guide to performing AMCA antibody conjugation, including comprehensive protocols, data presentation in tabular format, and troubleshooting advice.

Principle of AMCA-NHS Ester Conjugation

The conjugation chemistry relies on the reaction of the N-hydroxysuccinimide (NHS) ester of AMCA with primary amine groups on the antibody. The NHS ester is an excellent leaving group, facilitating the formation of a stable amide bond under mild basic conditions (pH 7.2-8.5). The reaction is typically carried out in an amine-free buffer to prevent competition with the antibody for the reactive dye.

Key Experimental Parameters

Successful antibody conjugation with AMCA-NHS ester is dependent on several critical parameters that should be optimized for each specific antibody and intended application.

ParameterRecommended Range/ValueNotes
Antibody Purity >95%Impurities containing primary amines will compete with the antibody for the AMCA-NHS ester, reducing conjugation efficiency.[1][2]
Antibody Concentration 1 - 10 mg/mLHigher antibody concentrations generally lead to better labeling efficiency.[3]
Reaction Buffer Amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate)Buffers containing primary amines (e.g., Tris, glycine) will quench the reaction.[]
Reaction pH 7.2 - 8.5The reaction is pH-dependent; lower pH will result in protonation of the amino groups and reduced reactivity, while higher pH can lead to hydrolysis of the NHS ester.[]
AMCA-NHS to Antibody Molar Ratio 5:1 to 20:1 (Starting point: 10:1)This ratio should be optimized to achieve the desired Degree of Labeling (DOL).[5]
Reaction Time 1 - 2 hoursIncubation time can be adjusted to control the extent of labeling.[][]
Reaction Temperature Room Temperature (20-25°C) or 4°CThe reaction is typically performed at room temperature. For labile antibodies, the reaction can be performed at 4°C, but may require a longer incubation time.[]
Degree of Labeling (DOL) 2 - 10The optimal DOL depends on the specific antibody and its application. Over-labeling can lead to antibody precipitation and loss of activity.

Experimental Workflow

The overall workflow for AMCA antibody conjugation consists of three main stages: antibody preparation, conjugation reaction, and purification of the conjugate.

G cluster_0 Antibody Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Characterization Ab_Purify Antibody Purification (if necessary) Buffer_Ex Buffer Exchange into Amine-Free Buffer Ab_Purify->Buffer_Ex Conjugation Incubate Antibody with AMCA-NHS Buffer_Ex->Conjugation AMCA_Prep Prepare AMCA-NHS Stock Solution AMCA_Prep->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purification Purify Conjugate (e.g., Gel Filtration) Quench->Purification DOL_Calc Calculate Degree of Labeling (DOL) Purification->DOL_Calc Storage Store Conjugate DOL_Calc->Storage

Figure 1: Experimental workflow for AMCA antibody conjugation.

Detailed Experimental Protocols

Protocol 1: Antibody Preparation

This protocol describes the preparation of the antibody for conjugation, including purification and buffer exchange.

Materials:

  • Antibody of interest

  • Purification buffer (e.g., PBS, pH 7.4)

  • Amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Centrifugal filter unit (with appropriate molecular weight cut-off for the antibody)

  • Microcentrifuge

Procedure:

  • Antibody Purity Check: Ensure the antibody is of high purity (>95%). If the antibody preparation contains substances with primary amines such as Tris, glycine, or BSA, it must be purified.[1][2]

  • Buffer Exchange: a. Pre-wet the membrane of the centrifugal filter unit with conjugation buffer and centrifuge according to the manufacturer's instructions. Discard the flow-through. b. Add the antibody solution to the centrifugal filter unit. c. Add an excess of amine-free conjugation buffer to the unit. d. Centrifuge at the recommended speed and time to concentrate the antibody. Discard the flow-through. e. Repeat the washing step (c and d) at least three times to ensure complete removal of any interfering substances. f. After the final wash, recover the concentrated antibody in the desired volume of conjugation buffer.

  • Determine Antibody Concentration: Measure the absorbance of the purified antibody at 280 nm (A280) using a spectrophotometer. Calculate the concentration using the antibody's extinction coefficient (for IgG, E1% at 280 nm is typically 14.0).

Protocol 2: AMCA-NHS Ester Conjugation

This protocol details the conjugation reaction between the prepared antibody and the AMCA-NHS ester.

Materials:

  • Prepared antibody in amine-free conjugation buffer (1-10 mg/mL)

  • AMCA-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction tubes

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Prepare AMCA-NHS Stock Solution: Immediately before use, dissolve the AMCA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]

  • Calculate Molar Ratio: Determine the volume of the AMCA-NHS stock solution needed to achieve the desired molar excess of dye to antibody. A starting point of a 10- to 20-fold molar excess is recommended.[5]

  • Conjugation Reaction: a. Add the calculated volume of the AMCA-NHS stock solution to the antibody solution while gently vortexing. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[][] For temperature-sensitive antibodies, the incubation can be performed at 4°C for a longer period (e.g., 4 hours to overnight).

  • Quench Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[1] This step is optional but can be useful to ensure no unreacted dye remains.

Protocol 3: Purification of the AMCA-Conjugated Antibody

This protocol describes the removal of unconjugated AMCA from the labeled antibody.

Materials:

  • Conjugation reaction mixture

  • Gel filtration column (e.g., Sephadex G-25) or a desalting column

  • Purification buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Equilibrate the Column: Equilibrate the gel filtration or desalting column with purification buffer according to the manufacturer's instructions.

  • Apply Sample: Carefully apply the conjugation reaction mixture to the top of the column.

  • Elute Conjugate: Elute the column with purification buffer. The AMCA-conjugated antibody will elute first as it is larger than the unconjugated dye.

  • Collect Fractions: Collect the fractions containing the blue-colored conjugate. The free dye will elute later as a separate, slower-moving band.

  • Pool and Concentrate: Pool the fractions containing the purified conjugate. If necessary, concentrate the conjugate using a centrifugal filter unit.

Characterization of the AMCA-Conjugated Antibody

Degree of Labeling (DOL) Calculation

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of AMCA (~350 nm, A350).

  • Calculate the DOL using the following formula:

    DOL = (A350 x ε_antibody) / [(A280 - (A350 x CF)) x ε_AMCA]

    Where:

    • A350 = Absorbance of the conjugate at 350 nm

    • A280 = Absorbance of the conjugate at 280 nm

    • ε_antibody = Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)

    • ε_AMCA = Molar extinction coefficient of AMCA at 350 nm (~19,000 M⁻¹cm⁻¹)

    • CF = Correction factor for the absorbance of AMCA at 280 nm (A280 of AMCA / A350 of AMCA, typically ~0.19)

Application Example: Visualization of NF-κB Signaling Pathway

AMCA-conjugated antibodies can be used in immunofluorescence to visualize the components of signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Figure 2: Simplified NF-κB signaling pathway.

An immunofluorescence experiment to visualize NF-κB translocation could involve using a primary antibody against the p65 subunit of NF-κB, followed by an AMCA-conjugated secondary antibody. In unstimulated cells, the blue fluorescence would be localized in the cytoplasm, while in stimulated cells, the fluorescence would be observed in the nucleus.

Troubleshooting

ProblemPossible CauseRecommended Solution
Little or no signal Low antibody concentration: Insufficient antibody for efficient conjugation.Concentrate the antibody to 1-10 mg/mL using a centrifugal filter unit.[2][3]
Impure antibody: Competing primary amines from other proteins.Purify the antibody using affinity chromatography to >95% purity.[1][2]
Incompatible buffer: Presence of primary amines (Tris, glycine).Perform buffer exchange into an amine-free buffer.[]
Hydrolyzed AMCA-NHS ester: Moisture-sensitive reagent.Prepare the AMCA-NHS stock solution immediately before use in anhydrous solvent.
Low Degree of Labeling (DOL) Suboptimal molar ratio: Insufficient AMCA-NHS ester.Increase the molar ratio of AMCA-NHS ester to antibody. Perform a titration to find the optimal ratio.
Short reaction time or low temperature: Incomplete reaction.Increase the incubation time or perform the reaction at room temperature instead of 4°C.
Antibody precipitation Over-labeling: High DOL can reduce antibody solubility.Decrease the molar ratio of AMCA-NHS ester to antibody.
Inappropriate buffer conditions: pH or ionic strength not optimal for the antibody.Optimize the buffer composition.
Loss of antibody activity Labeling of critical residues: AMCA molecule sterically hinders the antigen-binding site.Reduce the DOL by lowering the molar ratio of AMCA-NHS ester.

Storage of AMCA-Conjugated Antibodies

For short-term storage (1-2 weeks), store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquot the conjugate and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant such as 50% glycerol (B35011) can help to preserve antibody activity during freezing. The optimal storage conditions should be determined empirically for each specific conjugate.

References

AMCA in Live-Cell Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethylcoumarin acetate (B1210297) (AMCA) is a blue fluorescent dye valued in fluorescence microscopy for its high fluorescence quantum yield, resistance to photobleaching, and large Stokes shift.[1][2] These properties make it a robust tool for live-cell imaging, enabling researchers to visualize and track dynamic cellular processes with high sensitivity and clarity. This document provides detailed application notes and protocols for the use of AMCA and its derivatives in the fluorescence microscopy of living cells.

Key Advantages of AMCA for Live-Cell Imaging

  • High Brightness: AMCA is one of the brightest blue fluorescent dyes, allowing for the detection of low-abundance targets.[3]

  • Photostability: Its resistance to photobleaching ensures signal stability during time-lapse imaging experiments.[1][2]

  • Large Stokes Shift: The significant separation between its excitation and emission maxima minimizes background noise and enhances signal detection.[1][2]

  • pH Independence: AMCA's fluorescence is stable over a wide pH range (pH 4 to 10), making it suitable for studying cellular processes in various compartments.[3]

  • Suitability for Multiplexing: Due to its distinct spectral properties, AMCA can be effectively used in multi-color imaging experiments with minimal spectral overlap with green and red fluorophores.[4]

Quantitative Data

A summary of the key quantitative properties of AMCA is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Maximum Excitation Wavelength348 nm[1]
Maximum Emission Wavelength435 nm[1]
Molar Extinction Coefficient17,400 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield0.91[1][2]
Recommended Excitation SourceMercury lamp or 365 nm LED[5]

Applications in Live-Cell Microscopy

AMCA and its conjugates are versatile tools for a range of live-cell imaging applications, including:

  • Protein Localization and Tracking: Covalently labeling proteins of interest with AMCA allows for the real-time visualization of their subcellular localization, trafficking, and dynamics.[6][7]

  • Studying Endocytosis: AMCA-conjugated ligands or antibodies can be used to track the internalization and trafficking of cell surface receptors and other molecules via endocytic pathways, such as clathrin-mediated endocytosis.[8][9][10]

  • Cell Surface Labeling: The use of AMCA succinimidyl esters enables the specific labeling of primary amines on cell surface proteins for visualization and tracking.[11]

  • Cytotoxicity Assays: While some fluorescent dyes can be cytotoxic, careful titration of AMCA concentration is necessary to minimize any potential effects on cell viability. It's crucial to perform control experiments to assess the impact of the dye on the biological process under investigation.

Experimental Protocols

Protocol 1: General Labeling of Cell Surface Proteins with AMCA Succinimidyl Ester

This protocol describes the general procedure for labeling primary amines on cell surface proteins of live cells.

Materials:

  • AMCA Succinimidyl Ester (AMCA-SE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium)

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Quenching solution (e.g., 100 mM glycine (B1666218) or Tris in imaging buffer)

Procedure:

  • Prepare AMCA-SE Stock Solution: Dissolve AMCA-SE in anhydrous DMSO to a stock concentration of 1-10 mM. Mix well by vortexing. Store any unused stock solution at -20°C, protected from light and moisture.

  • Cell Preparation: Grow cells to the desired confluency on a glass-bottom dish or chamber slide. Just before labeling, wash the cells twice with pre-warmed (37°C) live-cell imaging buffer to remove any residual serum.

  • Labeling Reaction: Dilute the AMCA-SE stock solution in pre-warmed imaging buffer to a final working concentration. A starting concentration of 5-20 µM is recommended, but this should be optimized for your specific cell type and application to minimize potential cytotoxicity.[12]

  • Incubation: Add the AMCA-SE labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Quenching: After incubation, remove the labeling solution and wash the cells twice with imaging buffer. Then, add the quenching solution and incubate for 5-10 minutes at room temperature to stop the reaction.

  • Final Washes: Wash the cells three more times with pre-warmed imaging buffer.

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with a suitable filter set for AMCA (e.g., DAPI filter set).

Protocol 2: Tracking Receptor-Mediated Endocytosis Using an AMCA-Labeled Ligand

This protocol outlines the steps for visualizing the internalization of a specific receptor using a ligand conjugated to AMCA.

Materials:

  • AMCA-conjugated ligand specific to the receptor of interest

  • Live-cell imaging buffer

  • Cells expressing the receptor of interest, cultured on glass-bottom dishes

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Cell Preparation: Culture cells expressing the receptor of interest on glass-bottom dishes. On the day of the experiment, wash the cells twice with pre-warmed imaging buffer.

  • Ligand Incubation: Add the AMCA-conjugated ligand to the cells at a pre-determined optimal concentration. Incubate the cells at 4°C for 30-60 minutes to allow the ligand to bind to the cell surface receptors without initiating internalization.

  • Initiate Endocytosis: To start the endocytosis process, transfer the dish to the pre-warmed (37°C) stage of the fluorescence microscope.

  • Time-Lapse Imaging: Immediately begin acquiring images using the appropriate filter set for AMCA. Capture images at regular intervals (e.g., every 30-60 seconds) to visualize the internalization and subsequent trafficking of the receptor-ligand complex.

  • Data Analysis: Analyze the time-lapse series to track the movement of fluorescent puncta (representing endocytic vesicles) from the plasma membrane into the cytoplasm.

Visualizations

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells on glass-bottom dish wash_cells Wash with imaging buffer cell_culture->wash_cells prepare_dye Prepare AMCA labeling solution wash_cells->prepare_dye incubate_dye Incubate cells with AMCA prepare_dye->incubate_dye quench_reaction Quench and wash incubate_dye->quench_reaction acquire_images Acquire images on fluorescence microscope quench_reaction->acquire_images time_lapse Time-lapse acquisition (optional) acquire_images->time_lapse image_processing Image processing and analysis time_lapse->image_processing quantification Quantify fluorescence and track objects image_processing->quantification

Caption: General workflow for live-cell fluorescence microscopy using AMCA.

Endocytosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor binding Binding receptor->binding ligand AMCA-Ligand ligand->binding clathrin_pit Clathrin-coated pit binding->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome lysosome Lysosome (Degradation) endosome->lysosome Sorting recycling Recycling Endosome endosome->recycling Sorting recycling->receptor Recycling to membrane

Caption: Tracking receptor-mediated endocytosis with an AMCA-labeled ligand.

Considerations for Live-Cell Imaging with AMCA

  • Cytotoxicity: As with any exogenous dye, it is essential to determine the optimal concentration of AMCA that provides a sufficient signal without affecting cell viability or the biological process of interest. Always perform control experiments, such as proliferation assays or functional assays, in the presence of the dye.

  • Phototoxicity: Although AMCA is relatively photostable, prolonged exposure to high-intensity excitation light can still induce phototoxicity in live cells.[13] To minimize this, use the lowest possible excitation power and exposure times that still provide a good signal-to-noise ratio. Consider using spinning-disk confocal or other gentle imaging modalities for long-term time-lapse experiments.[14]

  • Background Fluorescence: To reduce background fluorescence, use a phenol red-free imaging medium and ensure thorough washing after the labeling and quenching steps.[15] Background subtraction algorithms can also be applied during image analysis.

References

High-Throughput Screening Assays Using AMCA Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. Fluorescent assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and amenability to automation. Among the various fluorogenic substrates utilized, those based on 7-amino-4-methylcoumarin (B1665955) (AMCA) are widely employed for monitoring the activity of a diverse range of enzymes.

The core principle of AMCA-based assays lies in the quenching of the AMCA fluorophore's signal when it is conjugated to a recognition motif, such as a peptide or other chemical moiety. Enzymatic cleavage of the substrate liberates the highly fluorescent AMCA molecule, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity. This straightforward "turn-on" signal provides a robust and sensitive method for identifying enzyme inhibitors or activators in an HTS format.

These application notes provide detailed protocols and workflows for utilizing AMCA substrates in HTS campaigns targeting key enzyme classes, including proteases, histone deacetylases (HDACs), and other hydrolases.

Principle of AMCA-Based Assays

The fundamental principle of AMCA-based enzymatic assays is the transition from a non-fluorescent or weakly fluorescent substrate to a highly fluorescent product upon enzymatic cleavage.

G cluster_0 Assay Principle Substrate Non-fluorescent Substrate (Recognition-AMCA) Enzyme Enzyme Substrate->Enzyme Binding Product Fluorescent Product (AMCA) Enzyme->Product Cleavage Recognition Recognition Moiety Enzyme->Recognition

Assay Principle Diagram

Enzyme Classes Assayed with AMCA Substrates

A variety of enzymes can be assayed using appropriately designed AMCA substrates. The key is to conjugate a recognition sequence specific to the target enzyme to the AMCA fluorophore.

Enzyme ClassExample EnzymesAMCA Substrate Recognition Moiety
Proteases Caspases, Cathepsins, Trypsin, Chymotrypsin, Matrix Metalloproteinases (MMPs)Specific peptide sequences
Deacetylases Histone Deacetylases (HDACs), SirtuinsAcetylated lysine (B10760008) mimic
Hydrolases Bile Salt Hydrolases (BSHs)Bile acid conjugate
Glycosidases β-galactosidase, β-glucuronidaseSugar moiety

Quantitative Data: Kinetic Parameters of Enzymes with AMCA Substrates

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are critical parameters for characterizing enzyme-substrate interactions. The ratio kcat/Km represents the catalytic efficiency of an enzyme for a particular substrate. Below is a summary of kinetic constants for various enzymes with their respective AMCA-based substrates.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Caspase-3 Ac-DEVD-AMC9.813.41.37 x 10⁶
Caspase-7 Ac-DEVD-AMC16.55.63.39 x 10⁵
Caspase-8 Ac-IETD-AMC1.90.94.74 x 10⁵
Cathepsin B Z-RR-AMC1202.52.08 x 10⁴
Chymotrypsin Suc-LLVY-AMC10777.7 x 10⁶
HDAC8 Boc-Lys(Ac)-AMC190.021.05 x 10³

Experimental Protocols

General Protocol for a Protease HTS Assay Using an AMCA Substrate

This protocol provides a framework for a single-point HTS assay to identify inhibitors of a target protease.

Materials:

  • Purified protease of interest

  • Specific peptidyl-AMCA substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20)

  • Compound library dissolved in DMSO

  • Positive control inhibitor

  • Negative control (DMSO)

  • 384-well, black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~340-350 nm, Emission: ~440-460 nm)

Methodology:

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate.

    • Dispense the positive control inhibitor and DMSO (negative control) into designated wells.

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of the protease in pre-warmed assay buffer at a concentration that will yield a robust signal within the linear range of the assay.

    • Dispense the enzyme solution (e.g., 10 µL) into all wells of the compound-containing plate.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Substrate Preparation and Reaction Initiation:

    • Prepare a working solution of the AMCA substrate in pre-warmed assay buffer. The final substrate concentration should ideally be at or below the Km value to maximize sensitivity to competitive inhibitors.

    • Initiate the enzymatic reaction by dispensing the substrate solution (e.g., 10 µL) into all wells.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the data to the controls:

      • Percent inhibition = 100 x (1 - [(Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control)])

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol for Determining Michaelis-Menten Kinetics (Km and Vmax)

Materials:

  • Purified enzyme

  • AMCA substrate

  • Assay Buffer

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Methodology:

  • Substrate Dilution Series:

    • Prepare a series of dilutions of the AMCA substrate in assay buffer. The concentrations should span a range from approximately 0.1 x Km to 10 x Km.

  • Enzyme Preparation:

    • Prepare a fixed concentration of the enzyme in assay buffer.

  • Assay Setup:

    • In a microplate, add the enzyme solution to each well.

    • Add the different concentrations of the substrate to initiate the reaction. Perform each concentration in triplicate.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the initial reaction velocity (V₀) for each substrate concentration.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Visualizations: Signaling Pathways and Workflows

Caspase Signaling Pathway in Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis (programmed cell death). AMCA substrates with specific caspase recognition sequences (e.g., DEVD for Caspase-3/7, IETD for Caspase-8) are commonly used to measure their activity.

G cluster_0 Apoptosis Signaling Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caspase Activation Pathway
High-Throughput Screening Workflow for Inhibitor Discovery

The process of identifying enzyme inhibitors from a large compound library using an AMCA-based assay involves several key stages, from initial screening to hit confirmation and characterization.

G cluster_0 HTS Workflow Assay Dev Assay Development & Miniaturization Primary Screen Primary Screen (Single Concentration) Assay Dev->Primary Screen Hit ID Hit Identification Primary Screen->Hit ID Dose Response Dose-Response (IC50 Determination) Hit ID->Dose Response Hit Validation Hit Validation (Orthogonal Assays) Dose Response->Hit Validation Lead Opt Lead Optimization Hit Validation->Lead Opt

HTS Inhibitor Discovery Workflow
Histone Deacetylase (HDAC) Signaling Logic

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. AMCA substrates containing an acetylated lysine mimic are used to screen for HDAC inhibitors, which are a promising class of anti-cancer agents.

G cluster_0 HDAC Activity Logic HDAC HDAC Activity Acetylation Histone Acetylation HDAC->Acetylation Decreases Chromatin Chromatin Condensation Acetylation->Chromatin Decreases Transcription Gene Transcription Chromatin->Transcription Represses

HDAC Signaling Logic Diagram

Conclusion

AMCA-based assays represent a versatile and robust platform for high-throughput screening in drug discovery. Their sensitivity, ease of use, and adaptability to a wide range of enzyme targets make them an invaluable tool for identifying and characterizing novel modulators of enzyme activity. The protocols and workflows provided herein offer a comprehensive guide for researchers to successfully implement these assays in their HTS campaigns. Careful assay optimization and rigorous data analysis are paramount to ensure the identification of high-quality, validated hits for further development.

Measuring Enteropeptidase Activity with a Fluorogenic AMCA Substrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunal mucosa.[1] It plays a crucial role in protein digestion by catalyzing the conversion of inactive trypsinogen (B12293085) to active trypsin, which in turn activates a cascade of other digestive enzymes.[1][2][3] Due to its pivotal role, enteropeptidase is a significant therapeutic target for various metabolic diseases. This document provides detailed protocols for measuring enteropeptidase activity using a fluorogenic substrate, Gly-(L-Asp)4-L-Lys-AMCA (7-amino-4-methylcoumarin), a sensitive and specific method amenable to high-throughput screening.

The assay principle is based on the enzymatic cleavage of the specific peptide sequence Gly-Asp-Asp-Asp-Asp-Lys (GDDDDK) from a fluorophore, in this case, 7-amino-4-methylcoumarin (B1665955) (AMCA). The GDDDDK sequence is a highly specific recognition site for enteropeptidase.[2][3] In its peptide-bound form, the fluorescence of AMCA is quenched. Upon cleavage by enteropeptidase, the free AMCA is liberated, resulting in a quantifiable increase in fluorescence. The rate of this increase is directly proportional to the enteropeptidase activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the digestive cascade initiated by enteropeptidase and the general workflow for the fluorogenic activity assay.

signaling_pathway cluster_0 Small Intestine Lumen Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) Enteropeptidase Enteropeptidase Enteropeptidase->Trypsinogen Cleavage Proenzymes Other Proenzymes (e.g., Chymotrypsinogen) Trypsin->Proenzymes Activation ActiveEnzymes Active Digestive Enzymes

Figure 1: Digestive cascade initiated by enteropeptidase.

experimental_workflow cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) plate 2. Plate Setup (Samples, Controls, Inhibitors) prep->plate incubation 3. Pre-incubation (Enzyme and Inhibitor) plate->incubation reaction 4. Initiate Reaction (Add Substrate) incubation->reaction measurement 5. Kinetic Measurement (Fluorescence Reading) reaction->measurement analysis 6. Data Analysis (Calculate Activity/IC50) measurement->analysis

Figure 2: General workflow for the enteropeptidase activity assay.

Data Presentation

Table 1: Materials and Reagents
ReagentRecommended Source (Example)Storage
Recombinant Human EnteropeptidaseR&D Systems (Cat# 10438-SE) or similar-70°C in aliquots
Fluorogenic Substrate (GDDDDK-AMCA)AnaSpec (AS-62974) or similar-20°C, protected from light
Assay BufferSee Protocol Below4°C
AMCA StandardSigma-Aldrich or similar-20°C, protected from light
96-well black, flat-bottom platesCorning or similarRoom Temperature
DMSO (Anhydrous)Sigma-Aldrich or similarRoom Temperature
Enteropeptidase Inhibitor (e.g., Aprotinin)Sigma-Aldrich or similar-20°C
Table 2: Example Data for AMCA Standard Curve
AMCA Concentration (µM)Average Relative Fluorescence Units (RFU)
050
0.5550
1.01050
2.52550
5.05050
7.57550
10.010050
Table 3: Example IC50 Determination for an Enteropeptidase Inhibitor
Inhibitor Concentration (nM)% Inhibition
00
115.2
1048.9
5085.1
10095.3
50098.7
100099.1

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.01% Brij-35, pH 8.0): Prepare a stock solution of the Tris-NaCl-CaCl₂ buffer with Brij-35. Adjust the pH to 8.0 and store at 4°C.

  • Recombinant Human Enteropeptidase: Reconstitute the enzyme according to the manufacturer's instructions to a stock concentration (e.g., 100 µg/mL). Aliquot and store at -70°C to prevent repeated freeze-thaw cycles. On the day of the assay, dilute the enzyme to the final working concentration (e.g., 0.04 µg/mL) in cold Assay Buffer. Keep the diluted enzyme on ice.

  • Fluorogenic Substrate (GDDDDK-AMCA): Prepare a 10 mM stock solution in DMSO. Store this stock solution in the dark at -20°C. For the assay, dilute the stock to a working concentration (e.g., 200 µM) in Assay Buffer.

  • AMCA Standard: Prepare a 1 mM stock solution of AMCA in DMSO. For the standard curve, dilute this stock to 100 µM in Assay Buffer.

  • Inhibitor (for inhibitor screening): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to test a wide range of concentrations.

Protocol 2: Enteropeptidase Activity Assay

This protocol is designed for a 96-well plate format with a total reaction volume of 100 µL.

  • Prepare AMCA Standard Curve:

    • Add 0, 2, 4, 6, 8, and 10 µL of the 100 µM AMCA standard solution to a series of wells.

    • Adjust the volume in each well to 100 µL with Assay Buffer to obtain standards of 0, 200, 400, 600, 800, and 1000 pmol/well.

  • Set up Reaction Wells:

    • Sample Wells: Add 50 µL of the diluted enteropeptidase solution to each well.

    • Substrate Background Control: Add 50 µL of Assay Buffer to these wells.

    • Positive Control (optional): Use a known concentration of active enteropeptidase.

    • Inhibitor Wells (for screening): Add 50 µL of the diluted enteropeptidase solution. Then add the desired concentration of the inhibitor. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Initiate the Reaction:

    • Add 50 µL of the diluted GDDDDK-AMCA substrate solution to all wells (except the standard curve wells) to bring the final volume to 100 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.[4]

    • Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 500 nm.[2][3][4]

    • It is recommended to take readings every 1-2 minutes.[4][5]

Protocol 3: Data Analysis
  • Standard Curve:

    • Subtract the fluorescence of the blank (0 µM AMCA) from all standard curve readings.

    • Plot the net Relative Fluorescence Units (RFU) versus the amount of AMCA (pmol).

    • Determine the linear equation (y = mx + c) for the standard curve, where 'y' is the RFU and 'x' is the amount of AMCA.

  • Enzyme Activity:

    • For each sample and control, plot RFU versus time (minutes).

    • Determine the slope (ΔRFU/Δtime) from the initial linear portion of the curve.

    • Calculate the enzyme activity using the following formula:

      • Activity (pmol/min/µg) = (Slope of Sample - Slope of Background) / (m * amount of enzyme in µg)

      • Where 'm' is the slope of the AMCA standard curve.

  • Inhibitor Screening (IC50 Determination):

    • Calculate the percentage of inhibition for each inhibitor concentration:

      • % Inhibition = [(Activity of Enzyme Control - Activity with Inhibitor) / Activity of Enzyme Control] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

References

Detecting Dipeptidyl Peptidase Activity with AMCA Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidases (DPPs) are a group of serine proteases that play crucial roles in various physiological processes by cleaving N-terminal dipeptides from polypeptides. A prominent member of this family, Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a key regulator of glucose homeostasis through its inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][2][3] This has made DPP-4 a significant therapeutic target for type 2 diabetes.[1][3][4] Furthermore, DPPs are implicated in immune regulation, signal transduction, and apoptosis, and their activity has been associated with tumor progression.[1][2]

Fluorogenic assays utilizing derivatives of 7-amino-4-methylcoumarin (B1665955) (AMC) provide a sensitive and high-throughput method for detecting DPP activity.[1][5] These assays employ substrates, such as Gly-Pro-AMC, where the AMC fluorophore is conjugated to a peptide sequence recognized by the target DPP. In its conjugated form, the fluorescence of AMC is quenched.[6] Enzymatic cleavage of the peptide bond by a DPP releases free AMC, resulting in a quantifiable increase in fluorescence.[6][7] This "turn-on" fluorescence mechanism offers high sensitivity, making it ideal for screening potential DPP inhibitors and studying enzyme kinetics.[1][7]

This document provides detailed application notes and protocols for the detection of dipeptidyl peptidase activity using AMC-based fluorogenic substrates.

Principle of Detection

The fundamental principle of detecting dipeptidyl peptidase activity using AMC derivatives lies in the enzymatic release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) from a non-fluorescent or weakly fluorescent peptide substrate.[6][7] The dipeptidyl peptidase cleaves the amide bond between the peptide and the AMC molecule, leading to a significant increase in fluorescence intensity that can be measured over time.

G cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Peptide-AMC Peptide-AMC Substrate (Non-fluorescent) DPP Dipeptidyl Peptidase Peptide-AMC->DPP Binding Cleaved_Peptide Cleaved Peptide DPP->Cleaved_Peptide Cleavage Free_AMC Free AMC (Fluorescent) DPP->Free_AMC Release Emission Emission Light (e.g., 440-460 nm) Free_AMC->Emission Excitation Excitation Light (e.g., 340-360 nm) Excitation->Free_AMC Detector Fluorescence Detector Emission->Detector

Figure 1: Principle of the fluorogenic DPP activity assay.

Data Presentation

Quantitative Analysis of DPP-4 Activity and Inhibition

The following table summarizes representative quantitative data for DPP-4 activity and inhibition using the Gly-Pro-AMC substrate.

ParameterValueSample TypeReference
Hydrolysis Rate
Recombinant Human DPP-424.3 µmol/min/mgRecombinant Enzyme[8]
RPTEC/TERT1 cell lysate20.2 nmol/min/mgCell Lysate[8]
HUVEC cell lysate0.58 nmol/min/mgCell Lysate[8]
Inhibitor Potency (IC₅₀)
Sitagliptin1 µM (inhibition shown)DPP-4 Inhibitor[8]
DI-10.76 ± 0.04 nMNovel Peptide Inhibitor[9]
Assay Sensitivity
Detection Limit3 µU per wellCommercial Assay Kit[2][10]
Vo Sensitivity (recombinant DPP-4)14,488 mU/minRecombinant Enzyme[4]
Vo Sensitivity (human plasma)17,995 mU/minHuman Plasma[4]

Experimental Protocols

Protocol 1: In Vitro DPP-4 Activity Assay

This protocol is a general guideline for measuring DPP-4 activity in various samples such as purified/recombinant enzyme, cell lysates, and serum.

Materials:

  • DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4)

  • DPP-4 Substrate: Gly-Pro-AMC

  • DPP-4 Positive Control (recombinant DPP-4)

  • AMC Standard (1 mM)

  • DPP-4 Inhibitor (e.g., Sitagliptin) for background control

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a 10 µM AMC standard solution by diluting the 1 mM stock.

    • Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 10 µM AMC standard to wells, generating standards of 0, 20, 40, 60, 80, and 100 pmol/well.

    • Adjust the volume in each standard well to 100 µL with DPP-4 Assay Buffer.

  • Sample Preparation:

    • Cell/Tissue Lysates: Homogenize cells or tissue in cold DPP-4 Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.[10]

    • Serum: Serum samples can often be diluted directly in the DPP-4 Assay Buffer.[2]

    • It is recommended to test several dilutions of the sample to ensure the readings are within the linear range of the standard curve.[11]

  • Assay Reaction:

    • Add 2-50 µL of your sample to the wells of the 96-well plate.

    • For a positive control, add 1-2 µL of DPP-4 Positive Control.

    • Create a sample background control by preparing a parallel set of sample wells to which a DPP-4 inhibitor will be added.

    • Adjust the volume in all sample and control wells to 50 µL with DPP-4 Assay Buffer.

    • To the sample background control wells, add 10 µL of DPP-4 Inhibitor, mix, and incubate for 10 minutes at 37°C.[11]

    • Prepare a Master Reaction Mix containing DPP-4 Assay Buffer and DPP-4 Substrate (e.g., for each reaction: 38 µL Assay Buffer + 2 µL Substrate).[2]

    • Add 40 µL of the Master Reaction Mix to all wells except the standard curve wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 10-30 minutes, with excitation at 350-360 nm and emission at 450-465 nm.[12]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the AMC standard curve (fluorescence vs. pmol).

    • Calculate the change in fluorescence per minute (ΔRFU/min) for each sample.

    • Use the AMC standard curve to convert the ΔRFU/min to pmol/min of AMC generated.

    • The DPP-4 activity can be calculated using the following formula: Activity (pmol/min/mL) = (pmol of AMC generated / (reaction time in min * sample volume in mL))

G Start Start Prepare_Standards Prepare AMC Standard Curve Start->Prepare_Standards Prepare_Samples Prepare Samples (Lysates, Serum, etc.) Start->Prepare_Samples Plate_Setup Set up 96-well Plate: Standards, Samples, Controls Prepare_Standards->Plate_Setup Prepare_Samples->Plate_Setup Add_Inhibitor Add Inhibitor to Background Wells Plate_Setup->Add_Inhibitor Prepare_Reaction_Mix Prepare Master Reaction Mix Add_Inhibitor->Prepare_Reaction_Mix Add_Reaction_Mix Add Reaction Mix to Wells Prepare_Reaction_Mix->Add_Reaction_Mix Incubate_Measure Incubate at 37°C & Measure Fluorescence Kinetically (Ex: 360nm, Em: 460nm) Add_Reaction_Mix->Incubate_Measure Data_Analysis Data Analysis: - Subtract Background - Calculate Activity Incubate_Measure->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the DPP-4 activity assay.

Protocol 2: Screening of DPP-4 Inhibitors

This protocol is designed for high-throughput screening of potential DPP-4 inhibitors.

Materials:

  • Same as Protocol 1

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Assay Setup:

    • Prepare wells for:

      • No-Enzyme Control: Assay Buffer only.

      • Positive Control (No Inhibitor): DPP-4 enzyme in Assay Buffer.

      • Test Compound Wells: DPP-4 enzyme and test compound.

    • Add 30 µL of Assay Buffer to the test compound wells.

    • Add 10 µL of diluted DPP-4 enzyme to the positive control and test compound wells.

    • Add 10 µL of the test compound at various concentrations to the respective wells. For the positive control, add 10 µL of the solvent used for the test compounds.

    • Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 50 µL of the DPP-4 Substrate (Gly-Pro-AMC) solution to all wells to start the reaction.[12] The final substrate concentration should be near the Km value for competitive inhibitor screening.[12]

  • Measurement and Analysis:

    • Incubate the plate for 30 minutes at 37°C.[12]

    • Measure the endpoint fluorescence (Ex: 350-360 nm, Em: 450-465 nm).

    • Calculate the percent inhibition for each test compound concentration relative to the positive control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway Involvement of DPP-4

DPP-4 plays a critical role in glucose metabolism by inactivating the incretin hormones GLP-1 and GIP. These hormones are released from the gut in response to food intake and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. By degrading GLP-1 and GIP, DPP-4 attenuates their insulinotropic effects. Inhibition of DPP-4 prolongs the action of these incretins, leading to increased insulin release and improved glucose control.

G Food_Intake Food Intake Gut Gut L-cells Food_Intake->Gut GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP DPP4 DPP-4 GLP1_GIP->DPP4 inactivated by Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin Insulin Secretion Pancreas->Insulin Glucose_Control Improved Glucose Control Insulin->Glucose_Control DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

Figure 3: Role of DPP-4 in the incretin pathway.

Conclusion

The use of AMCA-derived fluorogenic substrates provides a robust, sensitive, and high-throughput compatible method for the detection and characterization of dipeptidyl peptidase activity. The protocols and data presented herein offer a comprehensive guide for researchers in academia and the pharmaceutical industry to study DPP enzymes and screen for novel therapeutic inhibitors. The versatility of this assay platform makes it an invaluable tool in drug discovery and for elucidating the physiological roles of dipeptidyl peptidases.

References

Troubleshooting & Optimization

How to reduce high background fluorescence in AMCA assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background fluorescence in AMCA (Aminomethylcoumarin Acetate) assays. High background can obscure specific signals, leading to inaccurate data interpretation. By systematically addressing potential sources of background, you can enhance the signal-to-noise ratio and improve the reliability of your results.

Troubleshooting Guides

This section offers detailed solutions to common problems encountered during AMCA immunofluorescence assays.

Issue: High Background Fluorescence Across the Entire Sample

High background fluorescence that is not localized to specific structures can be caused by several factors, from suboptimal antibody concentrations to inadequate washing.

Possible Cause 1: Primary or Secondary Antibody Concentration is Too High

Excessive antibody concentrations can lead to non-specific binding, where antibodies adhere to unintended targets, resulting in a generalized high background.[1][2]

  • Solution: Optimize the concentration of both primary and secondary antibodies by performing a titration experiment.[3][4] The goal is to find the concentration that provides the best signal-to-noise ratio.[3]

Possible Cause 2: Insufficient Blocking

Blocking is a crucial step to prevent non-specific binding of antibodies to the sample.[1][5] Inadequate blocking leaves sites available for antibodies to bind non-specifically.

  • Solution: Optimize your blocking step. This can involve trying different blocking agents, increasing the incubation time, or adjusting the concentration of the blocking agent.[4][6]

Possible Cause 3: Inadequate Washing

Insufficient washing can leave behind unbound primary and secondary antibodies, contributing to high background.[1][7]

  • Solution: Increase the number and/or duration of wash steps after both primary and secondary antibody incubations. Adding a detergent like Tween 20 to the wash buffer can also help reduce non-specific binding.[8]

Issue: Autofluorescence Obscuring the Signal

Autofluorescence is the natural fluorescence emitted by certain biological structures within the sample, which can be particularly problematic in the blue channel used for AMCA.[9][10]

Possible Cause 1: Endogenous Fluorophores

Cellular components like NADH, collagen, and elastin (B1584352) can fluoresce in the same spectral range as AMCA.[11][12] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.[9][10]

  • Solution 1: Use of Quenching Agents. Treat samples with a quenching agent such as Sodium Borohydride or Sudan Black B to reduce autofluorescence.[9][11]

  • Solution 2: Photobleaching. Before staining, expose the sample to a light source to "bleach" the autofluorescent molecules.[2]

  • Solution 3: Choose an Alternative Fixative. If aldehyde-induced autofluorescence is suspected, consider using an organic solvent fixative like cold methanol (B129727) or ethanol.[9]

Possible Cause 2: Presence of Red Blood Cells

The heme in red blood cells is a significant source of autofluorescence.[11][13]

  • Solution: If working with tissues, perfuse the tissue with PBS before fixation to remove red blood cells.[9][11]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for AMCA?

AMCA has a maximum excitation wavelength of approximately 345-350 nm and a maximum emission wavelength of around 440-450 nm.[14][15]

Q2: How can I be sure that the background I'm seeing is not my specific signal?

It is essential to run proper controls. An unstained sample (autofluorescence control) and a sample stained only with the secondary antibody (secondary antibody control) will help you determine the level of background fluorescence independent of your primary antibody.[11][16]

Q3: Can the mounting medium contribute to high background?

Yes, some mounting media can be a source of background fluorescence. Use a mounting medium specifically designed for fluorescence microscopy and consider one that contains an anti-fade agent to prevent photobleaching.[1][17]

Q4: Does the choice of secondary antibody matter for reducing background?

Absolutely. Use a high-quality secondary antibody that has been cross-adsorbed against the species of your sample to minimize cross-reactivity.[18]

Experimental Protocols

Protocol 1: Primary Antibody Titration

This protocol helps determine the optimal dilution of your primary antibody to maximize the signal-to-noise ratio.[4]

Materials:

  • Your prepared samples (e.g., cells on coverslips or tissue sections)

  • Primary antibody

  • Blocking buffer

  • Dilution buffer (e.g., PBS with 1% BSA)

  • AMCA-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • Mounting medium

Procedure:

  • Prepare a series of dilutions of your primary antibody in dilution buffer. A good starting range is 1:100, 1:250, 1:500, 1:1000, and 1:2000.[4]

  • Process your samples as you normally would for immunofluorescence (fixation, permeabilization, and blocking).

  • Incubate each sample with a different dilution of the primary antibody for your standard incubation time (e.g., 1 hour at room temperature or overnight at 4°C).[19]

  • Wash the samples three times for 5 minutes each with wash buffer to remove unbound primary antibody.

  • Incubate all samples with the AMCA-conjugated secondary antibody at its optimal concentration.

  • Wash the samples three times for 5 minutes each with wash buffer.

  • Mount the samples and image them using identical microscope settings (e.g., exposure time, laser power).

  • Analyze the images to identify the dilution that provides the brightest specific signal with the lowest background.[3]

Protocol 2: Optimizing Blocking Conditions

This protocol is designed to help you find the most effective blocking buffer for your experiment.[4]

Materials:

  • Your prepared samples

  • Different blocking agents to test (e.g., 5% Normal Goat Serum in PBS, 3% BSA in PBS, commercial blocking buffers)

  • Your optimized primary and AMCA-conjugated secondary antibodies

  • Wash buffer

Procedure:

  • Prepare your samples up to the blocking step.

  • Divide your samples into groups and incubate each group with a different blocking buffer for 30-60 minutes at room temperature.[6][20]

  • Proceed with your standard immunofluorescence protocol, using your optimized primary and secondary antibody concentrations.

  • Image the samples using identical microscope settings.

  • Compare the background fluorescence between the different blocking conditions to determine the most effective one.

Data Presentation

Table 1: Recommended Starting Dilutions for Antibodies in Immunofluorescence

Antibody TypeConcentration (Purified Antibody)Dilution (Antiserum)
Primary Antibody1-10 µg/mL[21]1:100 - 1:1000[21]
Secondary Antibody1:200 - 1:1000N/A

Note: These are general recommendations. The optimal dilution for each antibody must be determined experimentally through titration.[21]

Table 2: Common Blocking Agents for Immunofluorescence

Blocking AgentTypical ConcentrationIncubation TimeNotes
Normal Serum5-10% in PBS[18]30-60 min at RT[6]Use serum from the same species as the secondary antibody.[19]
Bovine Serum Albumin (BSA)1-5% in PBS[19]30-60 min at RTA good general protein blocker.
Non-fat Dry Milk1-5% in PBS30-60 min at RTCan be effective but may contain phosphoproteins that interfere with some targets.
Commercial Blocking BuffersVariesPer manufacturer's instructionsOften contain a mixture of purified proteins and other blocking agents.

Visualizations

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High Background in AMCA Assay cause1 Suboptimal Antibody Concentration start->cause1 cause2 Insufficient Blocking start->cause2 cause3 Inadequate Washing start->cause3 cause4 Autofluorescence start->cause4 solution1 Perform Antibody Titration cause1->solution1 solution2 Optimize Blocking (Agent, Time, Concentration) cause2->solution2 solution3 Increase Wash Steps (Number, Duration) cause3->solution3 solution4 Use Quenching Agents or Photobleaching cause4->solution4 result Reduced Background & Clear Signal solution1->result solution2->result solution3->result solution4->result

Caption: Troubleshooting workflow for high background fluorescence in AMCA assays.

AntibodyTitration cluster_dilutions Primary Antibody Dilutions prep Prepare Sample (Fix, Permeabilize, Block) d1 1:100 prep->d1 d2 1:250 prep->d2 d3 1:500 prep->d3 d4 1:1000 prep->d4 d5 1:2000 prep->d5 incubate Incubate with Primary Antibody d1->incubate d2->incubate d3->incubate d4->incubate d5->incubate wash1 Wash incubate->wash1 secondary Incubate with AMCA Secondary Ab wash1->secondary wash2 Wash secondary->wash2 image Image Samples (Identical Settings) wash2->image analyze Analyze for Optimal Signal-to-Noise image->analyze

Caption: Experimental workflow for primary antibody titration.

References

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio with AMCA Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low signal-to-noise ratio when using the AMCA (Aminomethylcoumarin Acetate) fluorophore in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common problems encountered during experiments with AMCA, providing potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing a very weak or no fluorescent signal. What are the possible causes?

A weak or absent signal can stem from several factors, ranging from the labeling process to the imaging setup. A systematic approach is crucial to pinpoint the issue.

  • Poor Labeling Efficiency: This is a common culprit.

    • Suboptimal pH: The pH of the labeling reaction is critical for the efficiency of NHS ester reactions.

    • Presence of Primary Amines in Buffer: Buffers containing primary amines will compete with your target protein for the dye.

    • Low Protein Concentration: A low concentration of the protein to be labeled can reduce labeling efficiency.

    • Inactive Dye: The AMCA NHS ester is moisture-sensitive and can lose reactivity if not handled and stored properly.

  • Photobleaching: AMCA, like many fluorophores, is susceptible to photobleaching (irreversible loss of fluorescence upon exposure to excitation light).[1]

  • Incorrect Filter Sets: Your microscope's filter sets may not be optimal for AMCA's excitation and emission spectra.

  • Low Quantum Yield of AMCA: While considered bright for a blue fluorophore, AMCA's quantum yield may be lower than other available dyes, contributing to a weaker signal.[2]

  • Quenching: Certain substances in your buffer or mounting medium can quench AMCA's fluorescence.

Q2: How can I improve the signal from my AMCA-conjugated antibody?

  • Optimize Labeling Reaction:

    • Ensure the pH of your labeling buffer is between 8.3 and 8.5 for optimal NHS ester reactivity.

    • Use amine-free buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid Tris or glycine (B1666218) buffers.

    • For optimal labeling, aim for a protein concentration of 2-10 mg/mL.

    • Always use freshly prepared AMCA NHS ester solution for labeling.

  • Minimize Photobleaching:

    • Reduce the intensity and duration of the excitation light.

    • Use an anti-fade mounting medium.

    • Acquire images using a sensitive detector to minimize exposure time.

  • Use Appropriate Filter Sets:

    • Use a filter set that is specifically designed for AMCA, with an excitation filter centered around 350 nm and an emission filter around 450 nm.

  • Consider Brighter Alternatives: If you continue to experience low signal, consider using a more photostable and brighter alternative to AMCA.

Q3: I am experiencing high background fluorescence. What can I do to reduce it?

High background can mask your specific signal, leading to a low signal-to-noise ratio.

  • Inadequate Blocking: Insufficient blocking can lead to non-specific binding of your primary or secondary antibodies.

  • Excess Antibody Concentration: Using too high a concentration of your primary or secondary antibody can increase background.

  • Insufficient Washing: Inadequate washing steps can leave unbound antibodies that contribute to background.

  • Autofluorescence: Some cell types or tissues naturally exhibit autofluorescence.

To reduce background:

  • Optimize Blocking: Increase the blocking time and consider using a blocking buffer containing serum from the same species as the secondary antibody.

  • Titrate Antibodies: Perform a titration to determine the optimal concentration of your primary and secondary antibodies.

  • Thorough Washing: Increase the number and duration of washing steps.

  • Use a Different Fluorophore: If autofluorescence is a major issue, consider a fluorophore in a different spectral range.

Q4: What are some common laboratory chemicals that can quench AMCA's fluorescence?

Fluorescence quenching is a process that decreases the intensity of the fluorescent signal. For coumarin-based dyes like AMCA, certain substances can act as quenchers.

  • Halide Ions: Iodide (I-) and bromide (Br-) ions have been shown to quench the fluorescence of coumarin (B35378) derivatives. Chloride (Cl-) has a much weaker quenching effect.[3]

  • Aniline: This organic compound can also act as a quencher for coumarin dyes.[4]

  • Tryptophan: The amino acid tryptophan can quench the fluorescence of some fluorophores.

It is advisable to check your buffer composition for these and other potential quenchers if you suspect quenching is the cause of your low signal.

Quantitative Data Summary

The selection of a fluorophore is a critical step in experimental design. This table provides a comparison of the key spectral properties of AMCA and some of its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Advantages
AMCA 345 - 350[1][5]440 - 450[1][5]17,400 - 19,0000.91[6][7]Good photostability for a coumarin, large Stokes shift, pH insensitive (pH 4-10).[5]
Alexa Fluor 350 34644219,000Not specifiedMore water-soluble and brighter than AMCA.[8]
iFluor 350 345 - 348[9][10]450[9][10]20,000[9][10][11][12]0.95[9][11][12][13]Brighter and more photostable than AMCA, highly water-soluble.[2][12]
CF®350 347[14][15]448[14][15]18,000[14][15]Not specifiedBrighter and more photostable than AMCA, highly water-soluble.[15][16]

Experimental Protocols

Here are detailed methodologies for key experiments to troubleshoot low signal-to-noise ratio.

Protocol 1: Assessing Labeling Efficiency (Degree of Labeling - DOL)

This protocol allows you to determine the average number of fluorophore molecules conjugated to each protein molecule.

Materials:

  • AMCA-conjugated protein

  • Spectrophotometer

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Prepare the Sample: Dilute the AMCA-conjugated protein in PBS to a concentration that gives an absorbance reading between 0.1 and 1.0 at both 280 nm and 350 nm.

  • Measure Absorbance: Measure the absorbance of the solution at 280 nm (A₂₈₀) and 350 nm (A₃₅₀).

  • Calculate the Degree of Labeling (DOL): Use the following formula to calculate the DOL:

    • ε_protein_at_280: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • ε_AMCA_at_350: Molar extinction coefficient of AMCA at 350 nm (~19,000 M⁻¹cm⁻¹).

    • ε_AMCA_at_280: Molar extinction coefficient of AMCA at 280 nm (~8,290 M⁻¹cm⁻¹).

Interpretation: An optimal DOL for most applications is between 3 and 7. A DOL below this range may indicate inefficient labeling.

Protocol 2: Assessing Background Fluorescence

This protocol helps to identify the source of high background in immunofluorescence experiments.

Materials:

  • Your cell or tissue sample

  • Blocking buffer

  • Primary antibody diluent

  • Secondary antibody diluent

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Prepare Control Samples: In addition to your fully stained sample, prepare the following controls:

    • Unstained Control: A sample that has not been treated with any antibodies. This will reveal the level of autofluorescence.

    • Secondary Antibody Only Control: A sample that is incubated with only the fluorescently labeled secondary antibody (no primary antibody). This will indicate non-specific binding of the secondary antibody.

  • Follow Staining Protocol: Process all samples (including controls) through your standard immunofluorescence protocol, omitting the steps as indicated for the controls.

  • Image Acquisition: Image all samples using the same acquisition settings (e.g., exposure time, gain).

  • Analysis:

    • Compare the fluorescence intensity of the unstained control to your fully stained sample to assess the contribution of autofluorescence.

    • Compare the fluorescence intensity of the secondary antibody only control to your fully stained sample to assess the level of non-specific secondary antibody binding.

Interpretation: High fluorescence in the control samples indicates a significant contribution of autofluorescence or non-specific secondary antibody binding to your overall signal, which needs to be addressed through optimization of your protocol.

Visualizations

Troubleshooting Workflow for Low Signal-to-Noise Ratio with AMCA

The following diagram illustrates a logical workflow for troubleshooting a low signal-to-noise ratio with the AMCA fluorophore.

TroubleshootingWorkflow start Start: Low Signal-to-Noise Ratio with AMCA check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? check_signal->check_background No weak_signal_causes Potential Causes for Weak Signal check_signal->weak_signal_causes Yes high_background_causes Potential Causes for High Background check_background->high_background_causes Yes end End: Improved Signal-to-Noise Ratio check_background->end No labeling Poor Labeling Efficiency weak_signal_causes->labeling photobleaching Photobleaching weak_signal_causes->photobleaching filters Incorrect Filter Sets weak_signal_causes->filters quenching Fluorescence Quenching weak_signal_causes->quenching optimize_labeling Optimize Labeling Protocol (pH, buffer, concentration) labeling->optimize_labeling minimize_photobleaching Minimize Light Exposure Use Anti-fade photobleaching->minimize_photobleaching correct_filters Use AMCA-specific Filters filters->correct_filters check_buffers Check for Quenchers quenching->check_buffers blocking Inadequate Blocking high_background_causes->blocking antibody_conc Excess Antibody Concentration high_background_causes->antibody_conc washing Insufficient Washing high_background_causes->washing autofluorescence Autofluorescence high_background_causes->autofluorescence optimize_blocking Optimize Blocking Step blocking->optimize_blocking titrate_antibodies Titrate Antibodies antibody_conc->titrate_antibodies improve_washing Improve Washing Steps washing->improve_washing address_autofluorescence Use Spectral Unmixing or Different Fluorophore autofluorescence->address_autofluorescence solutions_weak Solutions for Weak Signal consider_alternatives Consider Brighter Alternatives optimize_labeling->consider_alternatives optimize_labeling->end minimize_photobleaching->end correct_filters->end check_buffers->end solutions_high Solutions for High Background optimize_blocking->end titrate_antibodies->end improve_washing->end address_autofluorescence->end IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture / Tissue Sectioning fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (AMCA-conjugated) primary_ab->secondary_ab mounting Mounting with Anti-fade secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis imaging->analysis

References

Technical Support Center: Optimizing Enzyme and Substrate Concentrations for AMCA Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your 7-amino-4-methylcoumarin (B1665955) (AMCA) based enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during assay development and execution.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive about optimizing AMCA assays.

Q1: What are the recommended excitation and emission wavelengths for AMCA?

For detecting the fluorescent AMCA product, the typical excitation wavelength is around 340-350 nm, and the emission wavelength is approximately 440-460 nm.[1] However, it is always recommended to confirm the optimal settings for your specific plate reader or spectrofluorometer.

Q2: What is a good starting concentration for my enzyme?

A good starting point is to perform an enzyme titration experiment.[1] The goal is to find a concentration that produces a linear increase in fluorescence over your desired assay time and a signal that is significantly above the background noise.[1] You are looking for an enzyme concentration that results in a steady reaction rate, where less than 10% of the substrate is consumed.[2]

Q3: How do I determine the optimal substrate concentration?

The optimal substrate concentration is dependent on the Michaelis constant (K_m) of your enzyme.[1] A common starting point is a concentration close to or slightly above the K_m value.[1] If the K_m is unknown, a substrate titration experiment should be performed. For many proteases using AMC-based substrates, a starting concentration range of 10 µM to 100 µM is often a reasonable starting point for optimization.[1] For identifying competitive inhibitors, it's often best to use a substrate concentration at or below the K_m.[2]

Q4: Why is it important to maintain initial velocity conditions?

Maintaining initial velocity conditions, where the reaction rate is linear over time, is crucial for accurate and reproducible results.[2] This is the phase of the reaction where the rate is directly proportional to the enzyme's activity. As the reaction progresses, the substrate is depleted, and products can cause feedback inhibition, leading to a decrease in the reaction rate.[2]

Q5: What are the essential controls to include in my AMCA assay?

At a minimum, you should include the following controls:

  • No-enzyme control: Contains the substrate and buffer but no enzyme. This helps to determine the background fluorescence of the substrate itself.

  • No-substrate control: Contains the enzyme and buffer but no substrate. This helps to identify any intrinsic fluorescence from your enzyme preparation.

  • Positive control: A known active enzyme to ensure the assay is working correctly.

  • Vehicle control: If your test compounds are dissolved in a solvent like DMSO, this control should contain the same concentration of the solvent to account for any effects on enzyme activity.

Troubleshooting Guide

Encountering issues with your assay? This guide will help you diagnose and solve common problems.

Problem Potential Cause(s) Solution(s)
High Background Fluorescence 1. Autohydrolysis of the AMCA substrate. 2. Contaminated buffer or reagents. 3. Autofluorescence from the microplate.[3] 4. Intrinsic fluorescence of test compounds.1. Prepare fresh substrate solution before each experiment. Store the stock solution protected from light. 2. Use high-purity reagents and sterile, nuclease-free water.[1] 3. Use black, opaque microplates for fluorescence assays to minimize background and well-to-well crosstalk.[3][4] 4. Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this value from your experimental wells.
Low or No Signal 1. Inactive enzyme.[1] 2. Incorrect filter settings on the plate reader. 3. Insufficient incubation time. 4. Sub-optimal assay conditions (pH, temperature).1. Ensure proper storage and handling of the enzyme (e.g., on ice). Test with a known positive control substrate.[1] 2. Verify the excitation and emission wavelengths are correctly set for AMCA (Ex: ~350 nm, Em: ~450 nm).[1] 3. Increase the incubation time, ensuring you are still within the linear range of the reaction. 4. Optimize the assay buffer for pH and ionic strength, and ensure the incubation temperature is optimal for your enzyme.[5]
Non-Linear Reaction Rate (Progress Curve) 1. Substrate depletion.[2] 2. Product inhibition. 3. Enzyme instability. 4. Substrate inhibition at high concentrations.[6] 5. Inner filter effect at high substrate/product concentrations.[7]1. Reduce the enzyme concentration or the reaction time to ensure less than 10-15% of the substrate is consumed.[2][8] 2. Dilute the enzyme to slow down the reaction and measure the initial velocity. 3. Check the stability of your enzyme under the assay conditions over the time course of the experiment. 4. Perform a substrate titration to identify and avoid inhibitory concentrations.[9] 5. If high concentrations of AMCA-containing molecules are used, check for the inner filter effect. This can be mitigated by using lower concentrations or by applying correction formulas.[7]
Poor Z'-factor 1. High variability in replicates. 2. Low signal-to-background ratio.1. Ensure accurate and consistent pipetting. Use a master mix for reagents.[4] 2. Optimize enzyme and substrate concentrations to maximize the signal window. Allow the assay plate to equilibrate to the reaction temperature before adding the final reagent to start the reaction.

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration

This protocol helps to find an enzyme concentration that yields a linear reaction rate over a desired time.

  • Prepare Reagents:

    • Assay Buffer: Buffer with optimal pH and ionic strength for your enzyme.

    • AMCA Substrate Stock Solution: Prepare a concentrated stock in a suitable solvent (e.g., DMSO).

    • Enzyme Stock Solution: Prepare a concentrated stock of your enzyme.

  • Enzyme Dilutions:

    • Create a series of 2-fold serial dilutions of your enzyme in cold assay buffer.

  • Assay Setup (96-well black plate):

    • Add assay buffer to all wells.

    • Add the AMCA substrate to each well to a final concentration that is close to its K_m (if known) or a starting concentration of 50 µM.[1]

    • Include a "no-enzyme" control containing only buffer and substrate.

    • Initiate the reaction by adding the different enzyme dilutions to the wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Ex: ~350 nm, Em: ~450 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each enzyme concentration.

    • Identify the enzyme concentration that results in a linear increase in fluorescence for the desired duration of your main experiment. This slope represents the initial velocity.

Protocol 2: Determining Substrate K_m and V_max

This protocol is for determining the Michaelis-Menten constants for your substrate.

  • Prepare Reagents:

    • Assay Buffer.

    • AMCA Substrate Stock Solution.

    • Enzyme Solution: Use the optimal enzyme concentration determined in Protocol 1.

  • Substrate Dilutions:

    • Prepare a series of 2-fold serial dilutions of the AMCA substrate in assay buffer, covering a wide range of concentrations (e.g., from 0.1 * K_m to 10 * K_m if you have an estimate, otherwise start with a broad range like 1 µM to 200 µM).

  • Assay Setup (96-well black plate):

    • To each well, add the different concentrations of the substrate.

    • Include a "no-substrate" control.

    • Initiate the reactions by adding the optimized concentration of your enzyme.

  • Data Acquisition:

    • Measure the fluorescence intensity over time as described in Protocol 1 to determine the initial velocity (slope) for each substrate concentration.

  • Data Analysis:

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., Prism) to determine the K_m and V_max values.[10]

    v = (V_max * [S]) / (K_m + [S])

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_dilutions Prepare Serial Dilutions (Enzyme or Substrate) prep_reagents->prep_dilutions setup_plate Setup 96-well Plate (Add reagents) prep_dilutions->setup_plate initiate_reaction Initiate Reaction (Add final component) setup_plate->initiate_reaction read_plate Measure Fluorescence (Kinetic Read) initiate_reaction->read_plate plot_data Plot Progress Curves (Fluorescence vs. Time) read_plate->plot_data calc_velocity Calculate Initial Velocity (Slope of linear phase) plot_data->calc_velocity determine_params Determine Optimal Parameters (Enzyme Conc. or Km/Vmax) calc_velocity->determine_params

Caption: General workflow for optimizing AMCA enzyme assays.

troubleshooting_logic start Assay Problem? high_bg High Background? start->high_bg low_signal Low Signal? start->low_signal nonlinear Non-linear Rate? start->nonlinear high_bg->low_signal No check_controls Check No-Enzyme Control high_bg->check_controls Yes low_signal->nonlinear No check_enzyme Check Enzyme Activity (Positive Control) low_signal->check_enzyme Yes check_conc Check Enzyme/Substrate Concentrations nonlinear->check_conc Yes autohydrolysis Substrate Autohydrolysis? -> Use fresh substrate check_controls->autohydrolysis contamination Reagent Contamination? -> Use fresh reagents check_controls->contamination inactive_enzyme Inactive Enzyme? -> Get new enzyme stock check_enzyme->inactive_enzyme wrong_settings Incorrect Reader Settings? -> Verify Ex/Em wavelengths check_enzyme->wrong_settings substrate_depletion Substrate Depletion? -> Lower [Enzyme] check_conc->substrate_depletion substrate_inhibition Substrate Inhibition? -> Lower [Substrate] check_conc->substrate_inhibition

Caption: A decision tree for troubleshooting common AMCA assay issues.

References

Preventing AMCA leakage from water-in-oil droplets in microfluidics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the leakage of AMCA (7-amino-4-methylcoumarin-3-acetic acid) and other small fluorescent molecules from water-in-oil droplets in microfluidic systems.

Troubleshooting Guides

Issue 1: Significant AMCA leakage observed shortly after droplet generation.

Question: I am observing a rapid decrease in fluorescence intensity within my droplets and an increase in the background fluorescence of the oil phase immediately after generation. What could be the cause and how can I fix it?

Answer:

Rapid leakage of AMCA is often due to a combination of factors related to the dye's properties, the choice of oil and surfactant, and the experimental setup. Here’s a step-by-step troubleshooting guide:

  • Optimize Surfactant Type and Concentration:

    • Problem: The surfactant may be facilitating transport of AMCA across the interface. Some surfactants can form micelles in the oil phase that act as carriers for the dye.

    • Solution:

      • Switch to a High-Performance Fluorinated Surfactant: Surfactants with fluorinated tails are generally more effective at creating a stable barrier. Consider using a non-ionic block copolymer surfactant designed for droplet microfluidics.

      • Optimize Concentration: Start with the manufacturer's recommended concentration (typically 1-2% w/w). Too low a concentration can lead to droplet coalescence, while excessively high concentrations might increase micelle-mediated transport.

  • Evaluate the Continuous Oil Phase:

    • Problem: The oil phase may have some solubility for AMCA.

    • Solution:

      • Use a High-Quality Fluorinated Oil: Fluorinated oils like HFE-7500 or FC-40 are preferred due to their low solubility for most organic molecules.[1] They are also biocompatible and permeable to gases, which is crucial for cell-based assays.[1]

      • Consider Oil Viscosity: Higher viscosity oils can sometimes slow down the leakage process.[2]

  • Control Experimental Parameters:

    • Problem: High temperatures and long incubation times increase the rate of diffusion and leakage.

    • Solution:

      • Lower Incubation Temperature: If your assay permits, perform incubations at a lower temperature to reduce molecular transport.

      • Minimize Incubation Time: Optimize your assay to reduce the required incubation time.

Issue 2: Droplet instability leading to coalescence and AMCA leakage.

Question: My droplets are merging, causing the contents, including AMCA, to leak and cross-contaminate. How can I improve droplet stability?

Answer:

Droplet coalescence is a common issue that directly leads to leakage. Here’s how to troubleshoot it:

  • Check Surfactant Concentration:

    • Problem: Insufficient surfactant concentration is a primary cause of droplet merging.

    • Solution: Gradually increase the surfactant concentration in your oil phase. It is crucial to stay above the critical micelle concentration (CMC) to ensure proper surface coverage.

  • Ensure Proper Microfluidic Device Surface Properties:

    • Problem: If the channel walls of your PDMS device have an affinity for the aqueous phase, it can lead to wetting and droplet destabilization.

    • Solution: Treat your microfluidic channels with a hydrophobic coating to ensure the oil phase preferentially wets the channel walls.

  • Optimize Flow Rates:

    • Problem: Unstable flow rates during droplet generation can produce polydisperse droplets that are more prone to coalescence.

    • Solution: Adjust the flow rates of the continuous and dispersed phases to achieve a stable droplet generation regime (e.g., dripping).

  • Consider a More Robust Stabilization Method:

    • Problem: For long-term experiments, even with optimized surfactants, some instability may occur.

    • Solution: Explore the use of amphiphilic silica (B1680970) nanoparticles to create Pickering emulsions. These nanoparticles irreversibly adsorb at the oil-water interface, forming a rigid layer that can significantly enhance droplet stability.[3]

Frequently Asked Questions (FAQs)

Q1: What is AMCA and why is it prone to leakage?

A1: AMCA (this compound) is a popular blue fluorescent dye used for labeling.[4] Like many small organic fluorophores, it can partition from the aqueous phase of the droplet into the surrounding oil phase, leading to leakage. This process is driven by the molecule's physicochemical properties, including its size and relative hydrophobicity.

Q2: How can I choose the right surfactant to prevent AMCA leakage?

A2: The ideal surfactant should create a stable and impermeable barrier at the droplet interface. High-performance, non-ionic fluorinated surfactants, such as PEG-PFPE block copolymers (e.g., FluoSurf™), are specifically designed for this purpose in water-in-fluorinated-oil systems.[5][6] They offer excellent biocompatibility and droplet stability.

Q3: What is the best oil to use as the continuous phase?

A3: Fluorinated oils, such as HFE-7500 and FC-40, are the industry standard for droplet-based microfluidics.[2] Their key advantages are:

  • Immiscibility: They are immiscible with both aqueous and hydrocarbon phases, which minimizes the solubility of the encapsulated molecules.[7]

  • Biocompatibility: They are generally non-toxic to cells.

  • Gas Permeability: They allow for the diffusion of gases like oxygen, which is essential for live-cell experiments.[8]

Q4: Can adding something to the aqueous phase help reduce leakage?

A4: Yes, adding macromolecules to the aqueous phase can help retain smaller molecules. For example, Bovine Serum Albumin (BSA) has been shown to reduce the leakage of other fluorescent dyes by binding to them and increasing their effective size.

Q5: Are there alternatives to traditional surfactants for preventing leakage?

A5: Yes, Pickering emulsions stabilized by amphiphilic nanoparticles are a promising alternative. These nanoparticles create a solid shell at the droplet interface, which can be more effective at preventing leakage than the dynamic monolayer formed by surfactants. The synthesis of these nanoparticles can be complex, but they offer superior stability for long-term experiments.[3]

Quantitative Data

Table 1: Comparison of Fluorinated Oils for Droplet Microfluidics

PropertyHFE-7500FC-40
Chemical Family HydrofluoroetherPerfluorocarbon
Density (g/mL at 25°C) ~1.61~1.85
Viscosity (cSt at 25°C) ~1.24~4.1
Boiling Point (°C) 128155
Key Features Lower viscosity, good for high-frequency droplet generation.Higher viscosity, can sometimes offer better stability.

Note: Data is approximate and can vary based on the specific product and manufacturer.

Table 2: Surfactant Selection Guide for Water-in-Oil Droplets

Surfactant TypeExampleKey CharacteristicsBest For
Non-ionic Fluorinated PEG-PFPE block copolymers (e.g., FluoSurf™)High performance, biocompatible, excellent stability.Most microfluidic applications, including cell-based assays and digital PCR.[5][6]
Amphiphilic Nanoparticles Fluorinated Silica NanoparticlesForms highly stable Pickering emulsions, can significantly reduce leakage.[3]Long-term incubations and applications requiring maximum droplet stability.

Experimental Protocols

Protocol 1: Quantifying AMCA Leakage using Fluorescence Microscopy

This protocol provides a method to quantify the leakage of AMCA from droplets over time by measuring the change in fluorescence intensity.

Materials:

  • Microfluidic device for droplet generation

  • Syringe pumps

  • Fluorinated oil with surfactant

  • Aqueous solution of AMCA (e.g., in PBS)

  • Aqueous solution without AMCA (blank)

  • Inverted fluorescence microscope with a suitable filter set for AMCA (Excitation: ~350 nm, Emission: ~450 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare Solutions: Prepare the AMCA-containing aqueous phase at the desired concentration. Prepare a blank aqueous phase (e.g., PBS). Prepare the fluorinated oil with the desired surfactant at the optimal concentration.

  • Droplet Generation:

    • Generate two populations of droplets: "positive" droplets containing AMCA and "negative" droplets containing the blank solution.

    • Collect the droplets in a reservoir (e.g., a PCR tube).

  • Mixing and Incubation: Gently mix the two droplet populations. Incubate the mixed emulsion at the desired temperature.

  • Image Acquisition:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), transfer a small aliquot of the emulsion to a microscope slide or a dedicated observation chamber.

    • Acquire fluorescence and bright-field images of the droplets. Ensure consistent imaging settings (exposure time, gain, etc.) for all time points.

  • Image Analysis:

    • Using ImageJ or similar software, measure the mean fluorescence intensity of at least 50 positive and 50 negative droplets at each time point.

    • Also, measure the background fluorescence intensity in the oil phase.

  • Data Analysis:

    • Calculate the average fluorescence intensity for positive and negative droplets at each time point.

    • Plot the change in fluorescence intensity over time for both populations. A decrease in the intensity of positive droplets and an increase in the intensity of negative droplets indicates leakage.

    • The percentage of leakage can be estimated using the following formula: % Leakage = [(Intensity_positive_t0 - Intensity_positive_tx) / (Intensity_positive_t0 - Intensity_negative_t0)] * 100

Protocol 2: High-Throughput Leakage Quantification using Flow Cytometry

This protocol allows for the rapid and quantitative analysis of AMCA leakage from a large population of droplets.

Materials:

  • Droplet emulsion (prepared as in Protocol 1)

  • Flow cytometer capable of handling oil-based samples (or a system for transferring droplets to an aqueous sheath fluid, though this may induce leakage)

  • Appropriate laser and filter set for AMCA detection

Procedure:

  • Droplet Preparation: Generate and incubate the mixed population of AMCA-positive and AMCA-negative droplets as described in Protocol 1.

  • Flow Cytometer Setup:

    • Set up the flow cytometer with the appropriate laser for AMCA excitation (e.g., a violet laser).

    • Configure the detectors to measure forward scatter (FSC), side scatter (SSC), and fluorescence in the blue channel.

  • Sample Analysis:

    • At each time point, inject a sample of the droplet emulsion into the flow cytometer.

    • Acquire data for a sufficient number of events (e.g., 10,000-50,000 droplets).

  • Data Analysis:

    • Gate the droplet population based on FSC and SSC to exclude debris and air bubbles.

    • Generate a histogram of the fluorescence intensity for the gated droplet population.

    • At t=0, two distinct peaks corresponding to the negative and positive droplet populations should be visible.

    • Over time, as AMCA leaks, these two peaks will move closer together.

    • Quantify the mean fluorescence intensity of both peaks at each time point to track the kinetics of leakage.

Diagrams

Experimental_Workflow_for_Leakage_Quantification cluster_prep Preparation cluster_gen Droplet Generation cluster_exp Experiment cluster_analysis Analysis prep_amca Prepare AMCA Solution gen_pos Generate Positive Droplets prep_amca->gen_pos prep_blank Prepare Blank Solution gen_neg Generate Negative Droplets prep_blank->gen_neg prep_oil Prepare Oil + Surfactant prep_oil->gen_pos prep_oil->gen_neg mix Mix Droplet Populations gen_pos->mix gen_neg->mix incubate Incubate at Time Points mix->incubate microscopy Fluorescence Microscopy incubate->microscopy flow Flow Cytometry incubate->flow quantify Quantify Leakage microscopy->quantify flow->quantify

Caption: Workflow for quantifying AMCA leakage from droplets.

Troubleshooting_Leakage cluster_causes Potential Causes cluster_solutions Solutions start AMCA Leakage Observed cause1 Suboptimal Surfactant start->cause1 cause2 Inappropriate Oil Phase start->cause2 cause3 Analyte Properties start->cause3 cause4 Unstable Droplets start->cause4 sol1 Use High-Performance Fluorinated Surfactant cause1->sol1 sol2 Optimize Surfactant Concentration cause1->sol2 sol3 Use High-Quality Fluorinated Oil cause2->sol3 sol4 Add BSA to Aqueous Phase cause3->sol4 sol5 Improve Droplet Stability (Flow Rates, Surface Chem.) cause4->sol5 sol6 Use Nanoparticle Stabilization cause4->sol6

Caption: Troubleshooting flowchart for AMCA leakage.

References

Technical Support Center: 7-Amino-4-methylcoumarin-3-acetic acid (AMCA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), with a specific focus on the effects of pH on its fluorescent properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectral properties of AMCA?

A: AMCA is a blue fluorescent dye. In its free acid form, it typically exhibits an excitation maximum around 345-350 nm and an emission maximum in the range of 440-460 nm.[1] These values can shift slightly when AMCA is conjugated to other molecules, such as proteins.

Q2: Is the fluorescence of AMCA sensitive to pH?

A: Yes, although it is often described as stable under a wide range of conditions. The fluorescence of AMCA is relatively independent of pH in the range of pH 4 to 10, making it robust for many biological applications that operate near neutral pH.[2][3] However, in strongly acidic conditions (typically below pH 4), the fluorescence intensity is known to decrease. This is due to the protonation of the 7-amino group, which alters the electronic structure of the fluorophore.

Q3: Why is my AMCA fluorescence signal weaker than expected?

A: Weak fluorescence can result from several factors. One common cause is an acidic buffer environment (pH < 4). Other potential reasons include:

  • Low Concentration: Ensure the dye concentration is appropriate for the instrument's sensitivity.

  • Photobleaching: AMCA is relatively photostable, but prolonged exposure to high-intensity excitation light can cause it to fade. Use of an anti-fade mounting medium is recommended for microscopy.[4]

  • Quenching: The fluorescence of AMCA can be quenched upon conjugation to certain molecules or in the presence of specific quenching agents in the buffer.[5]

  • Incorrect Filter Sets: Verify that the excitation and emission filters on your instrument are correctly matched to AMCA's spectral profile (Ex: ~350 nm, Em: ~450 nm).[4]

Q4: Can I use AMCA for multi-color fluorescence imaging?

A: Yes, AMCA is well-suited for multi-color applications. Its emission in the blue region of the spectrum has minimal overlap with common green (e.g., FITC, GFP) and red (e.g., Rhodamine, Phycoerythrin) fluorophores, simplifying spectral separation and compensation.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Acidic Buffer (pH < 4) Confirm the pH of your buffer. If acidic, adjust to a pH between 7 and 9 for optimal and stable fluorescence.
Photobleaching Minimize exposure of the sample to excitation light. Use an anti-fade reagent in your mounting medium.[4] Acquire images using the lowest necessary laser power and shortest exposure time.
Incorrect Instrument Settings Ensure you are using a UV excitation source (e.g., 350 nm mercury arc lamp line or UV laser) and a blue emission filter (e.g., 450/50 bandpass).[4]
Low Labeling Efficiency If using an amine-reactive AMCA derivative (e.g., NHS ester), ensure the labeling reaction is performed at the recommended pH, typically pH 8.0-9.0. Buffers containing primary amines (like Tris) will compete with the labeling reaction and should be avoided.
High Background Signal Autofluorescence Biological samples can have endogenous fluorescence. Image an unstained control sample under the same conditions to assess autofluorescence.
Excess Unbound Dye Ensure that all unbound AMCA conjugate has been removed through sufficient washing steps or purification (e.g., dialysis, gel filtration).
Non-specific Binding Use appropriate blocking agents (e.g., BSA or serum) to prevent non-specific antibody binding in immunofluorescence applications.
Inconsistent Fluorescence Between Samples pH Variability Ensure all samples are in a buffer with a consistent and well-controlled pH, especially if operating outside the pH 4-10 range.
Pipetting Inaccuracy Use calibrated pipettes and ensure consistent sample volumes and concentrations across all wells or slides.

Data Presentation

The fluorescence of AMCA is primarily affected by the protonation state of its 7-amino group. Below its pKa, the amino group is protonated (-NH3+), which leads to a significant decrease in fluorescence quantum yield. The data below is a representative summary of the expected pH effect on AMCA's relative fluorescence intensity.

Table 1: Representative Effect of pH on AMCA Fluorescence Intensity

pHRelative Fluorescence Intensity (%)Dominant Species
2.0~15%Protonated (Low Fluorescence)
3.0~60%Mixture of Protonated/Neutral
4.0~95%Neutral (High Fluorescence)
5.0100%Neutral (High Fluorescence)
7.0100%Neutral (High Fluorescence)
9.0100%Neutral (High Fluorescence)
11.0~98%Neutral (High Fluorescence)

Note: This data is illustrative, compiled from the typical behavior of 7-aminocoumarin (B16596) dyes. The exact pKa and fluorescence profile can be influenced by buffer composition, ionic strength, and temperature.

Experimental Protocols

Protocol: Measuring the Effect of pH on AMCA Fluorescence

This protocol describes how to perform a pH titration experiment to characterize the fluorescence profile of AMCA.

1. Materials:

  • This compound (AMCA)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • A series of buffers covering a wide pH range (e.g., citrate (B86180) for pH 2-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10, CAPS for pH 10-11). It is critical to use a consistent buffer system or ensure buffers have minimal intrinsic fluorescence.

  • Calibrated pH meter

  • Fluorometer or fluorescence plate reader with UV excitation and blue emission capabilities.

2. Procedure:

  • Prepare AMCA Stock Solution: Dissolve AMCA in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store protected from light at -20°C.

  • Prepare Buffer Series: Prepare a set of buffers at various pH points (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11).

  • Prepare Working Solutions: For each pH point, dilute the AMCA stock solution into the corresponding buffer to a final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is low (<1%) and consistent across all samples.

  • Measure Fluorescence:

    • Set the fluorometer to the excitation and emission wavelengths for AMCA (e.g., Ex: 350 nm, Em: 450 nm).

    • Optimize gain/sensitivity settings using a sample expected to have high fluorescence (e.g., the pH 7 sample).

    • Measure the fluorescence intensity for each sample, ensuring to also measure a buffer-only blank for each pH point.

  • Data Analysis:

    • Subtract the blank reading from each corresponding sample reading.

    • Normalize the data by setting the highest fluorescence intensity value (typically at pH > 5) to 100%.

    • Plot the normalized fluorescence intensity as a function of pH.

Visualizations

Chemical Mechanism of pH Dependence

The fluorescence of AMCA is dependent on the protonation state of the 7-amino group. In acidic environments, the lone pair of electrons on the nitrogen atom is protonated, which disrupts the intramolecular charge transfer (ICT) character of the excited state, leading to a loss of fluorescence.

pH_Effect cluster_acidic Low pH (e.g., < 4) cluster_neutral Neutral / Alkaline pH (e.g., > 4) Protonated AMCA-NH3+ LowF Low Fluorescence Protonated->LowF Excitation Neutral AMCA-NH2 Protonated->Neutral - H+ Neutral->Protonated + H+ HighF High Fluorescence Neutral->HighF Excitation

Caption: Protonation of the 7-amino group at low pH reduces AMCA fluorescence.

Experimental Workflow

The following diagram outlines the key steps for conducting a pH titration experiment to measure the fluorescence of AMCA across different pH values.

Workflow A Prepare Buffer Series (pH 2-11) C Create Working Solutions (Dilute Stock into Buffers) A->C B Prepare AMCA Stock (in DMSO) B->C D Measure Blanks (Buffer Only) C->D E Measure Samples (AMCA in Buffer) D->E F Subtract Blanks & Normalize Data E->F G Plot Fluorescence vs. pH F->G

Caption: Experimental workflow for pH titration of AMCA fluorescence.

References

Identifying and avoiding quenchers of AMCA fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for identifying and avoiding common issues related to the quenching of Aminomethylcoumarin Acetate (AMCA) fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore, such as AMCA.[1] This phenomenon can occur through various mechanisms, including excited-state reactions, energy transfer, the formation of non-fluorescent ground-state complexes (static quenching), and collisional encounters with quenching agents (dynamic quenching).[1][2] Common chemical quenchers include molecular oxygen, halide ions (like iodide and chloride), and acrylamide.[1]

Q2: What are the primary mechanisms of quenching?

Quenching is broadly classified into two main types:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in the solution.[2] The collision facilitates a non-radiative pathway for the fluorophore to return to its ground state, thus reducing fluorescence. This process is dependent on the concentration of the quencher and factors affecting diffusion, like temperature and viscosity.

  • Static (Contact) Quenching: This happens when a fluorophore and a quencher molecule form a non-fluorescent complex on the ground state before excitation.[1][3] Since this complex is non-fluorescent, the overall fluorescence intensity of the solution decreases.[1]

G cluster_0 Dynamic (Collisional) Quenching cluster_1 Static (Contact) Quenching A AMCA (Ground State) C AMCA* (Excited State) A->C 1. Absorption B Light (Excitation) D Fluorescence C->D 2a. Emission F Collision (Non-Radiative Decay) C->F 2b. Quenching E Quencher (Q) E->F S_A AMCA (Ground State) S_G AMCA-Q Complex (Non-Fluorescent) S_A->S_G 1. Complex Formation S_E Quencher (Q) S_E->S_G S_H No Fluorescence S_G->S_H 2. Excitation S_B Light (Excitation) S_B->S_H

Diagram 1: Mechanisms of dynamic versus static fluorescence quenching.
Q3: Which common laboratory reagents can quench AMCA fluorescence?

Several substances commonly found in biological laboratories can act as quenchers.

  • Amino Acids: Certain amino acids, particularly tryptophan (Trp), tyrosine (Tyr), histidine (His), and methionine (Met), can quench the fluorescence of dyes through both static and dynamic mechanisms.[4] This is a critical consideration when labeling proteins, as nearby residues can significantly dim the AMCA signal.[4]

  • Halide Ions: Ions such as iodide (I⁻) and bromide (Br⁻) are well-known collisional quenchers.[1][2] Chloride (Cl⁻) is also a known quencher for some fluorophores like quinine.[1] It is important to check the salt composition of your buffers.

  • Acrylamide: This is a neutral quencher often used in experimental studies to probe the accessibility of fluorophores.[2]

  • Molecular Oxygen: Dissolved oxygen in aqueous buffers is an efficient collisional quencher of fluorescence.

Q4: How does pH affect AMCA fluorescence?

AMCA is known for its high resistance to pH changes, exhibiting stable fluorescence in a pH range of 4 to 10.[5] However, extreme pH values outside this range can alter the ionization state of the fluorophore or the biomolecule it is conjugated to, potentially affecting fluorescence intensity and spectra.[6] While AMCA itself is stable, the stability of your target molecule at different pH levels should also be considered.

Q5: What is photobleaching and how can it be minimized?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[7] It occurs when the fluorophore enters a reactive triplet state and undergoes covalent bond cleavage or reacts with surrounding molecules.[7] This is distinct from quenching, which is often a reversible process. AMCA is known to fade rapidly under conventional microscopy.[8]

To minimize photobleaching:

  • Use a commercial anti-fade mounting medium, which often contains agents like n-propyl gallate.[8]

  • Reduce the intensity of the excitation light to the minimum level required for visualization.[7]

  • Minimize the duration of light exposure by acquiring images efficiently.[7]

  • Use a more robust fluorophore if photobleaching remains a significant problem.[7]

Troubleshooting Guides

Problem: Weak or No AMCA Signal

A weak or absent fluorescent signal is a common issue. Follow this guide to diagnose the potential cause.

G Start Start: Weak AMCA Signal CheckBuffer Step 1: Check Buffer Composition - Any known quenchers present? (e.g., Iodide, Tryptophan) Start->CheckBuffer BufferIssue Action: Prepare fresh, quencher-free buffer. See Protocol 1. CheckBuffer->BufferIssue Yes CheckLight Step 2: Evaluate Photobleaching - Has sample been exposed to prolonged/high-intensity light? CheckBuffer->CheckLight No BufferIssue->CheckLight LightIssue Action: Use anti-fade media. Minimize light exposure. CheckLight->LightIssue Yes CheckHardware Step 3: Verify Microscope Setup - Correct UV filter set? - Mercury lamp functional? - Camera settings optimal? CheckLight->CheckHardware No LightIssue->CheckHardware HardwareIssue Action: Consult microscope manual. Use correct filters (Ex: ~350nm, Em: ~450nm). CheckHardware->HardwareIssue No CheckpH Step 4: Confirm Buffer pH - Is pH within 4-10 range? CheckHardware->CheckpH Yes HardwareIssue->CheckpH pHIssue Action: Adjust buffer to pH ~7.4 for biological samples. CheckpH->pHIssue No End Signal Should Improve CheckpH->End Yes pHIssue->End G cluster_workflow Generic Immunofluorescence Workflow: Quenching Checkpoints cluster_notes Critical Points for Avoiding Quenching Start 1. Cell/Tissue Preparation Fix 2. Fixation Start->Fix Perm 3. Permeabilization Fix->Perm Block 4. Blocking Perm->Block PriAb 5. Primary Antibody Incubation Block->PriAb Wash1 6. Washing Step PriAb->Wash1 SecAb 7. AMCA-conjugated Secondary Antibody Incubation Wash1->SecAb Note_Wash Washing Buffers: Use quencher-free buffers like high-purity PBS or HBSS. Wash1->Note_Wash Wash2 8. Final Washing Step SecAb->Wash2 Mount 9. Mounting Wash2->Mount Wash2->Note_Wash Image 10. Imaging Mount->Image Note_Mount Mounting Medium: Crucial Step! Use a commercial anti-fade mounting medium. Mount->Note_Mount Note_Image Imaging Process: Minimize light exposure. Use appropriate UV filters. Image->Note_Image

References

Technical Support Center: AMCA Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively dissolving AMCA (7-Amino-4-methylcoumarin-3-acetic acid) to prepare stable stock solutions for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: Why is AMCA poorly soluble in aqueous solutions?

A1: AMCA is a fluorescent dye with a chemical structure that has limited polarity. This inherent molecular characteristic leads to low solubility in aqueous buffers. To achieve the desired working concentrations for experiments, it is typically necessary to first dissolve AMCA in an organic solvent.

Q2: What are the recommended solvents for preparing AMCA stock solutions?

A2: Based on available data, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the most effective solvents for preparing concentrated stock solutions of AMCA.[1] It is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[2]

Q3: How should I store my AMCA stock solution?

A3: To ensure the stability of your AMCA stock solution, it is recommended to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots in a desiccated environment at -20°C or -80°C, protected from light.[3] Under these conditions, the stock solution should be stable for up to six months at -80°C or one month at -20°C.[3]

Q4: Can I dissolve AMCA directly in an aqueous buffer?

A4: Direct dissolution of AMCA in aqueous buffers is generally not recommended as it will likely result in incomplete dissolution and the formation of precipitates, especially at higher concentrations. The preferred method is to first create a concentrated stock solution in a suitable organic solvent and then dilute this stock into the aqueous buffer to the final working concentration.

Troubleshooting Guide: AMCA Solubility Issues

This guide addresses common problems encountered when preparing and using AMCA solutions.

Problem Possible Cause Recommended Solution
AMCA powder does not dissolve in the organic solvent. 1. Insufficient solvent volume.2. Low-quality or hydrated solvent.3. The solubility limit has been exceeded.1. Gradually add more solvent while vortexing.2. Use fresh, high-purity anhydrous solvent.3. Refer to the solubility data table and prepare a less concentrated stock solution. Gentle warming or sonication can also aid dissolution.[1]
A precipitate forms when diluting the DMSO stock solution into an aqueous buffer. 1. The final concentration of AMCA in the aqueous solution is above its solubility limit.2. Rapid change in solvent polarity.1. Increase the dilution factor to lower the final AMCA concentration.2. Add the AMCA stock solution dropwise to the aqueous buffer while vigorously vortexing to ensure rapid and even dispersion.[4]
The final aqueous working solution appears cloudy or hazy. 1. Incomplete dissolution of the AMCA stock.2. Presence of impurities in the AMCA powder or solvents.3. Precipitation of AMCA at the working concentration.1. Ensure the stock solution is completely clear before dilution.2. Use high-purity reagents. Consider filtering the final working solution through a 0.22 µm syringe filter.[1]3. Prepare a more dilute working solution or explore the use of co-solvents in the aqueous buffer if experimentally permissible.[1]
Inconsistent fluorescence signal in the experiment. Fluctuation in the concentration of soluble AMCA due to gradual precipitation over time.Prepare fresh working solutions immediately before each experiment. If storage is necessary, keep the solution protected from light and consider short-term storage at 4°C, ensuring it is fully re-dissolved and vortexed before use.

Quantitative Solubility Data

The following table summarizes the available solubility data for AMCA and a closely related analog, 7-Amino-4-methylcoumarin. Researchers should note that the solubility of AMCA (this compound) may vary slightly from its analog. The solubility in aqueous co-solvent mixtures is highly dependent on the proportion of the organic solvent and the temperature.[5]

Solvent Compound Reported Solubility Reference
Dimethyl sulfoxide (DMSO)7-Amino-4-methylcoumarin≥ 17.5 mg/mL[1]
Dimethyl sulfoxide (DMSO)7-Amino-4-methylcoumarin100 mg/mL[1]
Dimethyl sulfoxide (DMSO)7-Amino-4-methylcoumarin10 mg/mL[1]
Dimethyl sulfoxide (DMSO)7-Amino-4-methylcoumarin3 mg/mL[1]
N,N-Dimethylformamide (DMF)This compoundSoluble
N,N-Dimethylformamide (DMF)7-Amino-4-methylcoumarin3 mg/mL[1]
Aqueous BaseThis compoundSoluble
ChloroformThis compoundSoluble[2]
DichloromethaneThis compoundSoluble[2]
Ethyl AcetateThis compoundSoluble[2]
AcetoneThis compoundSoluble[2]

Experimental Protocol: Preparation of a 10 mM AMCA Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of AMCA in DMSO, which can then be used for subsequent dilutions into aqueous buffers for various applications such as fluorescence microscopy.

Materials:

  • AMCA (this compound, MW: 233.22 g/mol )

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Equilibrate Reagents: Allow the vial of AMCA powder and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weigh AMCA: Carefully weigh out the desired amount of AMCA powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.33 mg of AMCA.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the AMCA powder. For the example above, add 1 mL of DMSO.

  • Dissolve AMCA: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the powder is not fully dissolved, brief sonication (5-10 minutes in a water bath sonicator) can be applied.

  • Visual Inspection: Visually inspect the solution to ensure that all the AMCA has completely dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes or amber vials. Store the aliquots at -20°C or -80°C in a desiccated environment.

Visual Workflow and Decision-Making Diagrams

experimental_workflow Experimental Workflow for AMCA Solution Preparation start Start: Equilibrate AMCA and DMSO to RT weigh Weigh AMCA Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot Clear troubleshoot Troubleshoot Incomplete Dissolution inspect->troubleshoot Not Clear store Store at -20°C or -80°C Protected from Light aliquot->store troubleshoot->dissolve

Workflow for preparing an AMCA stock solution.

troubleshooting_workflow Troubleshooting AMCA Precipitation in Aqueous Buffers start Precipitate Observed upon Dilution in Aqueous Buffer check_concentration Is the final AMCA concentration too high? start->check_concentration reduce_concentration Reduce Final Concentration (Increase Dilution Factor) check_concentration->reduce_concentration Yes check_mixing Was the mixing method optimal? check_concentration->check_mixing No end Clear Solution Obtained reduce_concentration->end improve_mixing Add Stock Dropwise to Vigorously Vortexing Buffer check_mixing->improve_mixing No check_solution_stability Is the solution stable over time? check_mixing->check_solution_stability Yes improve_mixing->end prepare_fresh Prepare Fresh Working Solution Before Use check_solution_stability->prepare_fresh No consider_cosolvent Consider Adding a Co-solvent to the Aqueous Buffer check_solution_stability->consider_cosolvent Yes, but still precipitates prepare_fresh->end consider_cosolvent->end

References

Technical Support Center: AMCA Photobleaching Prevention in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with AMCA photobleaching during long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is AMCA and why is it used in fluorescence imaging?

AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye commonly used for labeling biomolecules such as antibodies and proteins in various applications, including fluorescence microscopy and flow cytometry.[1][2] It is valued for its brightness and minimal spectral overlap with green and longer-wavelength fluorophores, making it suitable for multicolor imaging.[1][3]

Q2: What is photobleaching and why is it a problem for AMCA in long-term imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[4] This occurs when the dye molecule is damaged by light exposure, particularly in the presence of oxygen.[5][6] For long-term imaging, photobleaching leads to a gradual decrease in the fluorescent signal, which can compromise the quality and quantitative accuracy of the data.[7][8] While some sources describe AMCA as having high resistance to photobleaching, it can still be a limiting factor in experiments requiring prolonged or intense light exposure.[2][3][9]

Q3: What are the main factors that contribute to AMCA photobleaching?

Several factors can accelerate the rate of photobleaching:

  • High Excitation Light Intensity: Using a brighter light source than necessary increases the rate of photochemical damage.[10][11]

  • Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching will occur.[5][10][12]

  • Presence of Oxygen: Molecular oxygen reacts with the excited fluorophore, leading to the formation of reactive oxygen species (ROS) that chemically destroy the dye.[5][6][10]

  • Intrinsic Photostability: AMCA, like all fluorophores, has an inherent susceptibility to photobleaching.[5][7]

Q4: How can I prevent or minimize AMCA photobleaching?

There are three primary strategies to combat photobleaching:

  • Optimize Imaging Parameters: Adjust microscope settings to use the minimum light required for a good quality image.[5]

  • Control the Chemical Environment: Utilize antifade reagents to protect the fluorophore from chemical damage.[10]

  • Choose the Right Fluorophore: For demanding long-term imaging, consider more photostable alternatives to AMCA.[8][10]

Q5: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching.[10] They work primarily by scavenging for reactive oxygen species (ROS) that are produced during fluorescence excitation and cause damage to the fluorophore.[13] Commonly used antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and Trolox.[13]

Q6: Are there more photostable alternatives to AMCA for blue fluorescence imaging?

Yes, several alternatives to AMCA offer improved photostability. Alexa Fluor 350 is a common alternative that is generally more photostable than AMCA.[7] Other options for nuclear counterstaining include DAPI and Hoechst 33342, with DAPI being the more photostable of the two.[7]

Troubleshooting Guide

This guide provides specific solutions to common issues encountered with AMCA photobleaching during long-term imaging.

Issue: My AMCA signal is fading too quickly during my time-lapse experiment.

Potential Cause Troubleshooting Step Expected Outcome
Excessive Excitation Light Reduce the laser power or use a neutral density filter to decrease the intensity of the excitation light.[8][10][11]A slower rate of photobleaching, allowing for a longer imaging duration.
Minimize the camera exposure time to the shortest duration that provides a sufficient signal-to-noise ratio.[5][10][12]Reduced total light dose delivered to the sample for each image captured.
Use the microscope's shutter to block the light path when not actively acquiring an image.[5][14]Prevention of unnecessary photobleaching between time points in the experiment.
Oxygen-Mediated Damage Use a commercially available antifade mounting medium or add an antifade reagent to your current medium.[8][10]The antifade reagent will scavenge reactive oxygen species, thereby protecting the AMCA fluorophore and preserving the fluorescent signal.
For live-cell imaging, consider using an oxygen scavenging system like glucose oxidase/catalase.[15]Reduced oxygen concentration in the sample environment, leading to decreased photobleaching.
Inherent Photolability of AMCA If optimizing imaging conditions and using antifade reagents is insufficient, consider switching to a more photostable blue fluorophore like Alexa Fluor 350.[7][8]The alternative fluorophore will exhibit a slower rate of photobleaching under the same imaging conditions, enabling longer and more stable imaging sessions.

Quantitative Data

Table 1: Spectral Properties of AMCA and Common Blue Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
AMCA ~346-350[2][16]~434-450[2][16]~19,000N/A
Alexa Fluor 350 ~346~442~19,0000.58
DAPI ~358~461~33,0000.57
Hoechst 33342 ~350~461~42,0000.42

Note: Quantum yield and extinction coefficients can vary depending on the environment (e.g., solvent, pH). The values presented are for reference under specific conditions.[17]

Experimental Protocols

Protocol 1: General Workflow for Reducing Photobleaching

This protocol outlines a systematic approach to minimizing photobleaching during fluorescence microscopy.

G Workflow for Minimizing Photobleaching cluster_prep Sample Preparation cluster_imaging Imaging Parameter Optimization cluster_analysis Data Analysis prep Prepare Sample with Antifade Reagent focus Focus on a region of interest using transmitted light or a neighboring area to minimize light exposure to the target area. prep->focus Mount Sample set_intensity Set excitation intensity to the lowest level that provides a sufficient signal-to-noise ratio. focus->set_intensity set_exposure Set camera exposure time to the minimum required for a clear image. set_intensity->set_exposure acquire Acquire Image set_exposure->acquire analyze Analyze Data acquire->analyze

Caption: A generalized workflow for sample preparation and imaging to reduce photobleaching.

Protocol 2: Preparation of Antifade Mounting Medium with n-Propyl Gallate (NPG)

This protocol provides a method for preparing a common antifade mounting medium.

  • Prepare a 10X PBS stock solution.

  • Prepare a 50% glycerol (B35011) solution in 1X PBS.

  • Weigh out n-propyl gallate (NPG).

  • Dissolve the NPG in the 50% glycerol/PBS solution to a final concentration of 0.1 M. Note: This may require gentle heating and stirring. Do not boil.

  • Adjust the pH to ~8.0 using NaOH.

  • Store the antifade mounting medium at 4°C in the dark. Use within a few weeks for best results.

Signaling Pathways and Logical Relationships

Diagram 1: The Photobleaching Process

This diagram illustrates the simplified Jablonski diagram outlining the photochemical process leading to photobleaching.

G Simplified Jablonski Diagram of Photobleaching S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence (Emission) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O2 (Photobleaching)

Caption: The pathway from excitation to photobleaching.

Diagram 2: Troubleshooting Logic for AMCA Photobleaching

This diagram provides a logical workflow for troubleshooting rapid signal loss.

G Troubleshooting AMCA Photobleaching start Start: Rapid AMCA Signal Loss Observed check_intensity Is Excitation Intensity Minimized? start->check_intensity reduce_intensity Action: Reduce Laser Power / Use Neutral Density Filter check_intensity->reduce_intensity No check_exposure Is Exposure Time Minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Action: Decrease Camera Exposure Time check_exposure->reduce_exposure No use_antifade Are Antifade Reagents Being Used? check_exposure->use_antifade Yes reduce_exposure->use_antifade add_antifade Action: Add Antifade Reagent to Mounting Medium use_antifade->add_antifade No consider_alternative Problem Persists: Consider More Photostable Fluorophore (e.g., Alexa Fluor 350) use_antifade->consider_alternative Yes end End: Photobleaching Minimized add_antifade->end consider_alternative->end

Caption: A step-by-step guide to resolving AMCA photobleaching issues.

References

How to calculate fluorophore-to-protein ratio for AMCA conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on calculating the fluorophore-to-protein (F/P) ratio for AMCA (Aminomethylcoumarin Acetate) conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it important to calculate the fluorophore-to-protein (F/P) ratio?

Calculating the F/P ratio, also known as the Degree of Labeling (DOL), is crucial for ensuring the quality and consistency of your conjugated antibodies or proteins.[1] This ratio indicates the average number of fluorophore molecules attached to each protein molecule.[1] An optimal F/P ratio is essential for experimental success:

  • Under-labeling can result in a weak fluorescent signal, leading to low sensitivity in your assay.[1]

  • Over-labeling can lead to fluorescence quenching, where the fluorophores are too close to one another and their emissions are absorbed by neighboring dye molecules.[1] It can also potentially interfere with the protein's biological activity or decrease its solubility.[1]

Q2: What is the general principle behind calculating the F/P ratio for AMCA conjugates?

The calculation is based on the Beer-Lambert law (A = εlc), which relates absorbance (A) to concentration (c), molar extinction coefficient (ε), and path length (l).[2][3][4] By measuring the absorbance of the conjugate solution at two specific wavelengths, you can determine the concentrations of both the protein and the AMCA fluorophore, and subsequently, their molar ratio. The key wavelengths are 280 nm (for protein) and the maximum absorbance wavelength of the fluorophore (around 350 nm for AMCA).[2][5][6]

Q3: What specific formula should I use for AMCA-protein conjugates?

Since both the protein and the AMCA dye absorb light at 280 nm, a correction factor is needed to account for the fluorophore's contribution to the A280 reading. The concentration of the protein is determined by its absorbance at 280 nm, which is primarily due to the presence of aromatic amino acids like tryptophan and tyrosine.[4][7]

The molar concentrations are calculated as follows:

  • Molar concentration of AMCA:

    • [AMCA] = A_max / ε_AMCA_max

    • Where A_max is the absorbance at the maximum wavelength for AMCA (~350 nm) and ε_AMCA_max is the molar extinction coefficient of AMCA at that wavelength.

  • Corrected absorbance of the protein at 280 nm:

    • A_protein_corr = A_280 - (A_max * CF_280)

    • Where A_280 is the total absorbance of the conjugate at 280 nm and CF_280 is the correction factor for AMCA's absorbance at 280 nm (ε_AMCA_280 / ε_AMCA_max).

  • Molar concentration of the protein:

    • [Protein] = A_protein_corr / ε_protein_280

    • Where ε_protein_280 is the molar extinction coefficient of the protein at 280 nm.

  • Fluorophore-to-Protein (F/P) Ratio:

    • F/P = [AMCA] / [Protein]

A specific formula for AMCA-IgG conjugates has been derived from Beer's law as follows[2][3]:

F/P = (ε_IgG_280 * A_350 - ε_IgG_350 * A_280) / (ε_AMCA_350 * A_280 - ε_AMCA_280 * A_350)

Q4: Where can I find the necessary extinction coefficients and correction factors?

Accurate extinction coefficients are critical for a reliable F/P ratio calculation. The values can vary slightly depending on the specific derivative of AMCA and the buffer conditions. A published study on AMCA-IgG conjugates provides the following experimentally determined values[2][3]:

ParameterSymbolValueUnits
Molar Extinction Coefficient of AMCA at 350 nmε_AMCA_35019,000M⁻¹cm⁻¹
Molar Extinction Coefficient of AMCA at 280 nmε_AMCA_2808,290M⁻¹cm⁻¹
Correction Factor for AMCA at 280 nmCF_2800.436(Calculated as ε_AMCA_280 / ε_AMCA_350)
Molar Extinction Coefficient of IgG at 280 nmε_IgG_280~210,000M⁻¹cm⁻¹ (Typical value for IgG, can vary)
Molecular Weight of IgGMW_IgG~150,000 g/mol

Note: The extinction coefficient of your specific protein at 280 nm can be calculated from its amino acid sequence using online tools like ProtParam.[8]

Experimental Protocol

Objective: To determine the fluorophore-to-protein (F/P) ratio of an AMCA-conjugated protein using UV-Vis spectrophotometry.

Materials:

  • AMCA-conjugated protein solution

  • Conjugation buffer (the same buffer the protein is in)

  • UV-Vis spectrophotometer

  • Quartz or UV-transparent cuvettes (1 cm path length)[4]

Methodology:

  • Spectrophotometer Setup: Turn on the UV lamp of the spectrophotometer and allow it to warm up for at least 15 minutes to stabilize.[4][9]

  • Blank Measurement: Fill a 1 cm path length cuvette with the conjugation buffer. Place it in the spectrophotometer and zero the absorbance at both 280 nm and 350 nm.[4] It is also advisable to perform a baseline correction by measuring the absorbance at a wavelength where neither the protein nor the dye absorbs, such as 320 nm or 340 nm, to account for light scattering.[8][10]

  • Sample Preparation: If the conjugate solution is highly concentrated (resulting in an absorbance reading > 2.0), dilute it with the conjugation buffer to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0).[4] Record the dilution factor accurately.

  • Absorbance Measurement:

    • Empty the cuvette, rinse it with the (diluted) conjugate solution, and then fill it with the conjugate solution.

    • Measure the absorbance of the conjugate solution at 280 nm (A_280) and 350 nm (A_350).

    • If a baseline correction is being used, subtract the absorbance at the correction wavelength (e.g., 320 nm) from the A_280 and A_350 readings.[8]

  • Calculation: Use the measured absorbance values and the appropriate constants (see table above) in the F/P ratio formula. Remember to multiply the final calculated protein concentration by the dilution factor if the sample was diluted.

Logical Workflow for F/P Ratio Calculation

FP_Calculation_Workflow cluster_prep Sample Preparation & Measurement cluster_calc Calculation Steps start Start: Purified AMCA Conjugate measure_abs Measure Absorbance: A_280 & A_350 start->measure_abs calc_amca_conc Calculate [AMCA] [AMCA] = A_350 / ε_AMCA_350 measure_abs->calc_amca_conc correct_a280 Correct Protein Absorbance A_corr = A_280 - (A_350 * CF_280) measure_abs->correct_a280 constants Obtain Constants: ε_protein, ε_AMCA, CF_280 constants->calc_amca_conc constants->correct_a280 calc_prot_conc Calculate [Protein] [Protein] = A_corr / ε_protein_280 constants->calc_prot_conc calc_fp Calculate F/P Ratio F/P = [AMCA] / [Protein] calc_amca_conc->calc_fp correct_a280->calc_prot_conc calc_prot_conc->calc_fp end End: F/P Ratio calc_fp->end

Caption: Workflow for calculating the AMCA fluorophore-to-protein ratio.

Troubleshooting Guide

Issue 1: The calculated F/P ratio is too low (under-labeling).

Possible CauseRecommended Solution
Inefficient Conjugation Reaction Ensure the pH of the reaction buffer is optimal for the amine-reactive chemistry (typically pH 8.0-9.0).[] Verify the freshness and activity of the AMCA-NHS ester, as it is susceptible to hydrolysis.
Presence of Competing Amines Buffers containing primary amines (e.g., Tris) or substances like sodium azide (B81097) and BSA will compete with the protein for the dye, reducing labeling efficiency.[12] Purify the protein into a suitable buffer (e.g., PBS or bicarbonate buffer) before conjugation.[13]
Low Dye-to-Protein Molar Ratio in Reaction Increase the molar excess of the AMCA reagent in the conjugation reaction. The optimal ratio often needs to be determined empirically but typically ranges from 2:1 to 20:1 (dye:protein).
Incorrect Absorbance Readings Ensure the spectrophotometer is properly blanked with the correct buffer. Verify that the cuvettes are clean and not scratched. Remeasure the absorbance.

Issue 2: The calculated F/P ratio is too high (over-labeling).

Possible CauseRecommended Solution
Excessive Dye in Reaction Decrease the molar ratio of the AMCA reagent to the protein in the conjugation reaction.
Incomplete Removal of Free Dye Unconjugated AMCA will absorb light at 350 nm, leading to an artificially high F/P ratio. Ensure the purification step (e.g., dialysis or gel filtration) is sufficient to remove all non-covalently bound dye.[1]
Protein Aggregation Aggregated protein can cause light scattering, leading to erroneously high absorbance readings. Centrifuge the conjugate solution at high speed (>10,000 x g) to pellet any aggregates before measuring absorbance.[8] An increased absorbance at 320 nm can be an indicator of aggregation.[8]
Calculation Error Double-check all calculations, especially the values used for extinction coefficients and the molecular weight of the protein. Ensure the correction factor for AMCA at 280 nm is applied correctly.

Issue 3: The conjugate has precipitated out of solution.

Possible CauseRecommended Solution
Over-labeling High degrees of labeling can decrease the solubility of the protein, as most fluorescent dyes are hydrophobic.[1] Reduce the molar excess of the AMCA reagent in future conjugations.
Incorrect Storage Store the conjugate according to the manufacturer's recommendations or based on the stability of the starting antibody, often at 4°C or for longer-term storage at -20°C with a cryoprotectant like 50% glycerol.[13][14] Avoid repeated freeze-thaw cycles.[14]

References

Optimizing filter sets for AMCA imaging in epifluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing AM-CA Imaging

Welcome to the technical support center for optimizing your AMCA imaging experiments in epifluorescence microscopy. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high-quality, reliable results.

Troubleshooting Guides

Issue 1: Weak or No AMCA Signal

A faint or absent fluorescent signal is a common issue when working with AMCA. Follow these steps to diagnose and resolve the problem.

Possible Causes and Solutions:

Cause Solution
Incorrect Filter Set Verify that your filter set is appropriate for AMCA. The excitation filter should transmit light in the range of AMCA's excitation peak (~346-350 nm), and the emission filter should transmit light around its emission peak (~434-450 nm).[1][2][3][4][5] A UV filter set is typically required.[2]
Low Fluorophore Concentration Ensure you are using an adequate concentration of the AMCA-conjugated antibody or probe. Follow the manufacturer's recommended dilution.
Inefficient Excitation Check your light source. Mercury arc lamps have strong peaks in the UV range suitable for AMCA excitation.[2][6] Ensure the lamp is properly aligned and has not exceeded its lifespan.
Photobleaching AMCA is susceptible to rapid fading upon exposure to excitation light.[2] Minimize exposure time, reduce excitation light intensity using neutral density (ND) filters, and use an anti-fade mounting medium.[2][7]
Suboptimal Sample Preparation Inadequate fixation and permeabilization can lead to poor antibody penetration and labeling. Optimize your sample preparation protocol.
Low Antigen Abundance The target protein may be expressed at low levels. Consider using a brighter fluorophore if the signal remains weak after optimizing other parameters.[2]
Incorrect Mounting Medium Some mounting media can absorb UV light, reducing excitation efficiency.[2] Use a mounting medium specifically designed for fluorescence microscopy that is non-fluorescent and contains an anti-fade agent.[2]

Experimental Workflow for Troubleshooting Weak Signal:

weak_signal_troubleshooting start Weak AMCA Signal Detected check_filters Verify AMCA-Compatible Filter Set start->check_filters check_lamp Check Excitation Source (Lamp Age & Alignment) check_filters->check_lamp Filters Correct successful_imaging Successful Imaging check_filters->successful_imaging Filters Incorrect -> Replace check_sample Review Sample Preparation Protocol check_lamp->check_sample Lamp OK check_lamp->successful_imaging Lamp Issue -> Replace/Align optimize_acquisition Optimize Image Acquisition Settings check_sample->optimize_acquisition Sample Prep OK check_sample->successful_imaging Sample Prep Issue -> Re-prepare consider_alternatives Consider Alternative Fluorophores optimize_acquisition->consider_alternatives Signal Still Weak optimize_acquisition->successful_imaging Signal Improved consider_alternatives->successful_imaging

A step-by-step workflow for troubleshooting a weak AMCA signal.

Issue 2: High Background or Poor Contrast

High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in data interpretation.

Possible Causes and Solutions:

Cause Solution
Autofluorescence Biological specimens often contain endogenous molecules that fluoresce. To minimize this, use a narrow bandpass emission filter to exclude autofluorescence signals. You can also perform a pre-bleaching step or use spectral unmixing software if available.
Non-specific Antibody Binding Inadequate blocking or insufficient washing can lead to non-specific binding of fluorescently labeled antibodies. Ensure you are using an appropriate blocking agent (e.g., BSA or serum from the secondary antibody host species) and performing thorough washes.
Mounting Medium Fluorescence The mounting medium itself might be fluorescent. Test your mounting medium by imaging a blank slide. Use a low-fluorescence mounting medium.
Dirty Optics Dust, oil, or other residues on lenses, filters, or the slide can contribute to background noise.[8] Regularly clean all optical components according to the microscope manufacturer's instructions.
Filter Bleed-through If the excitation and emission filters are not well-matched, excitation light may "bleed through" to the detector.[9] Use high-quality filter sets with steep edges and deep blocking to prevent this.[10][11]
Over-staining Using too high a concentration of the fluorescent probe can lead to high background. Titrate your antibody or probe to find the optimal concentration that provides a good signal-to-noise ratio.
Issue 3: Rapid Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a rapid loss of signal during imaging.[12]

Strategies to Minimize Photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a detectable signal. Employ neutral density (ND) filters to attenuate the excitation light.[7]

  • Minimize Exposure Time: Keep the shutter closed when not actively acquiring images.[13] Use a sensitive camera to allow for shorter exposure times.

  • Use Anti-fade Reagents: Mount your samples in a medium containing an anti-fade agent, such as n-propyl gallate or commercial formulations.[2][7]

  • Choose a More Photostable Fluorophore: If photobleaching remains a significant problem, consider using a more photostable alternative to AMCA, such as Alexa Fluor 350 or iFluor 350.[14]

  • Image a Fresh Field of View: For critical images, locate the area of interest using lower magnification or transmitted light, then switch to fluorescence for image capture to minimize prior light exposure.[7]

Logical Relationship for Minimizing Photobleaching:

photobleaching_mitigation photobleaching Rapid Photobleaching Occurs reduce_intensity Reduce Excitation Light Intensity photobleaching->reduce_intensity minimize_exposure Minimize Exposure Time photobleaching->minimize_exposure use_antifade Use Anti-fade Mounting Medium photobleaching->use_antifade consider_alternatives Switch to Photostable Fluorophore photobleaching->consider_alternatives improved_stability Improved Signal Stability reduce_intensity->improved_stability minimize_exposure->improved_stability use_antifade->improved_stability consider_alternatives->improved_stability

Key strategies to mitigate the effects of photobleaching.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for AMCA? A: AMCA has an excitation maximum around 346-350 nm and an emission maximum around 434-450 nm.[1][2][3][4][5]

Q2: What type of filter set should I use for AMCA? A: A "UV" or "DAPI" filter set is generally suitable for AMCA.[2][15] An ideal single-band filter set would consist of:

  • Excitation Filter: A bandpass filter centered around 350 nm (e.g., 350/50 nm).

  • Dichroic Mirror: A longpass mirror with a cut-on wavelength around 400 nm.

  • Emission Filter: A bandpass filter centered around 450 nm (e.g., 460/50 nm).[4]

Q3: Why is my blue AMCA signal difficult to see by eye? A: The human eye has low sensitivity to the blue fluorescence emitted by AMCA.[2] For this reason, AMCA is often recommended for imaging abundant antigens or for use with sensitive digital cameras (CCD or CMOS).[2]

Q4: Are there better alternatives to AMCA? A: Yes, several fluorophores offer improved performance over AMCA. These alternatives are generally brighter, more photostable, and more water-soluble.[14]

Fluorophore Excitation Max (nm) Emission Max (nm) Key Advantages over AMCA
AMCA ~348~435-
Alexa Fluor 350 346442More water-soluble, brighter, slightly shorter emission reduces overlap with green fluorophores.[14][16]
iFluor 350 350440Brighter, more water-soluble, more photostable, pH-insensitive.[14]
CF350 Dye N/AN/AMore water-soluble, more photostable, ~50% more fluorescent on proteins, pH-insensitive.
Andy Fluor 350 350440More water-soluble, more photostable, pH-insensitive.[17]

Q5: How can I perform multi-color imaging with AMCA? A: AMCA is well-suited for multi-labeling experiments due to its minimal spectral overlap with green (e.g., FITC, GFP) and red (e.g., TRITC, Texas Red) fluorophores.[2] To avoid bleed-through, use narrow bandpass emission filters for each channel and acquire images sequentially.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with AMCA

This protocol provides a general workflow for immunofluorescent staining. Optimization of antibody concentrations, incubation times, and washing steps may be required for your specific target and sample type.

  • Sample Preparation:

    • Grow cells on sterile glass coverslips or prepare tissue sections on slides.

    • Wash briefly with Phosphate Buffered Saline (PBS).

    • Fix the sample (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize the sample if targeting an intracellular antigen (e.g., with 0.1-0.5% Triton X-100 in PBS for 10 minutes).

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the sample in a blocking buffer (e.g., 1% BSA, 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its predetermined optimal concentration.

    • Incubate the sample with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the AMCA-conjugated secondary antibody in blocking buffer. Protect from light from this point forward.

    • Incubate the sample with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Final Washes:

    • Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each in the dark.

    • Perform a final wash in PBS.

  • Mounting:

    • Carefully remove excess PBS from the slide.

    • Apply a drop of anti-fade mounting medium to the sample.

    • Mount the coverslip, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

    • Allow the mounting medium to cure (as per manufacturer's instructions) before imaging. Store slides at 4°C in the dark.

Protocol 2: Microscope Setup for AMCA Imaging
  • Power On: Turn on the fluorescence light source (e.g., mercury arc lamp) and allow it to warm up for at least 15-30 minutes for stable output. Turn on the microscope and camera.

  • Select Filter Cube: Move the appropriate UV/DAPI filter cube into the light path.[18][19]

  • Place Sample: Place your prepared slide on the microscope stage.

  • Find Focus:

    • Start with a low-power objective (e.g., 10x or 20x).

    • Using transmitted light (brightfield or DIC), bring your sample into focus.

    • Switch to the fluorescence light path. You should see a blue signal.

    • Tip: To minimize photobleaching, find your region of interest in a nearby field or using transmitted light before exposing the final imaging area to intense fluorescence excitation.[7]

  • Optimize Image Acquisition:

    • Switch to your desired high-power objective (e.g., 40x or 63x oil immersion). Use immersion oil if required.

    • Adjust the focus to obtain a sharp image.

    • Set the camera exposure time and gain to achieve a bright signal without saturating the detector and with an acceptable level of background.

    • Capture your image.

  • Shutdown: After imaging, turn off the fluorescence lamp, camera, and microscope. Clean any oil from the objective lens using lens paper and the appropriate cleaning solution.

References

Solving issues with non-specific binding of AMCA-conjugated antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the non-specific binding of AMCA-conjugated antibodies in immunofluorescence and other applications.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of AMCA-conjugated antibodies?

Non-specific binding refers to the attachment of the AMCA-conjugated antibody to unintended targets within the sample, rather than the specific antigen of interest. This can be caused by several factors, including electrostatic interactions, hydrophobic interactions, or cross-reactivity of the antibody with off-target proteins. The result is high background fluorescence, which can obscure the true signal and lead to misinterpretation of the experimental results.

Q2: Why am I seeing high background fluorescence specifically in the blue channel when using an AMCA-conjugated antibody?

High background in the blue channel can be particularly problematic due to endogenous autofluorescence from the sample itself. Biological materials such as collagen, elastin, NADH, and lipofuscin naturally fluoresce in the blue region of the spectrum when excited by UV light, which is the excitation range for AMCA (excitation max ~350 nm, emission max ~450 nm).[1][2] This inherent autofluorescence can be mistaken for or mask the specific signal from your AMCA-conjugated antibody.

Q3: What are the main causes of non-specific binding with secondary antibodies?

Non-specific binding of secondary antibodies, including those conjugated to AMCA, can arise from several sources:

  • Incomplete Blocking: Insufficient blocking of non-specific binding sites on the sample allows the secondary antibody to bind randomly.

  • High Antibody Concentration: Using too high a concentration of the secondary antibody increases the likelihood of it binding to low-affinity, non-target sites.[3]

  • Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins present in the tissue sample, especially if the secondary antibody was not raised in a different species from the sample.[4]

  • Fc Receptor Binding: If the sample contains cells with Fc receptors (e.g., immune cells), the Fc portion of the antibody can bind non-specifically.

  • Antibody Aggregates: Aggregates of the conjugated secondary antibody can create speckles or a blotchy appearance in the sample.[5]

Q4: How can I determine if the high background is due to the AMCA-conjugate or autofluorescence?

To distinguish between non-specific binding of the AMCA-conjugated antibody and endogenous autofluorescence, you should include the following controls in your experiment:

  • Unstained Control: A sample that has not been incubated with any antibodies. Any fluorescence observed in this sample is due to autofluorescence.

  • Secondary Antibody-Only Control: A sample incubated only with the AMCA-conjugated secondary antibody (no primary antibody). Fluorescence in this control indicates non-specific binding of the secondary antibody.

Troubleshooting Guides

Issue 1: High Background Staining

High background staining is a common issue that can mask the specific signal. The following table and workflow provide a systematic approach to troubleshooting this problem.

TroubleshootingWorkflow Start Start: High Background Observed CheckControls 1. Analyze Controls (Unstained & Secondary-Only) Start->CheckControls Autofluorescence High Autofluorescence? CheckControls->Autofluorescence SecondaryNSB High Secondary NSB? Autofluorescence->SecondaryNSB No ReduceAutofluorescence Implement Autofluorescence Reduction Strategies Autofluorescence->ReduceAutofluorescence Yes OptimizeBlocking 2. Optimize Blocking Protocol SecondaryNSB->OptimizeBlocking No TitrateSecondary 3. Titrate Secondary Antibody SecondaryNSB->TitrateSecondary Yes CheckPrimary 4. Evaluate Primary Antibody OptimizeBlocking->CheckPrimary SolutionFound Solution Found OptimizeBlocking->SolutionFound If successful TitrateSecondary->SolutionFound If successful AdjustSecondaryProtocol Adjust Secondary Antibody Protocol (e.g., change antibody, add cross-adsorption) TitrateSecondary->AdjustSecondaryProtocol AdjustPrimaryProtocol Adjust Primary Antibody Protocol (e.g., titrate, change antibody) CheckPrimary->AdjustPrimaryProtocol ReduceAutofluorescence->SecondaryNSB AdjustSecondaryProtocol->OptimizeBlocking AdjustSecondaryProtocol->SolutionFound If successful AdjustPrimaryProtocol->SolutionFound

ParameterStandard RangeOptimization Strategy
Blocking Agent 1-10% Normal Serum, 1-5% BSAUse serum from the same species as the secondary antibody. For high background, increase concentration or incubation time.[6][7]
Primary Antibody Dilution 1:100 - 1:1000If background is high, increase the dilution factor (e.g., from 1:200 to 1:500).
AMCA-Secondary Ab Dilution 1:50 - 1:200Perform a titration experiment to find the optimal concentration that maximizes signal-to-noise.[8][9]
Incubation Time (Primary) 1 hr at RT or O/N at 4°CShorter incubation times can sometimes reduce background.
Incubation Time (Secondary) 30 min - 2 hrs at RTReduce incubation time if secondary antibody-only control shows high background.
Wash Steps 3 x 5 min in PBS/TBS-TIncrease the number and duration of washes to remove unbound antibodies.
Issue 2: Weak or No Signal

If you are experiencing a weak signal or no signal at all, consider the following troubleshooting steps.

WeakSignalWorkflow Start Start: Weak or No Signal CheckMicroscope 1. Check Microscope Settings (Filters, Exposure) Start->CheckMicroscope AdjustMicroscope Adjust exposure time, check filter cubes. CheckMicroscope->AdjustMicroscope CheckAntibodies 2. Verify Antibody Compatibility & Concentration PrimaryIssue Primary Ab Issue? CheckAntibodies->PrimaryIssue SecondaryIssue Secondary Ab Issue? PrimaryIssue->SecondaryIssue No IncreasePrimaryConc Increase Primary Ab Concentration PrimaryIssue->IncreasePrimaryConc Yes OptimizeProtocol 3. Optimize Staining Protocol SecondaryIssue->OptimizeProtocol No IncreaseSecondaryConc Increase Secondary Ab Concentration SecondaryIssue->IncreaseSecondaryConc Yes CheckFixation Review Fixation/ Permeabilization OptimizeProtocol->CheckFixation SolutionFound Solution Found AdjustMicroscope->CheckAntibodies IncreasePrimaryConc->OptimizeProtocol IncreasePrimaryConc->SolutionFound If successful IncreaseSecondaryConc->OptimizeProtocol IncreaseSecondaryConc->SolutionFound If successful CheckFixation->SolutionFound

Experimental Protocols

Standard Immunofluorescence Protocol for AMCA-Conjugated Antibodies

This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and blocking buffers may be necessary for your specific sample and target.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Tween 20)

  • Primary Antibody

  • AMCA-conjugated Secondary Antibody

  • Antifade Mounting Medium

Procedure:

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections.

  • Fixation: Incubate samples in Fixation Buffer for 10-20 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens): Incubate with Permeabilization Buffer for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.[4]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the AMCA-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBST for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium. AMCA is susceptible to photobleaching, so an antifade reagent is recommended.[1]

  • Imaging: Visualize using a fluorescence microscope with a UV filter set suitable for AMCA (Excitation: ~350 nm, Emission: ~450 nm).[1]

Protocol for Reducing Autofluorescence

If your unstained control shows significant background fluorescence, consider the following steps to reduce autofluorescence before proceeding with the immunofluorescence protocol.

Options for Autofluorescence Quenching:

  • Sodium Borohydride (B1222165) Treatment: After fixation, incubate the sample in a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 30 minutes at room temperature. Wash thoroughly with PBS afterward.

  • Commercial Quenching Reagents: Utilize commercially available autofluorescence quenching kits according to the manufacturer's instructions. These are often effective against a broad spectrum of autofluorescence sources.

  • Sudan Black B (for lipofuscin): For tissues with high lipofuscin content (e.g., brain), incubate with 0.1% Sudan Black B in 70% ethanol (B145695) for 10-30 minutes after secondary antibody incubation and washing. Wash with 70% ethanol and then PBS. Note that this may not be compatible with all fluorophores.

Signaling Pathways and Logical Relationships

Mechanism of Non-Specific Antibody Binding

NonSpecificBinding cluster_sample Biological Sample cluster_antibodies Antibodies Antigen Target Antigen NonSpecificSite1 Non-Specific Site 1 (e.g., charged protein) NonSpecificSite2 Non-Specific Site 2 (e.g., hydrophobic region) FcReceptor Fc Receptor PrimaryAb Primary Antibody PrimaryAb->Antigen Specific Binding (Desired) SecondaryAb AMCA-Secondary Ab SecondaryAb->NonSpecificSite1 Non-Specific Binding (Ionic) SecondaryAb->NonSpecificSite2 Non-Specific Binding (Hydrophobic) SecondaryAb->FcReceptor Fc-mediated Binding SecondaryAb->PrimaryAb Specific Binding (Desired)

References

Validation & Comparative

AMCA vs. Alexa Fluor 350: A Comparative Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal blue fluorescent dye for protein labeling, the choice between AMCA (Aminomethylcoumarin Acetate) and its sulfonated counterpart, Alexa Fluor 350, is a critical one. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to inform your selection process.

Alexa Fluor 350, also known as AMCA-S, is a derivative of AMCA engineered for enhanced performance in aqueous environments. The primary chemical distinction is the addition of a sulfonate group, which increases its hydrophilicity.[1] This modification leads to significant improvements in the dye's utility for protein conjugation, most notably a higher fluorescence quantum yield and increased photostability of the resulting bioconjugates.[1][2][3]

Quantitative Performance Comparison

The superior performance of Alexa Fluor 350 is evident in its key photophysical properties when conjugated to proteins. Below is a summary of the quantitative data available for both fluorophores.

PropertyAMCAAlexa Fluor 350 (AMCA-S)Key Advantage of Alexa Fluor 350
Quantum Yield (Protein Conjugate) Lower (Specific value not consistently reported, but qualitatively lower than Alexa Fluor 350)~0.24Higher quantum yield results in brighter fluorescent conjugates, enabling the detection of low-abundance targets.[1]
Excitation Maximum (nm) ~346-350~346Similar excitation maxima allow for the use of the same light sources.
Emission Maximum (nm) ~442-448~442The slightly shorter emission wavelength of Alexa Fluor 350 provides better spectral separation from commonly used green fluorophores.[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~19,000~19,000Both dyes have similar light-absorbing capabilities.
Photostability GoodHigherIncreased photostability allows for longer exposure times during imaging with less signal loss.[1][3]
Water Solubility LowerHigherEnhanced water solubility reduces the tendency for aggregation, which can quench fluorescence.[1][4]
pH Sensitivity Relatively insensitive in physiological rangeRelatively insensitive in physiological range (pH 4-10)[1][3]Both dyes are stable across a broad physiological pH range.

Experimental Protocols: Protein Labeling via Amine-Reactive Chemistry

Both AMCA and Alexa Fluor 350 are commonly supplied as N-hydroxysuccinimidyl (NHS) esters for covalent labeling of primary amines (e.g., lysine (B10760008) residues) on proteins. The general workflow for protein conjugation is similar for both dyes.

Key Experimental Steps:
  • Protein Preparation: The protein sample must be in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye and must be removed by dialysis or buffer exchange. The recommended protein concentration is typically in the range of 2-10 mg/mL for optimal labeling efficiency.

  • Dye Preparation: The amine-reactive dye is typically dissolved in a dry organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use to create a stock solution.

  • Conjugation Reaction: The dye solution is added to the protein solution at a specific molar ratio (dye:protein). This ratio often needs to be optimized for each specific protein but typically ranges from 5:1 to 20:1. The reaction mixture is incubated for 1-2 hours at room temperature, protected from light.

  • Purification: After the incubation period, any unreacted dye is removed from the protein conjugate. This is commonly achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, is determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~350 nm).

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz (DOT language).

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) Conjugation Conjugation Reaction (1-2 hours, room temperature, dark) Protein_Prep->Conjugation Dye_Prep Dye Preparation (Dissolve NHS-ester in DMSO/DMF) Dye_Prep->Conjugation Purification Purification (Remove unreacted dye) Conjugation->Purification Characterization Characterization (Determine Degree of Labeling) Purification->Characterization

A generalized workflow for protein labeling with amine-reactive dyes.

G Amine-Reactive Labeling Chemistry Protein Protein-NH₂ Plus1 + Arrow -> Protein->Arrow Dye Dye-NHS Ester Dye->Arrow Conjugate Protein-NH-CO-Dye Arrow->Conjugate NHS NHS Arrow->NHS Plus2 +

References

A Researcher's Guide to the Validation of a Novel AMCA-Based Enzyme Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a new enzyme assay is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of a novel 7-amino-4-methylcoumarin (B1665955) (AMCA)-based fluorometric enzyme assay with a traditional colorimetric alternative, using the well-characterized caspase-3 enzyme as a model. The data presented herein is based on established validation parameters, offering a clear performance evaluation to guide your assay selection and implementation.

Principle of AMCA-Based Assays

AMCA-based assays are a type of fluorometric assay that utilize a substrate conjugated to the AMCA fluorophore. When the enzyme of interest cleaves the substrate, the AMCA molecule is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer, providing a highly sensitive and quantitative measure of enzyme activity. For instance, the substrate Ac-DEVD-AMC is a well-established fluorogenic substrate for caspase-3, an key enzyme in the apoptotic pathway.

Performance Comparison: AMCA (Fluorometric) vs. p-Nitroanilide (Colorimetric) Assays

The following tables summarize the typical performance characteristics of an AMCA-based fluorometric assay compared to a p-nitroanilide (pNA)-based colorimetric assay for the detection of caspase-3 activity.

Table 1: General Assay Characteristics

FeatureAMCA-Based Assay (Fluorometric)pNA-Based Assay (Colorimetric)
Detection Method FluorescenceAbsorbance (Color Change)
Instrumentation Fluorometer/Fluorescence Plate ReaderSpectrophotometer/Plate Reader
Substrate Example Ac-DEVD-AMCAc-DEVD-pNA
Excitation/Emission (nm) ~380 / ~460Not Applicable
Absorbance Wavelength (nm) Not Applicable~405

Table 2: Validation Parameter Comparison for Caspase-3 Assay

Validation ParameterAMCA-Based Assay (Fluorometric)pNA-Based Assay (Colorimetric)
Sensitivity (Limit of Detection - LOD) High (Typically in the low nanomolar range)Moderate (Typically in the high nanomolar to low micromolar range)
Linear Range WideNarrower
Michaelis Constant (Kₘ) for Caspase-3 ~10 µM[1]~9.7 µM[2]
Throughput High (amenable to 96- and 384-well formats)High (amenable to 96-well format)
Cost HigherLower

Signaling Pathway and Experimental Workflows

To provide a clear understanding of the biological context and the validation process, the following diagrams illustrate the caspase-3 activation pathway and a general workflow for validating a new enzyme assay.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Apoptotic Substrates Apoptotic Substrates Caspase-3 (Active)->Apoptotic Substrates Cell Death Cell Death Apoptotic Substrates->Cell Death

Caspase-3 Activation Signaling Pathway

G cluster_prep Assay Development & Optimization cluster_validation Assay Validation cluster_analysis Data Analysis & Reporting reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) condition_opt Condition Optimization (pH, Temp, Incubation Time) reagent_prep->condition_opt linearity Linearity Determination condition_opt->linearity lod Limit of Detection (LOD) linearity->lod kinetic Kinetic Analysis (Km, Vmax) lod->kinetic precision Precision & Accuracy kinetic->precision data_analysis Data Analysis precision->data_analysis report Validation Report Generation data_analysis->report

Enzyme Assay Validation Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any new assay. The following protocols outline the key experiments for validating a new caspase-3 assay using an AMCA-based substrate.

Protocol 1: Determination of Assay Linearity

Objective: To determine the range of enzyme concentrations over which the assay signal is directly proportional to the amount of enzyme.

Materials:

  • Recombinant active caspase-3

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT

  • Ac-DEVD-AMC substrate (10 mM stock in DMSO)

  • Fluorometer and 96-well black microplates

Procedure:

  • Prepare a series of dilutions of recombinant caspase-3 in Assay Buffer, ranging from a high concentration down to zero.

  • To each well of a 96-well plate, add 50 µL of each caspase-3 dilution.

  • Prepare a substrate solution by diluting the Ac-DEVD-AMC stock to a final concentration of 20 µM in Assay Buffer.[1]

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[1]

  • Plot the fluorescence intensity against the caspase-3 concentration. The linear range is the portion of the curve where the relationship is linear.

Protocol 2: Determination of the Limit of Detection (LOD)

Objective: To determine the lowest concentration of enzyme that can be reliably distinguished from the background noise.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare a series of very low concentration dilutions of recombinant caspase-3 in Assay Buffer, starting from the low end of the linear range down to zero.

  • Prepare multiple replicate wells (e.g., 8-10) for each low concentration and for a blank (Assay Buffer only).

  • Follow steps 3-6 from Protocol 1.

  • Calculate the mean and standard deviation of the fluorescence signal for the blank wells.

  • The LOD is typically calculated as the mean of the blank plus three times the standard deviation of the blank. The lowest enzyme concentration that gives a signal above this value is the LOD.

Protocol 3: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

Objective: To determine the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of the enzyme for the AMCA-based substrate.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare a fixed, optimal concentration of recombinant caspase-3 in Assay Buffer (determined from the linearity experiment).

  • Prepare a series of dilutions of the Ac-DEVD-AMC substrate in Assay Buffer, ranging from well below to well above the expected Kₘ (e.g., 0.5 µM to 100 µM).

  • To each well of a 96-well plate, add 50 µL of the caspase-3 solution.

  • Initiate the reaction by adding 50 µL of each substrate dilution to the wells.

  • Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence kinetically over a set period (e.g., every minute for 30-60 minutes).

  • For each substrate concentration, determine the initial reaction velocity (V₀) from the slope of the linear portion of the fluorescence versus time plot.

  • Plot the initial velocities (V₀) against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

Conclusion

The validation of a new enzyme assay is a critical process that ensures the generation of accurate and reliable data. AMCA-based fluorometric assays offer significant advantages in terms of sensitivity and a wider dynamic range compared to traditional colorimetric assays.[3] While the initial cost of fluorogenic substrates and instrumentation may be higher, the superior performance often justifies the investment, particularly for applications requiring high sensitivity, such as screening for low-level enzyme activity or working with limited sample volumes. By following the detailed protocols and understanding the comparative performance data presented in this guide, researchers can confidently validate and implement new AMCA-based enzyme assays in their drug discovery and development workflows.

References

A Head-to-Head Comparison: Cross-Validation of AMCA and Traditional PAS Staining for Glycoprotein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of glycoproteins are paramount for understanding cellular processes and identifying potential therapeutic targets. Two prominent methods for glycoprotein (B1211001) staining are the traditional Periodic Acid-Schiff (PAS) stain and the fluorescent 7-Amino-4-methylcoumarin (AMCA)-hydrazide stain. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal technique for your research needs.

The fundamental principle behind both AMCA and PAS staining lies in the chemical reactivity of carbohydrate moieties within glycoproteins. Both methods employ an initial oxidation step, typically with periodic acid, to cleave the vicinal diols of sugar residues, thereby generating reactive aldehyde groups. The divergence between the two techniques lies in the subsequent detection of these aldehydes.

Traditional PAS staining utilizes the Schiff reagent, a colorless solution that reacts with the newly formed aldehydes to produce a vibrant magenta color, which is then visualized using bright-field microscopy. In contrast, AMCA staining employs a fluorescent hydrazide conjugate. The hydrazide group reacts with the aldehydes to form a stable hydrazone, and the attached AMCA fluorophore emits a bright blue fluorescence upon excitation with ultraviolet light, enabling detection via fluorescence microscopy.

Quantitative Performance Comparison

While direct quantitative comparisons in a tissue histochemistry context are not extensively documented, data from in-gel glycoprotein staining provides valuable insights into the relative sensitivities of these methods. Fluorescent hydrazide-based stains have demonstrated significantly higher sensitivity compared to their chromogenic counterparts.

ParameterAMCA StainingTraditional PAS StainingSource
Detection Method Fluorescence MicroscopyBright-field Microscopy-
Signal Blue Fluorescence (Excitation: ~350 nm, Emission: ~450 nm)Magenta Color-
Relative Sensitivity High (reported to be 8-16 times more sensitive for in-gel detection)Moderate[1]
Qualitative Assessment Excellent for localization and co-localization studiesGood for general morphological assessment[2]
Quantitative Potential High, amenable to digital image analysis and signal quantificationLimited, color intensity can be challenging to quantify accurately[3]
Photostability Prone to photobleaching with prolonged light exposureStable, color does not fade over time[2]

Experimental Protocols

Traditional Periodic Acid-Schiff (PAS) Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol is a standard method for the detection of glycoproteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse in 100% ethanol twice for 3 minutes each.

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse gently in running tap water.

  • Oxidation:

    • Immerse slides in 0.5% periodic acid solution for 5-10 minutes.

    • Rinse in distilled water.[4]

  • Schiff Reaction:

    • Immerse slides in Schiff reagent for 15-30 minutes, or until the desired staining intensity is achieved.

    • Wash in lukewarm running tap water for 5-10 minutes to allow the color to develop.[4]

  • Counterstaining:

    • Stain with Harris's hematoxylin for 30-60 seconds.

    • Rinse in running tap water.

    • Differentiate in acid alcohol (1% HCl in 70% ethanol) for a few seconds.

    • "Blue" the sections in running tap water or ammonia water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Representative AMCA-Hydrazide Staining Protocol for Paraffin-Embedded Tissue Sections

This representative protocol is based on the principles of fluorescent glycoprotein staining and general immunofluorescence procedures for FFPE tissues. Note: Optimization of incubation times, concentrations, and washing steps is highly recommended for specific tissues and antibodies.

Materials:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Phosphate-buffered saline (PBS)

  • Periodic acid solution (10 mM in PBS)

  • AMCA-hydrazide solution (e.g., 10-50 µg/mL in a suitable buffer)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for PAS staining (Step 1).[5]

  • Antigen Retrieval (Optional but Recommended):

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0) for improved antibody access, if combining with immunostaining.

  • Oxidation:

    • Immerse slides in 10 mM periodic acid solution for 10-15 minutes at room temperature in the dark.

    • Wash slides three times with PBS for 5 minutes each.

  • AMCA-Hydrazide Staining:

    • Incubate slides with the AMCA-hydrazide solution for 1-2 hours at room temperature in a humidified chamber, protected from light.

    • Wash slides three times with PBS for 5 minutes each.

  • Counterstaining:

    • Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash slides with PBS.[6]

  • Mounting:

    • Mount with an antifade mounting medium.

    • Store slides in the dark at 4°C.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical basis of the staining methods and the experimental workflow for a comparative study.

Staining_Mechanisms cluster_oxidation Oxidation Step (Common to Both) cluster_pas PAS Staining cluster_amca AMCA Staining Glycoprotein Glycoprotein (Vicinal Diols) Aldehydes Generated Aldehydes Glycoprotein->Aldehydes Periodic Acid Schiff Schiff Reagent (Colorless) Aldehydes->Schiff AMCA AMCA-Hydrazide (Fluorescent) Aldehydes->AMCA Magenta Magenta Product Schiff->Magenta Reaction Fluorescent Fluorescent Product AMCA->Fluorescent Hydrazone Formation

Caption: Chemical mechanisms of PAS and AMCA staining.

Experimental_Workflow cluster_pas PAS Staining Protocol cluster_amca AMCA Staining Protocol cluster_analysis Data Analysis Tissue Tissue Sample (e.g., FFPE block) Sectioning Microtome Sectioning Tissue->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Oxidation Periodic Acid Oxidation Deparaffinization->Oxidation PAS_Schiff Schiff Reagent Incubation Oxidation->PAS_Schiff AMCA_Incubation AMCA-Hydrazide Incubation Oxidation->AMCA_Incubation PAS_Counterstain Hematoxylin Counterstain PAS_Schiff->PAS_Counterstain PAS_Dehydrate Dehydration & Mounting PAS_Counterstain->PAS_Dehydrate PAS_Imaging Bright-field Microscopy PAS_Dehydrate->PAS_Imaging Quantification Image Quantification (Signal Intensity, Area) PAS_Imaging->Quantification AMCA_Counterstain DAPI Counterstain AMCA_Incubation->AMCA_Counterstain AMCA_Mount Mounting (Antifade) AMCA_Counterstain->AMCA_Mount AMCA_Imaging Fluorescence Microscopy AMCA_Mount->AMCA_Imaging AMCA_Imaging->Quantification Comparison Statistical Comparison Quantification->Comparison

Caption: Workflow for comparing AMCA and PAS staining.

Concluding Remarks

The choice between AMCA and traditional PAS staining hinges on the specific research question and available instrumentation. For routine histological examination and qualitative assessment of glycoprotein distribution within a morphological context, the well-established and cost-effective PAS stain remains a valuable tool.[7] Its stable chromogenic signal is advantageous for long-term archiving.

However, for studies requiring higher sensitivity, quantitative analysis, and the potential for multiplexing with other fluorescent probes for co-localization studies, AMCA staining presents a superior alternative.[2] The ability to perform digital image analysis on fluorescent signals allows for more objective and reproducible quantification of glycoprotein expression. Researchers should be mindful of the potential for photobleaching with fluorescent dyes and take appropriate precautions during imaging and storage. Ultimately, a thorough understanding of the principles and protocols of both techniques will empower researchers to make an informed decision and generate high-quality, reliable data in their glycoprotein-focused investigations.

References

A Head-to-Head Battle of Fluorophores: AMCA vs. Rhodamine 110 Substrates in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorogenic substrate is a critical determinant of success in enzyme activity assays. The ideal substrate offers high sensitivity, minimal interference, and robust performance under various experimental conditions. This guide provides a comprehensive comparison of two popular fluorogenic substrate classes: those based on aminomethylcoumarin (AMCA) and those derived from Rhodamine 110.

This in-depth analysis delves into the key performance characteristics of AMCA and Rhodamine 110 substrates, supported by experimental data and detailed protocols. We will explore their spectral properties, quantum yields, extinction coefficients, pH sensitivity, and photostability to guide you in selecting the optimal substrate for your research needs.

Quantitative Performance Comparison

The choice between AMCA and Rhodamine 110 substrates often hinges on the specific requirements of the assay, such as the desired sensitivity, the instrumentation available, and the potential for background fluorescence. The following table summarizes the key quantitative performance indicators for these two fluorophores.

FeatureAMCA-Based SubstratesRhodamine 110-Based Substrates
Excitation Wavelength (λex) ~345 - 380 nm[1][2]~492 - 500 nm[3][4]
Emission Wavelength (λem) ~450 - 460 nm[1][2]~520 - 529 nm[3][5]
Molar Extinction Coefficient (ε) Not explicitly found for enzyme substrates~80,000 cm⁻¹M⁻¹[2][6]
Fluorescence Quantum Yield (Φ) ~0.91[7]~0.91[8]
Sensitivity Standard sensitivityUp to 300-fold higher than coumarin (B35378) derivatives[3]
pH Stability Fluorescence is pH-independent from pH 4 to 10[1][7]Fluorescence is constant from pH 3 to 9[2][8]
Photostability High resistance to photobleaching[1][7]Generally good, but can be susceptible to photobleaching under intense illumination
Fluorescence Interference Prone to interference from UV-absorbing compounds[2]Less interference due to red-shifted spectra[2][3]

Deciphering the Data: A Performance Deep Dive

Rhodamine 110: The Sensitivity Champion

Rhodamine 110-based substrates consistently demonstrate significantly higher sensitivity compared to their AMCA counterparts, with reports suggesting up to a 300-fold increase in signal intensity[3]. This enhanced sensitivity is a direct result of the high molar extinction coefficient of the Rhodamine 110 fluorophore, approximately 80,000 cm⁻¹M⁻¹[2][6]. A higher extinction coefficient means the molecule absorbs light more efficiently, leading to a stronger fluorescent signal upon enzymatic cleavage.

The red-shifted excitation and emission spectra of Rhodamine 110 (in the green region of the visible spectrum) offer a distinct advantage in cellular and complex biological assays[3]. This spectral profile minimizes interference from endogenous fluorescent molecules and UV-absorbing compounds, which can often lead to high background and false-positive signals when using blue-fluorescent substrates like AMCA[2].

AMCA: A Robust Performer with Excellent Photostability

While not matching the sheer sensitivity of Rhodamine 110, AMCA-based substrates are prized for their exceptional photostability and broad pH independence[1][7]. The high resistance to photobleaching makes AMCA an excellent choice for kinetic assays that require prolonged or repeated exposure to excitation light[1][7]. Furthermore, its stable fluorescence across a wide pH range (pH 4-10) provides experimental robustness and flexibility[1][7].

However, the ultraviolet excitation wavelengths of AMCA substrates can be a double-edged sword. While suitable for standard laboratory fluorometers, this can lead to increased background fluorescence from biological samples and potential phototoxicity in live-cell imaging.

Visualizing the Workflow: From Substrate to Signal

The following diagram illustrates the fundamental workflow of an enzyme activity assay using a fluorogenic substrate.

EnzymeAssayWorkflow Substrate Fluorogenic Substrate (Non-fluorescent) Cleavage Enzymatic Cleavage Substrate->Cleavage Enzyme Enzyme Enzyme->Cleavage Incubation Incubation (Time, Temperature) Incubation->Cleavage Product Fluorescent Product Cleavage->Product Release of Fluorophore Detection Fluorescence Detection (Plate Reader/Microscope) Product->Detection Data Data Analysis Detection->Data

Caption: A generalized workflow for a fluorogenic enzyme assay.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for performing an in vitro enzyme activity assay using either AMCA or Rhodamine 110-based substrates. These should be adapted based on the specific enzyme, substrate, and experimental conditions.

General Reagent Preparation
  • Assay Buffer: Prepare an appropriate assay buffer at the optimal pH for the enzyme of interest. Common buffers include Tris-HCl, HEPES, or MES.

  • Substrate Stock Solution: Dissolve the AMCA or Rhodamine 110-based substrate in a suitable solvent, typically DMSO, to create a concentrated stock solution (e.g., 1-10 mM). Store this solution at -20°C or -80°C, protected from light.

  • Enzyme Solution: Prepare a working solution of the purified enzyme or cell lysate in cold assay buffer immediately before use. The optimal concentration should be determined empirically.

  • Standard Curve: Prepare a series of dilutions of the free fluorophore (AMCA or Rhodamine 110) in the assay buffer to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the concentration of the product formed.

In Vitro Enzyme Assay Protocol (96-well plate format)
  • Plate Setup: In a black, flat-bottom 96-well microplate, add the components in the following order:

    • Assay Buffer

    • Test compounds or vehicle control

    • Enzyme solution

  • Pre-incubation (Optional): Gently mix the contents and pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding or temperature equilibration.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic analysis.

  • Fluorescence Measurement:

    • Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate. Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes).

    • Endpoint Assay: Incubate the plate at the optimal temperature, protected from light, for a fixed period. After the incubation, measure the final fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence (from wells containing no enzyme) from all readings.

    • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Use the standard curve to convert the fluorescence readings into the concentration of the fluorescent product generated.

    • Calculate the enzyme activity, typically expressed as the rate of product formation per unit of time per amount of enzyme.

Signaling Pathway and Cleavage Mechanism

The fundamental principle behind these assays is the enzymatic cleavage of a recognition sequence attached to the fluorophore. In their conjugated form, the substrates are non-fluorescent or have their fluorescence quenched. Upon enzymatic action, the fluorophore is liberated, resulting in a significant increase in fluorescence.

CleavageMechanism cluster_substrate Quenched Substrate cluster_product Fluorescent Products Peptide Peptide Recognition Sequence Fluorophore_Quenched Fluorophore (AMCA or R110) Non-fluorescent Peptide->Fluorophore_Quenched Enzyme Specific Protease Cleaved_Peptide Cleaved Peptide Enzyme->Cleaved_Peptide Cleavage Fluorophore_Active Free Fluorophore (Fluorescent) Enzyme->Fluorophore_Active Cleavage cluster_product cluster_product cluster_substrate cluster_substrate

Caption: Enzymatic cleavage of a fluorogenic substrate.

For some Rhodamine 110 substrates, the fluorophore is conjugated to two peptide sequences (bis-amide). The enzymatic cleavage is a two-step process, with the mono-amide intermediate being fluorescent and the final free Rhodamine 110 being even more fluorescent[8]. While this can amplify the signal, it can also complicate kinetic analysis. Asymmetric (mono-amide) Rhodamine 110 substrates are available to ensure a single cleavage event for simpler kinetic studies.

Conclusion: Making the Right Choice

The selection between AMCA and Rhodamine 110 substrates is a nuanced decision that depends on the specific demands of the experiment.

  • Choose Rhodamine 110-based substrates for:

    • High-sensitivity applications, such as detecting low-abundance enzymes or high-throughput screening for inhibitors.

    • Assays with complex biological samples where minimizing background fluorescence is crucial.

    • Compatibility with instrumentation that has visible light excitation capabilities.

  • Choose AMCA-based substrates for:

    • Kinetic assays requiring long-term measurements due to their high photostability.

    • Experiments where a wide pH range is necessary.

    • Assays where the higher sensitivity of Rhodamine 110 is not required and potential UV-induced interference is not a concern.

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select the most appropriate fluorogenic substrate to achieve accurate and reproducible results in their enzyme activity assays.

References

Confirming the Specificity of AMCA-Labeled Peptide Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enzyme activity and specificity is paramount. Fluorescently labeled peptide substrates are indispensable tools in this endeavor. This guide provides a comprehensive comparison of aminomethylcoumarin acetate (B1210297) (AMCA)-labeled peptide substrates with other common fluorescent labels, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.

The specificity of an enzyme for its substrate is a fundamental aspect of its biological function. In drug discovery, accurately characterizing the specificity of a target enzyme, such as a protease, is crucial for developing selective inhibitors and avoiding off-target effects. AMCA is a blue fluorescent dye commonly used to label peptide substrates for monitoring enzyme activity. When the enzyme cleaves the peptide, the free AMCA molecule exhibits a significant increase in fluorescence, providing a sensitive measure of enzymatic reaction rates. This guide will delve into the performance of AMCA-labeled substrates and compare them to other widely used fluorophores.

Comparative Analysis of Fluorescent Labels for Peptide Substrates

The choice of a fluorescent label can significantly impact the sensitivity, accuracy, and reliability of an enzyme assay. Key parameters to consider include the fluorophore's spectral properties, quantum yield, extinction coefficient, and photostability. Below is a summary of these properties for AMCA and other commonly used fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Characteristics
AMCA ~350~450~19,000~0.7Good photostability, minimal spectral overlap with green and red fluorophores, suitable for multi-color analysis.
FAM (Fluorescein) ~495~520~83,000~0.9High quantum yield, bright green fluorescence, susceptible to photobleaching, pH-sensitive.
TAMRA (Tetramethylrhodamine) ~555~580~95,000~0.1Bright orange-red fluorescence, good photostability, often used as a FRET acceptor for FAM.[1]
Cyanine Dyes (e.g., Cy3, Cy5) Variable (e.g., Cy3: ~550, Cy5: ~650)Variable (e.g., Cy3: ~570, Cy5: ~670)>150,000VariableHigh extinction coefficients, good photostability, available in a wide range of wavelengths.
EDANS/Dabcyl (FRET Pair) ~340 (EDANS)~490 (EDANS)~6,100 (EDANS)~0.15 (EDANS)Used in Förster Resonance Energy Transfer (FRET) based assays where cleavage separates the donor (EDANS) and quencher (Dabcyl), resulting in increased fluorescence.

Performance in Enzyme Kinetic Assays

The ultimate test of a labeled substrate's utility lies in its performance in enzyme kinetic assays. An ideal fluorescent label should not interfere with the enzyme's ability to recognize and cleave the peptide substrate. This is reflected in the kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (k_cat), which together determine the catalytic efficiency (k_cat/K_m) of the enzyme for that substrate.

It is important to note that the presence of a bulky fluorophore can sometimes influence the kinetic parameters. Therefore, it is crucial to validate a new fluorescently labeled substrate and, if possible, compare its kinetic profile to that of an unlabeled or alternatively labeled substrate to ensure the observed activity accurately reflects the enzyme's intrinsic properties.

Experimental Protocols

To aid researchers in confirming the specificity of their enzyme-substrate interactions, we provide the following detailed experimental protocols for enzyme activity and inhibition assays. These protocols can be adapted for use with various proteases and fluorescently labeled peptide substrates.

Enzyme Activity Assay

This protocol outlines the steps to determine the kinetic parameters (K_m and k_cat) of a protease using a fluorescently labeled peptide substrate.

Materials:

  • Purified protease of interest

  • AMCA-labeled peptide substrate (and/or other fluorescently labeled substrates for comparison)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.4; buffer composition should be optimized for the specific protease)

  • 96-well black microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters for the chosen fluorophore(s)

Procedure:

  • Prepare a stock solution of the fluorescently labeled peptide substrate in a suitable solvent (e.g., DMSO). Determine the accurate concentration of the stock solution by measuring its absorbance.

  • Prepare a series of substrate dilutions in Assay Buffer to cover a range of concentrations, typically from 0.1 to 10 times the expected K_m.

  • Prepare a solution of the purified protease in Assay Buffer at a concentration that will result in a linear rate of substrate cleavage over the desired reaction time.

  • Add a fixed volume of each substrate dilution to the wells of the 96-well microplate.

  • Initiate the enzymatic reaction by adding a fixed volume of the protease solution to each well.

  • Immediately place the microplate in the fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

  • Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the K_m and V_max.

  • Calculate the k_cat using the equation: k_cat = V_max / [E], where [E] is the final concentration of the enzyme in the assay.

Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a protease using a fluorescently labeled peptide substrate.

Materials:

  • Purified protease of interest

  • AMCA-labeled peptide substrate (or other suitable fluorescent substrate)

  • Test inhibitor compound

  • Assay Buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the inhibitor in Assay Buffer.

  • In separate wells of the microplate, add:

    • A fixed volume of the protease solution.

    • A fixed volume of each inhibitor dilution (or solvent control).

  • Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at the desired temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fixed volume of the fluorescently labeled peptide substrate to each well. The substrate concentration should ideally be at or below the K_m value.

  • Monitor the increase in fluorescence over time in the microplate reader.

  • Calculate the initial velocity (V₀) for each inhibitor concentration.

  • Calculate the percent inhibition for each concentration relative to the solvent control (0% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

Enzyme_Activity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate_Stock Substrate Stock Substrate_Dilutions Substrate Dilutions Substrate_Stock->Substrate_Dilutions Plate 96-Well Plate Substrate_Dilutions->Plate Enzyme_Solution Enzyme Solution Enzyme_Solution->Plate Reader Fluorescence Reader Plate->Reader V0_Calc Calculate V₀ Reader->V0_Calc MM_Plot Michaelis-Menten Plot V0_Calc->MM_Plot Kinetics Determine Km, kcat MM_Plot->Kinetics Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Stock Inhibitor Stock Inhibitor_Dilutions Inhibitor Dilutions Inhibitor_Stock->Inhibitor_Dilutions Plate 96-Well Plate Inhibitor_Dilutions->Plate Enzyme_Solution Enzyme Solution Enzyme_Solution->Plate Substrate_Solution Substrate Solution Pre_Incubation Pre-incubation Substrate_Solution->Pre_Incubation Plate->Pre_Incubation Reader Fluorescence Reader Pre_Incubation->Reader V0_Calc Calculate V₀ Reader->V0_Calc Inhibition_Calc Calculate % Inhibition V0_Calc->Inhibition_Calc IC50_Plot IC₅₀ Curve Inhibition_Calc->IC50_Plot Protease_Signaling_Pathway cluster_upstream Upstream Signal cluster_cascade Caspase Cascade cluster_downstream Downstream Effects Signal Apoptotic Signal Initiator_Caspase Initiator Caspase (e.g., Caspase-8, -9) Signal->Initiator_Caspase activates Executioner_Caspase Executioner Caspase (e.g., Caspase-3) Initiator_Caspase->Executioner_Caspase activates Substrate_Cleavage Substrate Cleavage (e.g., PARP) Executioner_Caspase->Substrate_Cleavage cleaves Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

References

Comparative analysis of coumarin dyes for live-cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) derivatives are a cornerstone class of synthetic fluorophores widely employed in biological imaging and sensing. Their robust photophysical properties—including strong absorption, high fluorescence quantum yields, and pronounced sensitivity to the cellular microenvironment—make them exceptional tools for live-cell imaging.[1][2] This guide provides a comparative analysis of common coumarin dyes, offering quantitative data, detailed experimental protocols, and key selection criteria to help researchers choose the optimal probe for their specific applications, from organelle staining to the detection of key biological analytes.

Quantitative Performance Analysis

The efficacy of a coumarin dye is defined by its photophysical characteristics. Key parameters include the excitation and emission maxima (λex/λem), quantum yield (Φ), and photostability. The choice of dye is often a trade-off between these properties, tailored to the specific instrumentation and biological question at hand. For instance, some derivatives offer exceptional quantum yields but may be more susceptible to photobleaching.[1][3] The surrounding solvent and cellular environment can also significantly influence fluorescence properties, a phenomenon known as solvatochromism.[4][5]

Below is a summary of the key photophysical properties of several widely used coumarin derivatives. Note that these values can vary based on solvent and local environment.

Dye/Probe NameExcitation (λex)Emission (λem)Quantum Yield (Φ)Key Features & Applications
7-Amino-4-methylcoumarin (AMC) ~351 nm~430 nmSolvent-dependentGeneral blue fluorescent stain, often used as a pH indicator and in enzyme assays.[2][6]
Coumarin 1 ~375 nm~446-456 nmSolvent-dependentBlue-emitting dye used as a general cell stain.[6][7]
Coumarin 153 ~424 nm~537 nm~0.42 (in Methanol)Exhibits high environmental sensitivity; used as a polarity probe.[2]
Coumarin 102 VariesVariesSolvent-dependentFluorescence properties are highly dependent on solvent polarity.[3]
Aminothiazole-Coumarin (TC) Probes VariesVariesApplication-dependentA class of dyes designed for selective targeting of organelles (e.g., ER, plasma membrane) and analytes (e.g., biothiols, ROS).[8]
Coumarin 6 VariesVaries9.84% (in Ru(II) complex)Used in self-assembled nanoprobes for selective cell membrane imaging.[9]

Note: Data is compiled from multiple sources and experimental conditions may vary. Quantum yield, in particular, is highly sensitive to the dye's environment.

Key Considerations for Dye Selection

Choosing the right coumarin dye requires a multi-faceted evaluation of the probe's properties in the context of the planned experiment. The following diagram outlines the critical decision points and practical considerations for researchers.

G cluster_main Selection Criteria for Coumarin Dyes cluster_photo Photophysical Properties cluster_bio Biological Compatibility cluster_exp Experimental Setup A Coumarin Dye Selection B Spectral Profile (Excitation/Emission) A->B E Cell Permeability A->E H Microscope Filter Sets A->H C Brightness (Quantum Yield) B->C D Photostability (Resistance to Bleaching) C->D F Targeting Specificity (Organelle or Analyte) E->F G Cytotoxicity F->G I Live vs. Fixed Cells H->I G cluster_prep 1. Preparation cluster_staining 2. Staining cluster_imaging 3. Imaging A Culture Cells to Optimal Confluency B Prepare Coumarin Dye Stock Solution (in DMSO) A->B C Dilute Stock to Working Concentration in Media B->C D Remove Culture Media from Cells C->D E Add Dye-Containing Media to Cells D->E F Incubate (15-40 min) at 37°C, 5% CO2 E->F G Wash Cells with PBS or Fresh Media (2-3x) F->G H Mount on Microscope Stage (Maintain 37°C, 5% CO2) G->H I Acquire Images using Appropriate Filter Set H->I

References

A Comparative Guide to Validating AMCA Conjugate Purity and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring the Quality of Your AMCA-Labeled Biomolecules

AMCA (Aminomethylcoumarin Acetate) is a popular blue fluorescent dye used for labeling antibodies and other proteins in a variety of applications, including immunofluorescence, flow cytometry, and western blotting. The quality of these conjugates is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity and activity of AMCA conjugates, alongside alternative analytical techniques.

Assessing Conjugate Purity and Heterogeneity with HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the characterization of fluorescently labeled conjugates, offering high resolution and sensitivity.[1] Three primary HPLC modes are employed for this purpose: Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC).

Comparison of HPLC Methods
FeatureSize-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)
Primary Separation Principle Hydrodynamic volume (size and shape)HydrophobicitySurface hydrophobicity
Primary Application Detection of aggregates and fragmentsDetermination of purity, free dye, and drug-to-antibody ratio (DAR)Determination of DAR and analysis of heterogeneity[2]
Resolution Moderate; best for large differences in sizeHigh; can resolve species with small differences in hydrophobicity[1]High; can resolve species with different numbers of conjugated dyes[2]
Sensitivity Good; dependent on detectorHigh; UV and fluorescence detectors are commonly used[1]High; sensitive to changes in surface hydrophobicity
Analysis Time Typically 15-30 minutesTypically 20-40 minutesTypically 20-40 minutes
Mobile Phase Conditions Aqueous buffers (near-physiological pH)Denaturing (low pH, organic solvents)Non-denaturing (high salt aqueous buffers)
Impact on Conjugate Non-denaturingDenaturing; disrupts protein structureNon-denaturing; preserves protein structure
Ideal For Assessing the presence of high molecular weight aggregates.Quantifying free, unconjugated AMCA and assessing overall purity.Characterizing the distribution of dye molecules on the antibody.

Experimental Protocols

Purity Analysis by Size-Exclusion Chromatography (SEC-HPLC)

This method separates molecules based on their size and is ideal for detecting the presence of aggregates, which can affect the performance of the conjugate.

Instrumentation:

  • HPLC system with a UV detector (280 nm) and a fluorescence detector (Excitation: ~350 nm, Emission: ~450 nm).

  • SEC column (e.g., TSKgel G3000SWxl).

Mobile Phase:

  • 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Inject 10-20 µL of the AMCA conjugate sample (typically 0.1-1 mg/mL).

  • Monitor the elution profile at 280 nm (for protein) and with the fluorescence detector (for AMCA).

  • The main peak corresponds to the monomeric conjugate. Earlier eluting peaks indicate the presence of aggregates.

Purity and Free Dye Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is effective for separating the conjugate from free, unconjugated AMCA dye.

Instrumentation:

  • HPLC system with a UV detector (280 nm and 350 nm) and a fluorescence detector.

  • Reversed-phase column (e.g., C4 or C18, wide-pore for proteins).

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water.

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

  • Equilibrate the column with 95% A and 5% B at a flow rate of 1.0 mL/min.

  • Inject 10-20 µL of the AMCA conjugate sample.

  • Run a linear gradient from 5% B to 95% B over 30 minutes.

  • Monitor the chromatogram at 280 nm and 350 nm. The conjugate will elute as a broader peak, while the free AMCA dye will be a sharp, later-eluting peak.

Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is particularly useful for resolving conjugate species with different numbers of attached AMCA molecules.[2]

Instrumentation:

  • HPLC system with a UV detector (280 nm) and a fluorescence detector.

  • HIC column (e.g., Butyl or Phenyl).

Mobile Phase:

  • A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • B: 50 mM Sodium Phosphate, pH 7.0.

Procedure:

  • Equilibrate the column with 100% A at a flow rate of 0.8 mL/min.

  • Inject 10-20 µL of the AMCA conjugate sample.

  • Run a linear gradient from 100% A to 100% B over 30 minutes.

  • Monitor the elution profile. Unconjugated antibody will elute first, followed by conjugate species with increasing numbers of AMCA molecules.

Alternative and Complementary Validation Methods

While HPLC is a powerful tool, a comprehensive validation strategy often involves orthogonal methods to assess different aspects of the conjugate's quality.

MethodPrincipleInformation ProvidedKey Advantages
UV-Vis Spectroscopy Measures absorbance at specific wavelengths.Degree of Labeling (DOL), protein concentration.Rapid, simple, and requires minimal sample.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms conjugation, determines precise mass of conjugate species.High accuracy and specificity, provides detailed structural information.
SDS-PAGE Separates proteins based on molecular weight under denaturing conditions.Purity, presence of fragments, and apparent molecular weight shift upon conjugation.Simple, widely available, and provides a visual assessment of purity.
Functional Assays (e.g., ELISA, Immunofluorescence) Measures the biological activity of the conjugate.Antigen binding affinity, and performance in the intended application.Directly assesses the functional integrity of the conjugate.

Detailed Experimental Protocol: Determining Degree of Labeling (DOL) by UV-Vis Spectroscopy

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the consistency and performance of a conjugate.

Instrumentation:

  • UV-Vis Spectrophotometer.

Procedure:

  • Measure the absorbance of the AMCA conjugate solution at 280 nm (A280) and ~350 nm (Amax for AMCA).

  • Calculate the concentration of the protein, correcting for the absorbance of AMCA at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein

    • Where:

      • CF is the correction factor (A280 of free AMCA / Amax of free AMCA).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the AMCA dye:

    • AMCA Concentration (M) = Amax / ε_AMCA

    • Where ε_AMCA is the molar extinction coefficient of AMCA at its Amax (~19,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = AMCA Concentration / Protein Concentration

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.

experimental_workflow cluster_conjugation AMCA Conjugation cluster_purification Purification cluster_validation Validation Antibody Purified Antibody Conjugation Conjugation Reaction (pH 8.3) Antibody->Conjugation AMCA_NHS AMCA-NHS Ester AMCA_NHS->Conjugation SEC_Purification Size-Exclusion Chromatography Conjugation->SEC_Purification Removal of free AMCA HPLC HPLC Analysis (SEC, RP, HIC) SEC_Purification->HPLC UV_Vis UV-Vis Spectroscopy (DOL Measurement) SEC_Purification->UV_Vis MS Mass Spectrometry SEC_Purification->MS Functional_Assay Functional Assay SEC_Purification->Functional_Assay Final_Product Validated AMCA Conjugate HPLC->Final_Product UV_Vis->Final_Product MS->Final_Product Functional_Assay->Final_Product

Workflow for AMCA Conjugate Preparation and Validation.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_detection Immunofluorescence Detection Receptor Growth Factor Receptor Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocation & Phosphorylation Primary_Ab Primary Antibody (e.g., anti-phospho-ERK) ERK->Primary_Ab binds to Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression AMCA_Secondary_Ab AMCA-conjugated Secondary Antibody Primary_Ab->AMCA_Secondary_Ab binds to Microscopy Fluorescence Microscopy AMCA_Secondary_Ab->Microscopy Fluorescence Signal

References

A Comparative Guide to Inter-Assay Precision and Accuracy in AMCA-Based Diagnostic Tests

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of diagnostic assays is paramount. This guide provides a detailed comparison of the inter-assay precision and accuracy of diagnostic tests utilizing 7-amino-4-methylcoumarin-3-acetic acid (AMCA) as a fluorescent reporter. We will delve into the performance characteristics of AMCA-based assays and compare them with common alternative methods, supported by established experimental protocols.

Performance Comparison of Diagnostic Assays

The choice of a detection method in an immunoassay significantly impacts its precision and accuracy. Below is a summary of typical performance characteristics for AMCA-based assays compared to other common platforms like those using Fluorescein isothiocyanate (FITC) and enzyme-based systems such as Horseradish Peroxidase (HRP).

Assay TypeDetection MethodTypical Inter-Assay Precision (CV%)Typical Intra-Assay Precision (CV%)General Accuracy
AMCA-Based Assay Fluorescence< 15%< 10%High
FITC-Based Assay Fluorescence< 15%< 10%High
HRP-Based Assay Colorimetric< 15%< 10%High
Chemiluminescent Assay Luminescence< 15%< 10%Very High

Note: The performance of any specific assay can vary based on the manufacturer, protocol, and laboratory conditions. The values presented are generally accepted targets for robust immunoassays[1][2].

Experimental Protocols

Accurate determination of inter-assay precision is crucial for validating a diagnostic test. The following protocol outlines a standard procedure for a fluorescence-based immunoassay, such as an AMCA-based ELISA.

Protocol for Determining Inter-Assay Precision

Objective: To assess the reproducibility of the assay across different runs performed on different days.

Materials:

  • AMCA-conjugated detection antibody

  • Coated microplate

  • Wash buffer

  • Sample diluent

  • Recombinant antigen standard

  • Quality control (QC) samples (low, medium, and high concentrations)

  • Stop solution (if applicable)

  • Fluorescence microplate reader

Procedure:

  • Preparation: Prepare the standard curve and dilute QC samples and test samples as per the assay manual.

  • Assay Performance: Run the assay on at least three different days. On each day, a new set of reagents and a freshly prepared standard curve should be used.

  • Data Collection: Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths for AMCA (typically ~350 nm excitation and ~450 nm emission).

  • Calculation:

    • For each day, calculate the concentration of the QC samples using the standard curve.

    • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for the measurements of each QC sample across all the runs.

    • CV (%) = (Standard Deviation / Mean) x 100

  • Acceptance Criteria: The inter-assay CV should typically be less than 15% for the assay to be considered precise[1][2].

Visualizing Assay Workflows

To better understand the processes involved, the following diagrams illustrate a standard fluorescence immunoassay workflow and the logical steps for evaluating inter-assay precision.

Fluorescence_Immunoassay_Workflow cluster_0 Assay Steps Start Start Plate_Coating Coat plate with capture antibody Start->Plate_Coating Blocking Block non-specific binding sites Plate_Coating->Blocking Sample_Incubation Add samples and standards Blocking->Sample_Incubation Washing Wash to remove unbound reagents Sample_Incubation->Washing Incubate & Wash Detection_Antibody Add AMCA-conjugated detection antibody Washing_2 Wash to remove unbound reagents Detection_Antibody->Washing_2 Incubate & Wash Washing->Detection_Antibody Read_Fluorescence Read fluorescence at Ex/Em ~350/450 nm Data_Analysis Analyze data and calculate concentrations Read_Fluorescence->Data_Analysis End End Data_Analysis->End Washing_2->Read_Fluorescence

Caption: Workflow of a typical AMCA-based fluorescence immunoassay.

Inter_Assay_Precision_Evaluation cluster_1 Evaluation Process Define_QC Prepare low, medium, and high concentration QC samples Run_1 Perform assay on Day 1 Define_QC->Run_1 Run_2 Perform assay on Day 2 Define_QC->Run_2 Run_N Perform assay on Day N (N >= 3) Define_QC->Run_N Calculate_Concentrations Calculate QC concentrations for each run Run_1->Calculate_Concentrations Run_2->Calculate_Concentrations Run_N->Calculate_Concentrations Calculate_Stats For each QC level, calculate: - Mean - Standard Deviation (SD) Calculate_Concentrations->Calculate_Stats Calculate_CV Calculate Inter-Assay CV% (SD / Mean) * 100 Calculate_Stats->Calculate_CV Compare_Criteria Compare CV% to acceptance criteria (e.g., <15%) Calculate_CV->Compare_Criteria Pass Assay is Precise Compare_Criteria->Pass Pass Fail Assay is not Precise Compare_Criteria->Fail Fail

Caption: Logical workflow for the evaluation of inter-assay precision.

Conclusion

AMCA-based diagnostic tests offer a reliable and sensitive platform for the quantification of a wide range of analytes. Their performance in terms of inter-assay precision and accuracy is comparable to other established methods like FITC-based fluorescence assays and HRP-based colorimetric assays. The key to achieving high-quality, reproducible results lies in the rigorous validation of the assay, including a thorough assessment of its precision. By following standardized protocols, researchers and drug development professionals can ensure the reliability of their data and make confident decisions based on the assay's performance.

References

A Researcher's Guide to Blue Fluorescent Probes: Benchmarking AMCA

Author: BenchChem Technical Support Team. Date: December 2025

In the diverse palette of fluorescent probes available to researchers, blue fluorescent probes serve a crucial role, particularly in multiplex imaging and as nuclear counterstains. Among these, Aminomethylcoumarin acetate (B1210297) (AMCA) is a widely used fluorophore. This guide provides an objective comparison of AMCA with other popular blue fluorescent probes: DAPI, Hoechst 33342, and Alexa Fluor 350, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal probe for their specific applications.

Comparative Analysis of Blue Fluorescent Probes

The selection of a fluorescent probe is dictated by its specific photophysical properties. The following table summarizes the key quantitative data for AMCA and its alternatives.

PropertyAMCADAPI (bound to dsDNA)Hoechst 33342 (bound to dsDNA)Alexa Fluor 350
Excitation Max (nm) ~345-350[1]~358[2][3]~350[4]~346[5][6][7]
Emission Max (nm) ~440-450[1]~461[2][3]~461[4]~442[5][6][7]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~19,000~27,000~42,000~19,000[5][6]
Quantum Yield (Φ) ~0.91~0.92Low (unbound), significantly increases upon bindingNot consistently reported, but generally high
Relative Photostability High resistance to photobleaching, but can fade rapidly in conventional microscopy[1].More photostable than Hoechst 33342[8].Less photostable than DAPI[8].Good photostability, more photostable than AMCA[5][6][9].

In-Depth Experimental Protocols

To ensure reproducible and comparable results when benchmarking fluorescent probes, standardized experimental protocols are essential.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The comparative method, which uses a standard with a known quantum yield, is a common and accessible approach.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, water)

  • Fluorescent standard with a known quantum yield in the blue region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Test probes (AMCA, DAPI, Hoechst 33342, Alexa Fluor 350)

Procedure:

  • Prepare a series of dilutions for both the standard and the test probes in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe.

  • Calculate the quantum yield of the test probe using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where:

    • Φ is the quantum yield

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Protocol 2: Assessment of Photostability

Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light. This protocol describes a method to compare the photostability of different probes using fluorescence microscopy.

Materials:

  • Fluorescence microscope with a suitable filter set for blue fluorescent probes and a digital camera.

  • Objective lens (e.g., 40x or 60x).

  • Microscope slides and coverslips.

  • Solutions of the fluorescent probes at a standardized concentration.

  • Mounting medium (with and without antifade reagent for comparison).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Prepare microscope slides with a sample stained with each of the blue fluorescent probes. For a standardized comparison, you can use fluorescently labeled beads or a fixed cell sample with nuclear staining.

  • Mount the samples using a mounting medium.

  • Select a region of interest (ROI) for each sample.

  • Expose the ROI to continuous illumination from the microscope's light source at a constant intensity.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).

  • Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series using image analysis software.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time for each probe. The rate of fluorescence decay is an indicator of the probe's photostability. A slower decay indicates higher photostability.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis P1 Prepare Dilutions (Standard & Test Probes) M1 Measure Absorbance (UV-Vis) P1->M1 Absorbance Measurement M2 Measure Fluorescence (Spectrofluorometer) P1->M2 Fluorescence Measurement A2 Plot Intensity vs. Absorbance M1->A2 A1 Integrate Emission Spectra M2->A1 A1->A2 A3 Calculate Quantum Yield A2->A3

Workflow for Quantum Yield Determination.

Photostability_Assessment cluster_setup Microscopy Setup cluster_imaging Image Acquisition cluster_quantification Quantification S1 Prepare Stained Samples S2 Mount on Slides S1->S2 I1 Select Region of Interest (ROI) S2->I1 I2 Continuous Illumination I1->I2 I3 Acquire Time-Lapse Images I2->I3 Q1 Measure ROI Intensity I3->Q1 Q2 Normalize Intensity Q1->Q2 Q3 Plot Intensity vs. Time Q2->Q3

Protocol for Photostability Assessment.

Signaling_Pathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Kinase_Cascade Kinase Cascade (Signal Transduction) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Nucleus Nucleus (Stained with Blue Probe) Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Generic Signaling Pathway to Gene Expression.

Conclusion

The choice between AMCA, DAPI, Hoechst 33342, and Alexa Fluor 350 depends on the specific requirements of the experiment. AMCA offers a high quantum yield, making it a bright probe. DAPI and Hoechst 33342 are excellent and widely used nuclear counterstains, with DAPI generally exhibiting greater photostability. Alexa Fluor 350 provides good photostability and brightness, making it a robust alternative to AMCA, particularly for applications requiring longer imaging times. By utilizing the provided data and protocols, researchers can make an informed decision to select the most suitable blue fluorescent probe for their scientific investigations.

References

Evaluating the performance of AMCA in multiplex immunofluorescence panels

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multiplex immunofluorescence (mIF), the selection of fluorophores is a critical determinant of experimental success. The blue channel, often reserved for high-abundance targets or nuclear counterstains, presents a unique set of challenges, including lower visibility to the human eye and potential for photobleaching. This guide provides a comprehensive evaluation of Aminomethylcoumarin Acetate (AMCA), a classic ultraviolet (UV)-excitable blue fluorophore, comparing its performance against modern alternatives to inform panel design for researchers, scientists, and drug development professionals.

Comparative Analysis of Blue Channel Fluorophores

AMCA has historically been used in multi-color labeling due to its minimal spectral overlap with green-emitting dyes like FITC and other longer-wavelength fluorophores[1]. However, its performance, particularly in terms of brightness and photostability, is often surpassed by newer dyes. The following tables summarize the key quantitative and qualitative performance characteristics of AMCA and its common alternatives.

Table 1: Spectral and Photophysical Properties
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
AMCA ~346-350~448-450~19,000~0.91~17,290
Alexa Fluor™ 350 34644219,0000.53 - 0.56~10,070 - 10,640
DAPI 35846133,000 (bound to DNA)~0.92 (bound to DNA)~30,360
Brilliant Violet™ 421 (BV421) 4054212,500,0000.651,625,000

Data compiled from multiple sources. Brightness is a calculated, theoretical value for comparison.[1][2][3][4]

Table 2: Performance Characteristics in mIF
FluorophoreKey AdvantagesKey DisadvantagesRecommended Use Case
AMCA - Minimal overlap with green/red channels[1]. - pH-insensitive fluorescence (pH 4-10)[1].- Rapid photobleaching[2]. - Lower brightness compared to modern dyes. - Requires UV excitation, which can increase tissue autofluorescence.Labeling highly abundant antigens in panels where spectral separation is critical[2].
Alexa Fluor™ 350 - More photostable and brighter than AMCA[5]. - Good water solubility[6].- Still susceptible to photobleaching compared to violet-excitable dyes.A direct, more robust replacement for AMCA for labeling proteins of interest.
DAPI / Hoechst - Very bright and photostable nuclear stains. - Binds specifically to DNA.- Primarily used as a nuclear counterstain, not for antibody conjugation.Nuclear segmentation and cell counting.
Brilliant Violet™ 421 (BV421) - Exceptionally bright and photostable[2][7]. - Excited by the 405 nm violet laser, reducing autofluorescence from UV excitation.- Polymer dye that may require special buffers to prevent non-specific interactions[8].Detecting low-abundance targets or for panels requiring the highest sensitivity in the blue/violet channel[9][10].

Experimental Protocols and Considerations

Successful implementation of AMCA or any blue fluorophore requires meticulous attention to the experimental protocol. Below is a generalized methodology for indirect immunofluorescence, followed by specific considerations for AMCA.

Generalized Multiplex Immunofluorescence Protocol
  • Sample Preparation: Prepare cells or tissue sections as required (e.g., fixation, paraffin-embedding, cryosectioning). For paraffin-embedded tissues, perform deparaffinization and rehydration.

  • Antigen Retrieval: If necessary, perform heat-induced or enzymatic antigen retrieval to unmask epitopes.

  • Blocking: Incubate the sample with a blocking buffer (e.g., 5% normal serum in PBS with 0.3% Triton X-100) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with primary antibodies (raised in different species for multiplexing) diluted in antibody diluent overnight at 4°C in a humidified chamber.

  • Washing: Wash the sample three times with a wash buffer (e.g., PBS) for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse-AMCA) for 1-2 hours at room temperature, protected from light. For multiplexing, use highly cross-adsorbed secondary antibodies.

  • Washing: Repeat the washing step as in step 5.

  • Counterstaining (Optional): If a dedicated nuclear stain is needed and not part of the multiplex panel, incubate with DAPI or Hoechst for 10-15 minutes.

  • Mounting: Mount the coverslip onto the slide using an anti-fade mounting medium. Allow it to cure, typically for 24 hours at 4°C, protected from light.

  • Imaging: Visualize the sample using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophores.

Visualization of the mIF Workflow

mIF_Workflow General Multiplex Immunofluorescence Workflow cluster_prep Preparation cluster_stain Staining cluster_final Finalization Sample_Prep Sample Preparation Antigen_Retrieval Antigen Retrieval Sample_Prep->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mounting Mounting with Antifade Medium Counterstain->Mounting Imaging Microscopy & Imaging Mounting->Imaging

Caption: A flowchart of the key steps in a typical multiplex immunofluorescence experiment.

Special Considerations for AMCA
  • Photobleaching: AMCA is known to fade rapidly[2]. The use of an anti-fading agent in the mounting medium is critical. Minimize exposure to the excitation light source during imaging.

  • Filter Sets: A standard UV filter set is required for AMCA, with an excitation filter around 350 nm and an emission filter around 450 nm[2].

  • Signal Intensity: Due to its lower relative brightness and the human eye's poor perception of blue fluorescence, AMCA is best reserved for labeling highly expressed antigens[2].

  • Bleed-through: While AMCA has minimal overlap with green fluorophores like FITC, it's essential to use narrow bandpass filters to prevent its broad emission tail from bleeding into the green channel, especially when imaging faint signals[1][7].

Decision Guide for Blue Fluorophore Selection

Choosing the optimal blue fluorophore depends on several experimental factors, including antigen abundance, the required photostability, and the available microscope hardware.

Fluorophore_Decision_Tree Decision Guide for Blue/Violet Fluorophore Selection Start Start: Select Blue/Violet Target Q_Target What is the target? Start->Q_Target Nuclear Nuclear Counterstain Q_Target->Nuclear Nucleus Protein Protein of Interest Q_Target->Protein Other DAPI Use DAPI or Hoechst (Bright, Photostable, DNA-specific) Nuclear->DAPI Q_Abundance Antigen Abundance? Protein->Q_Abundance Low_Abundance Low / Unknown Q_Abundance->Low_Abundance Low High_Abundance High Q_Abundance->High_Abundance High BV421 Use Brilliant Violet™ 421 (Highest Brightness & Photostability) Low_Abundance->BV421 Q_Photostability Is high photostability critical? High_Abundance->Q_Photostability Yes_Stable Yes Q_Photostability->Yes_Stable Yes No_Stable No / Short Imaging Q_Photostability->No_Stable No AF350 Use Alexa Fluor™ 350 (Good brightness, improved stability) Yes_Stable->AF350 AMCA AMCA is an option (Economical, good spectral separation) No_Stable->AMCA

Caption: A decision tree to guide the selection of a blue or violet fluorophore.

Conclusion

AMCA remains a viable option for multiplex immunofluorescence, particularly for visualizing high-abundance antigens where its minimal spectral overlap with other channels is a key advantage. However, for applications demanding high sensitivity or prolonged imaging sessions, its limitations in brightness and photostability are significant. Modern alternatives such as Alexa Fluor™ 350 offer a more robust direct replacement, while polymer dyes like Brilliant Violet™ 421 provide unparalleled brightness for detecting low-abundance targets. By carefully considering the quantitative data and experimental requirements outlined in this guide, researchers can make informed decisions to optimize their mIF panels and generate clear, reliable data.

References

Safety Operating Guide

Proper Disposal of 7-Amino-4-methylcoumarin-3-acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is a cornerstone of operational safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 7-Amino-4-methylcoumarin-3-acetic acid, a fluorescent labeling agent. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.

Personal Protective Equipment (PPE)

A summary of the required PPE is provided in the table below for quick reference.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile).To prevent skin contact which can cause irritation.[1][2]
Body Protection Laboratory coat.To prevent contamination of personal clothing.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if dust formation is likely or when handling outside of a well-ventilated area to prevent respiratory irritation.[1][2][3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of with regular household waste or released into the sewage system or the environment.[2]

Waste Collection and Preparation Protocol:

  • Designate a Waste Container: Utilize a clearly labeled, sealable container specifically for solid this compound waste. The label must include the full chemical name, CAS number, and relevant hazard pictograms.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a scoop or spatula, taking care to avoid the generation of dust.[1][2]

  • Decontamination of Equipment: All tools and equipment that have come into contact with the chemical must be either decontaminated or disposed of as hazardous waste.

  • Secure Storage: Seal the waste container tightly and store it in a designated, secure area away from incompatible materials such as strong acids, strong bases, and oxidizing agents.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule the collection and proper disposal of the waste container.[2]

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[2]

  • Don PPE: Put on the required personal protective equipment as detailed in the table above.[2]

  • Containment: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal.[2] Avoid any actions that could generate dust.[1][2]

  • Cleaning: After the bulk of the material has been removed, decontaminate the area with an appropriate solvent or cleaning agent. Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: The container with the collected spill material should be sealed, labeled, and disposed of following the standard procedure outlined above.[2]

Disposal Workflow

start Start: Disposal of This compound don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->don_ppe is_spill Is it a spill? don_ppe->is_spill spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain & Collect Solid 3. Decontaminate Area is_spill->spill_procedure Yes waste_collection Routine Waste Collection: 1. Use Labeled, Sealable Container 2. Transfer Waste Carefully (No Dust) 3. Decontaminate Tools is_spill->waste_collection No seal_container Seal and Label Waste Container spill_procedure->seal_container waste_collection->seal_container store_waste Store in Designated Secure Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-4-methylcoumarin-3-acetic acid
Reactant of Route 2
Reactant of Route 2
7-Amino-4-methylcoumarin-3-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.